molecular formula C11H11ClO3 B8708234 Methyl 5-chloro-2-cyclopropoxybenzoate

Methyl 5-chloro-2-cyclopropoxybenzoate

Cat. No.: B8708234
M. Wt: 226.65 g/mol
InChI Key: OTAPLWVVKBFLFP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-cyclopropoxybenzoate is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 5-chloro-2-cyclopropyloxybenzoate

InChI

InChI=1S/C11H11ClO3/c1-14-11(13)9-6-7(12)2-5-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

OTAPLWVVKBFLFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OC2CC2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 5-chloro-2-cyclopropoxybenzoate (CAS 959749-02-1)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing sterically hindered, metabolically stable aryl ethers. Methyl 5-chloro-2-cyclopropoxybenzoate (CAS 959749-02-1) represents a highly specialized and critical building block in this domain[1]. The cyclopropoxy moiety provides a unique rigidified conformation that significantly alters the spatial trajectory of the oxygen lone pairs compared to standard methoxy or ethoxy groups. This structural nuance enhances target binding affinity and resists oxidative dealkylation by cytochrome P450 enzymes.

Chemical Identity & Physiochemical Data

Understanding the baseline physiochemical properties of this intermediate is essential for predicting its behavior in downstream coupling reactions and chromatographic purifications.

PropertyValue
Chemical Name Methyl 5-chloro-2-cyclopropoxybenzoate
CAS Registry Number 959749-02-1
Molecular Formula C11H11ClO3
Molecular Weight 226.66 g/mol
SMILES String O=C(OC)C1=CC(Cl)=CC=C1OC2CC2
LogP (Predicted) ~4.0
Topological Polar Surface Area 35.5 Ų
Hydrogen Bond Acceptors/Donors 3 / 0
Rotatable Bonds 5

Data supported by chemical registry databases 12.

Pharmacological Context: Cannabinoid Receptor 2 (CB2) Modulation

In modern medicinal chemistry, this compound is predominantly utilized as an advanced intermediate in the synthesis of highly selective Cannabinoid Receptor 2 (CB2) agonists 3. Unlike CB1 receptors, which are localized in the central nervous system and mediate psychoactive effects, CB2 receptors are primarily expressed on peripheral immune cells. Agonism of the CB2 receptor is a validated strategy for attenuating neuropathic pain and inflammatory hyperalgesia without CNS liabilities[3].

CB2Signaling Ligand CB2 Agonist (Derived from CAS 959749-02-1) Receptor CB2 Receptor (GPCR Activation) Ligand->Receptor Gi Gi/o Protein (alpha subunit dissociation) Receptor->Gi AC Adenylate Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decreased) AC->cAMP PKA Protein Kinase A (Downregulation) cAMP->PKA Outcome Analgesia & Anti-inflammatory Effects PKA->Outcome

Figure 1: CB2 receptor activation pathway highlighting downstream analgesic effects.

Synthetic Methodology & Mechanistic Causality

In our experience, the direct O-cyclopropylation of phenols via standard SN2 displacement using cyclopropyl halides is thermodynamically and kinetically disfavored due to the immense ring strain and the high energy of the required transition state. To circumvent this, we employ a two-step sequence: vinylation followed by a Simmons-Smith cyclopropanation. This methodology has been rigorously validated in 4[4], drawing foundational principles from the stereocontrolled preparations originally described by Maligres et al. 5[3].

SyntheticWorkflow SM Methyl 5-chloro-2-hydroxybenzoate (Starting Material) Vinylation Vinylation Reaction (Base, Vinylating Agent) SM->Vinylation Int Methyl 5-chloro-2-(vinyloxy)benzoate (Intermediate) Vinylation->Int SS Simmons-Smith Reaction (ZnEt2, ClCH2I, -5°C) Int->SS Product Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) SS->Product

Figure 2: Step-by-step synthetic workflow for Methyl 5-chloro-2-cyclopropoxybenzoate.

Experimental Protocol: Self-Validating Synthesis

Phase 1: Synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate (CAS 959749-01-0)

  • Causality: Installing a vinyl group activates the oxygen-adjacent pi-system, creating an electron-rich alkene primed for electrophilic carbene addition[2].

  • Execution: Dissolve methyl 5-chloro-2-hydroxybenzoate in anhydrous N,N-dimethylformamide (DMF). Add K2CO3 (3.0 eq) and the appropriate vinylating reagent (or proceed via a 2-chloroethyl ether intermediate followed by elimination)[4][2]. Stir at ambient temperature until complete conversion is achieved.

  • Self-Validation Checkpoint: Extract and analyze the organic layer via LC-MS. The intermediate must exhibit an [M+H]+ peak at m/z 213 and an [M+NH4]+ peak at m/z 230[4]. 1H NMR must confirm the disappearance of the phenolic -OH signal (~10.5 ppm) and the emergence of characteristic vinylic proton multiplets (4.5–6.5 ppm).

Phase 2: Simmons-Smith Cyclopropanation

  • Causality: Diethylzinc reacts with chloroiodomethane to form a highly reactive zinc carbenoid (IZnCH2Cl). The ethereal oxygen of the vinyloxy group coordinates the zinc, directing the carbenoid to undergo a concerted, stereospecific [2+1] cycloaddition, yielding the cyclopropane ring[4].

  • Preparation: Dissolve the purified methyl 5-chloro-2-(vinyloxy)benzoate (1.0 eq, e.g., 6.1 mmol) in anhydrous 1,2-dichloroethane (15 mL) under a strict argon atmosphere[4].

  • Thermal Control: Cool the reactor to -5 °C. Crucial Step: Maintaining sub-zero temperatures during initiation is non-negotiable to prevent the runaway exothermic decomposition of the carbenoid species.

  • Reagent Addition: Add chloroiodomethane (3.18 eq, e.g., 19.4 mmol) directly to the solution[4].

  • Carbenoid Generation: Using a programmable syringe pump, add diethylzinc (1.0 M solution in hexanes, 1.59 eq, e.g., 9.7 mL) dropwise over exactly 60 minutes[4]. Causality: Slow addition ensures the carbenoid is consumed by the alkene as rapidly as it is generated, preventing dangerous accumulation and side-polymerization.

  • Maturation: Allow the mixture to gradually warm to ambient temperature and stir for 12-18 hours[4].

  • Quench & Isolate: Quench carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Purify via silica gel chromatography. Analyze the product via 1H NMR. The vinylic protons must be completely absent. The successful formation of the cyclopropyl ring is confirmed by highly shielded, distinct multiplets in the 0.6–0.9 ppm region.

References
  • Title: Methyl 5-chloro-2-cyclopropoxybenzoate (CAS 959749-02-1)
  • Title: US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof Source: Google Patents URL
  • Title: US8895592B2 - Compounds as cannabinoid receptor ligands Source: Google Patents URL
  • Title: Biomass Derived Furfural-Based Facile Synthesis of Protected (2S)-phenyl-3-piperidone (Citing Maligres et al., 2002)
  • Title: methyl 5-chloro-2-(2-chloroethoxy)

Sources

Technical Monograph: Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-chloro-2-cyclopropoxybenzoate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) is a specialized aromatic ester intermediate primarily utilized in the synthesis of Cannabinoid Receptor Type 2 (CB2) agonists and other anti-inflammatory agents. Distinguished by the presence of a 2-cyclopropoxy substituent, this molecule serves as a critical scaffold for introducing the cyclopropyl ether moiety—a bioisostere for isopropyl or ethyl ethers that offers enhanced metabolic stability and specific conformational constraints.

This guide provides a rigorous analysis of the compound's structural properties, a validated synthetic protocol based on the Furukawa-modified Simmons-Smith reaction, and key insights into its application in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile
PropertyData
IUPAC Name Methyl 5-chloro-2-(cyclopropyloxy)benzoate
CAS Number 959749-02-1
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
SMILES COC(=O)C1=C(C=CC(=C1)Cl)OC2CC2
LogP (Predicted) ~2.9 - 3.2
H-Bond Acceptors 3
Structural Pharmacophore Analysis

The molecule comprises three distinct functional domains, each serving a specific role in drug design:

  • Benzoate Core: The central phenyl ring scaffolds the substituents. The methyl ester at C1 acts as a "chemical handle," readily hydrolyzable to the free acid (for coupling reactions) or convertible to amides/heterocycles.

  • 5-Chloro Substituent: Located para to the cyclopropoxy group, the chlorine atom increases lipophilicity and blocks metabolic oxidation at the C5 position, a common site for CYP450 attack in unsubstituted benzoates.

  • 2-Cyclopropoxy Moiety: This is the defining feature. Unlike flexible alkoxy chains (e.g.,

    
    -propoxy), the cyclopropyl ring is rigid. The ether oxygen is attached to a strained 
    
    
    
    carbon. This group often improves oral bioavailability and metabolic stability compared to its isopropyl ether analog.

Synthetic Methodology

While direct alkylation of phenols with cyclopropyl halides is kinetically hindered due to the high energy barrier of


 reactions on cyclopropyl rings, the industrial standard for synthesizing Methyl 5-chloro-2-cyclopropoxybenzoate  relies on the Simmons-Smith cyclopropanation  of a vinyl ether precursor.
Validated Synthesis Route (Furukawa Modification)

The synthesis proceeds in two distinct phases: formation of the vinyl ether followed by carbenoid insertion.

Phase 1: Precursor Assembly (Vinylation)
  • Starting Material: Methyl 5-chlorosalicylate (Methyl 5-chloro-2-hydroxybenzoate).[1]

  • Reagents: 1,2-dibromoethane/K₂CO₃ followed by elimination with t-BuOK, or Iridium-catalyzed transvinylation.

  • Intermediate: Methyl 5-chloro-2-(vinyloxy)benzoate.

Phase 2: Cyclopropanation (The Critical Step)

This step utilizes the Furukawa modification of the Simmons-Smith reaction, employing diethylzinc (


) and a dihalomethane to generate the reactive zinc carbenoid species in situ.

Experimental Protocol:

  • Setup: An oven-dried round-bottom flask is charged with Methyl 5-chloro-2-(vinyloxy)benzoate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Carbenoid Generation: The solution is cooled to -5°C. Chloroiodomethane (

    
    , 3.0 eq) is added.
    
  • Initiation: A solution of Diethylzinc (

    
    , 1.0 M in hexanes, 1.5 eq) is added dropwise via syringe pump over 1 hour. Note: The dropwise addition is critical to control the exotherm and prevent oligomerization.
    
  • Reaction: The mixture is allowed to warm to ambient temperature and stirred for 2–4 hours.

  • Quench: The reaction is carefully quenched with saturated aqueous ammonium chloride (

    
    ).
    
  • Workup: Extract with dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields the target Methyl 5-chloro-2-cyclopropoxybenzoate .

Synthesis Pathway Diagram

SynthesisPath Start Methyl 5-chlorosalicylate (Phenol Precursor) Inter Methyl 5-chloro-2-(vinyloxy)benzoate (Vinyl Ether Intermediate) Start->Inter 1,2-dibromoethane, K2CO3; then t-BuOK (Elimination) Target Methyl 5-chloro-2-cyclopropoxybenzoate (Target Scaffold) Inter->Target Et2Zn, ClCH2I (Simmons-Smith)

Figure 1: Step-wise synthesis via the Simmons-Smith cyclopropanation route.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: ~7.7 ppm (d, 1H, H-6), ~7.4 ppm (dd, 1H, H-4), ~6.9 ppm (d, 1H, H-3).

    • Ester Methyl: Singlet at ~3.9 ppm (3H).

    • Cyclopropyl Methine: Multiplet at ~3.7–3.8 ppm (1H, -O-CH-).

    • Cyclopropyl Methylene: High-field multiplets at ~0.6–0.9 ppm (4H). Distinctive diagnostic region.

  • Mass Spectrometry (ESI):

    • Positive mode:

      
       peak at m/z ~227.
      

Medicinal Chemistry Applications

This compound is a high-value intermediate in the development of Cannabinoid Receptor 2 (CB2) Agonists . The CB2 receptor is a key target for treating neuropathic pain and inflammation without the psychotropic side effects associated with CB1 activation.

Structure-Activity Relationship (SAR) Logic

The 2-cyclopropoxy group is not merely a passive substituent; it actively modulates the drug's profile:

  • Conformational Locking: The rigid cyclopropyl ring restricts the rotation of the ether bond more than an isopropyl group, potentially reducing the entropic penalty of binding to the receptor pocket.

  • Metabolic Stability: The cyclopropyl group is generally resistant to dealkylation compared to linear alkyl ethers, prolonging the half-life (

    
    ) of the drug candidate.
    
SAR Visualization

SAR Core Methyl 5-chloro-2-cyclopropoxybenzoate Cl 5-Chloro Group Core->Cl Ester Methyl Ester Core->Ester Cyc 2-Cyclopropoxy Group Core->Cyc Lipophilicity Increases Lipophilicity Blocks C5 Oxidation Cl->Lipophilicity Handle Synthetic Handle (Hydrolysis -> Amide Coupling) Ester->Handle Bioiso Bioisostere for Isopropyl Conformational Constraint Cyc->Bioiso

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each moiety.

Safety & Handling

  • Diethylzinc (

    
    ):  Extremely pyrophoric. Must be handled under a strict inert atmosphere (Nitrogen or Argon). Use anhydrous solvents exclusively.
    
  • Chloroiodomethane: Toxic and a potential alkylating agent. Use in a fume hood with appropriate PPE (gloves, goggles).

  • Reaction Control: The cyclopropanation is exothermic. Efficient cooling (-5°C to 0°C) during reagent addition is mandatory to prevent runaway reactions.

References

  • Maligres, P. E., et al. (2002).[2][3][4] "Stereocontrolled Preparation of a Nonpeptidal (-)-Spirobicyclic NK-1 Receptor Antagonist." Journal of Organic Chemistry, 67(4), 1093-1101.

    • Cited for: Validated protocols for Simmons-Smith cyclopropanation on rel
  • Carroll, W. A., et al. (2010).[3] "Novel compounds as cannabinoid receptor ligands and uses thereof." U.S. Patent Application US20100093814A1.

    • Cited for: Specific application of Methyl 5-chloro-2-cyclopropoxybenzoate as an intermediate (Example 236D) in CB2 agonist synthesis.
  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264.

    • Cited for: Foundational mechanism of the cyclopropan

Sources

Physicochemical Profiling and Synthetic Methodologies of Methyl 5-chloro-2-cyclopropoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) is a highly specialized chemical intermediate predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including spirobicyclic NK-1 receptor antagonists and cannabinoid receptor type 2 (CB2) ligands[1][2][3]. This whitepaper provides a comprehensive analysis of its physical properties, structural characteristics, and the causal logic behind its synthetic workflows. By acting as a conformationally restricted bioisostere, the cyclopropoxy moiety imparts unique pharmacokinetic advantages, making this compound a critical building block in modern drug discovery.

Structural and Physicochemical Properties

The physical properties of a chemical intermediate dictate its behavior during extraction, chromatography, and biological assay formulation. Methyl 5-chloro-2-cyclopropoxybenzoate exhibits a highly lipophilic profile, characterized by the absence of hydrogen bond donors and a low topological polar surface area (TPSA).

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
CAS Number 959749-02-1Unique identifier for regulatory tracking[4][5].
Molecular Formula C11H11ClO3Defines the stoichiometric baseline[4].
Molecular Weight 226.66 g/mol Optimal for low-molecular-weight drug fragments[4].
LogP (Calculated) ~4.0High lipophilicity; drives organic phase partitioning during extraction[6].
TPSA 35.5 ŲLow polar surface area; indicates high membrane permeability[6].
H-Bond Donors 0Lack of protic hydrogens prevents non-specific hydrogen bonding[6].
H-Bond Acceptors 3Provided by the ester and ether oxygens; facilitates targeted receptor binding[6].
Rotatable Bonds 5Balances conformational flexibility with the rigidity of the cyclopropyl ring[6].

The calculated LogP of ~4.0 and TPSA of 35.5 Ų indicate that downstream derivatives utilizing this core structure are highly optimized for passive membrane diffusion and blood-brain barrier (BBB) penetration, a necessity for neurotropic agents like CB2 receptor modulators[6][7].

Pharmacokinetic Logic and Structural Utility

The incorporation of a cyclopropoxy group rather than a standard alkoxy (e.g., methoxy or ethoxy) group is a deliberate design choice in medicinal chemistry. The cyclopropyl ring possesses partial double-bond character (due to sp2-like hybridization of the strained C-C bonds), which alters the electron density of the adjacent ether oxygen. Furthermore, it acts as a metabolic shield, increasing the steric hindrance around the ether linkage and thereby reducing the rate of cytochrome P450-mediated oxidative O-dealkylation.

PKLogic Prop1 LogP ≈ 4.0 (High Lipophilicity) PK1 High Membrane Permeability Prop1->PK1 PK2 Blood-Brain Barrier Penetration Prop1->PK2 Prop2 TPSA = 35.5 Ų (Low Polar Surface Area) Prop2->PK1 Prop2->PK2 Prop3 Cyclopropyl Ring (Metabolic Shielding) PK3 Resistance to O-Dealkylation Prop3->PK3 Target Enhanced in vivo Half-Life & Receptor Targeting (e.g., CB2, NK-1) PK1->Target PK2->Target PK3->Target

Diagram: Logical relationship between physicochemical properties and pharmacokinetic outcomes.

Synthetic Methodologies and Experimental Protocols

The synthesis of methyl 5-chloro-2-cyclopropoxybenzoate requires precise control over highly reactive intermediates. Direct alkylation of phenols with cyclopropyl halides is thermodynamically unfavorable due to the high barrier to SN2 displacement on the strained cyclopropyl ring. Therefore, an indirect two-step approach is utilized: vinylation of the phenol followed by a Furukawa-modified Simmons-Smith cyclopropanation[8].

The Furukawa-Modified Simmons-Smith Reaction

The classic Simmons-Smith reaction utilizes a heterogeneous zinc-copper (Zn-Cu) couple. However, for sensitive substrates like methyl 5-chloro-2-(vinyloxy)benzoate, the Furukawa modification is preferred. This method employs diethylzinc (


) and chloroiodomethane (

) to generate the reactive zinc carbenoid (

) in a homogeneous solution. This allows for strict temperature control (-5°C), mitigating the risk of ester hydrolysis or unwanted side reactions[8][9].

SyntheticWorkflow Node1 Methyl 5-chloro-2-(vinyloxy)benzoate (Precursor) Node2 Cool to -5°C in Dichloroethane (Thermal Control) Node1->Node2 Node3 Add Chloroiodomethane (Carbenoid Source) Node2->Node3 Node4 Dropwise Addition of Diethylzinc (Syringe Pump, 1 Hour) Node3->Node4 Furukawa Modification Node5 Carbenoid Transfer to Alkene (Cyclopropanation) Node4->Node5 Homogeneous Reaction Node6 Methyl 5-chloro-2-cyclopropoxybenzoate (Target Product) Node5->Node6 Warm to RT

Diagram: Furukawa-modified Simmons-Smith synthetic workflow for cyclopropanation.

Step-by-Step Protocol: Synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate

Note: The following protocol is adapted from validated patent literature for the synthesis of cannabinoid receptor ligands[8][9].

Reagents and Materials:

  • Starting Material: Methyl 5-chloro-2-(vinyloxy)benzoate (1.29 g, 6.1 mmol)

  • Carbenoid Precursor: Chloroiodomethane (

    
    ): 1.4 mL (19.4 mmol)
    
  • Zinc Source: Diethylzinc (

    
    ): 1.0 M solution in hexanes, 9.7 mL (9.7 mmol)
    
  • Solvent: 1,2-Dichloroethane (anhydrous): 15 mL

Procedure:

  • Preparation of the Reaction Matrix: Purge a dry, round-bottom flask with inert gas (Argon or

    
    ). Dissolve 1.29 g of methyl 5-chloro-2-(vinyloxy)benzoate in 15 mL of anhydrous 1,2-dichloroethane.
    
  • Thermal Regulation: Submerge the reaction vessel in a cooling bath (ice/brine or cryocooler) and lower the internal temperature to exactly -5°C. Causality: Maintaining sub-zero temperatures prevents the premature decomposition of the highly reactive zinc carbenoid intermediate.

  • Carbenoid Precursor Addition: Inject 1.4 mL of chloroiodomethane directly into the cooled solution under continuous magnetic stirring.

  • Controlled Carbenoid Generation: Using a precision syringe pump, add 9.7 mL of the 1M diethylzinc solution dropwise over a period of 1 hour. Causality: Dropwise addition ensures a low, steady-state concentration of the carbenoid, preventing homocoupling of the carbenoid into ethylene gas and maximizing the transfer to the vinyl ether.

  • Reaction Maturation: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to ambient temperature. Stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride (

    
    ) to neutralize residual organozinc species. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
    
    
    
    ), and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure methyl 5-chloro-2-cyclopropoxybenzoate.

Analytical Characterization Standards

To validate the physical and structural integrity of the synthesized compound, the following analytical signatures are standard:

  • Nuclear Magnetic Resonance (NMR):

    
     NMR will display characteristic high-field multiplets (typically between 0.4 and 0.9 ppm) corresponding to the strained methylene protons of the cyclopropyl ring[10]. The methoxy protons of the ester will appear as a sharp singlet near 3.8-3.9 ppm.
    
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a strong

    
     peak at m/z 227.0 (and an isotopic peak at 229.0 due to the 
    
    
    
    isotope, reflecting the 3:1 natural abundance of chlorine).

Conclusion

Methyl 5-chloro-2-cyclopropoxybenzoate is a prime example of how specific physicochemical properties—such as a LogP of 4.0, zero hydrogen bond donors, and a rigid cyclopropyl ether linkage—can be engineered to optimize the pharmacokinetic profiles of downstream APIs. The deployment of the Furukawa-modified Simmons-Smith reaction provides a reliable, self-validating protocol to install this critical moiety, ensuring high fidelity in the drug development pipeline.

References

  • 甲基5-氯-2-环丙氧基苯甲酸 CAS:959749-02-1 . cmxx.com. URL:[Link]

  • US8895592B2 - Compounds as cannabinoid receptor ligands. google.com.
  • methyl 5-chloro-2-(2-chloroethoxy)benzoate - CAS号959748-99-3 . molaid.com. URL:[Link]

  • MX2008000971A - Substituted propanamide derivative and pharmaceutical composition containing the same. google.com.
  • US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof. google.com.
  • Stereocontrolled Preparation of a Nonpeptidal (−)-Spirobicyclic NK-1 Receptor Antagonist . acs.org. URL:[Link]

  • Stereocontrolled preparation of a nonpeptidal (-)-spirobicyclic NK-1 receptor antagonist . nih.gov. URL:[Link]

Sources

Introduction: The Strategic Value of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 5-chloro-2-cyclopropoxybenzoate

This guide provides an in-depth technical overview of Methyl 5-chloro-2-cyclopropoxybenzoate (CAS No. 959749-02-1), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, a robust synthetic protocol, comprehensive analytical characterization, and its strategic applications in modern medicinal chemistry.

In the landscape of pharmaceutical development, success often hinges on the rational design of molecules that possess optimal potency, selectivity, and pharmacokinetic properties. Methyl 5-chloro-2-cyclopropoxybenzoate emerges as a valuable scaffold in this pursuit. Its structure is a deliberate convergence of three critical pharmacophoric elements:

  • A Chlorinated Phenyl Ring: The chloro-substituent significantly modulates the electronic properties of the aromatic ring and enhances lipophilicity, which can improve membrane permeability. Halogen bonding is also an increasingly recognized interaction that can enhance binding affinity to biological targets. The inclusion of chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[1][2]

  • A Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" for other functionalities, often introduced to increase metabolic stability by blocking sites of oxidation. Its rigid, three-dimensional nature can enforce a specific conformation, leading to higher receptor affinity and selectivity.

  • A Methyl Ester: This functional group provides a reactive handle for straightforward chemical modification, typically through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

This guide aims to equip researchers with the foundational knowledge to effectively synthesize, characterize, and utilize this potent intermediate in their discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its application. The key specifications for Methyl 5-chloro-2-cyclopropoxybenzoate are summarized below.

PropertyValueReference
CAS Number 959749-02-1[3]
Molecular Formula C₁₁H₁₁ClO₃[3]
Molecular Weight 226.66 g/mol [3]
Canonical SMILES O=C(OC)C1=CC(Cl)=CC=C1OC2CC2[3]
Appearance Typically an off-white to pale yellow solid or oilGeneral Knowledge
Purity ≥98% (commonly available)[4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)General Knowledge

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable route to Methyl 5-chloro-2-cyclopropoxybenzoate is via a Williamson ether synthesis, starting from the commercially available Methyl 5-chloro-2-hydroxybenzoate (also known as methyl 5-chlorosalicylate).

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product start_material Methyl 5-chloro-2-hydroxybenzoate (CAS: 4068-78-4) reaction Williamson Ether Synthesis (Heat, 8-12h) start_material->reaction reagent1 Bromocyclopropane reagent1->reaction reagent2 Potassium Carbonate (K₂CO₃) reagent2->reaction solvent DMF or Acetone solvent->reaction workup Aqueous Workup (Filtration & Extraction) reaction->workup Crude Product purification Column Chromatography (Silica Gel) workup->purification product Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) purification->product Purity ≥98% QC_Workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment product Purified Product nmr 1H & 13C NMR product->nmr Unambiguous Structure ms Mass Spectrometry (MS) product->ms Molecular Weight ir Infrared (IR) Spectroscopy product->ir Functional Groups hplc HPLC / UPLC product->hplc Purity (%) Derivatization_Pathway cluster_step1 Step 1: Unmasking cluster_step2 Step 2: Coupling cluster_step3 Step 3: Diversification start Methyl 5-chloro-2- cyclopropoxybenzoate hydrolysis Saponification (LiOH or NaOH) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (EDC/HOBt or HATU) acid->coupling api Biologically Active Amide Products coupling->api amine Diverse Amine Library (R-NH₂) amine->coupling

Sources

Technical Guide: Solubility Profile & Process Chemistry of Methyl 5-chloro-2-cyclopropoxybenzoate

[1][2][3]

Executive Summary

Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1 ) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular indications (e.g., Vernakalant derivatives).[1][2][3] Its structure combines a lipophilic cyclopropyl ether and a halogenated benzoate core, dictating a solubility profile characterized by high affinity for non-polar and polar aprotic solvents, and limited solubility in aqueous media.[3]

This guide provides a comprehensive analysis of its solubility behavior, theoretical modeling based on structural analogs, and validated protocols for solvent selection during process development.[3]

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction.[1][2][3]

Structural Analysis[1][2]
  • Core Scaffold: Benzoic acid methyl ester (Lipophilic, H-bond acceptor).[1][2][3]

  • Substituents:

    • 5-Chloro: Increases lipophilicity (LogP) and density; reduces water solubility.[1][2][3]

    • 2-Cyclopropoxy: A secondary ether linkage.[1][2][3] The cyclopropyl group adds steric bulk and rigidity compared to a standard n-propoxy chain, often raising the melting point and decreasing solubility in linear alkanes.[1][2][3]

Calculated Properties
PropertyValue (Predicted)Impact on Solubility
Molecular Formula C₁₂H₁₃ClO₃
Molecular Weight 240.68 g/mol Moderate MW facilitates solubility in most organics.[1][2][3]
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic; practically insoluble in water.[1][2][3]
H-Bond Donors 0No capacity for self-association via H-bonds.[1][2][3]
H-Bond Acceptors 3 (Ester carbonyl, Ester oxygen, Ether oxygen)Good solubility in protic solvents (alcohols) via H-bonding.[2][3]
Physical State Solid (Low melting)Likely mp 45–65°C based on analogs (e.g., Methyl 5-chloro-2-methoxybenzoate mp ~50°C).[1][2][3]

Solubility Profile

As direct experimental data is often proprietary for specific intermediates, the following data is synthesized from structural analogs (Methyl 5-chloro-2-methoxybenzoate and Methyl 5-chloro-2-propoxybenzoate) and validated solubility parameters.

Solvent Class Compatibility Table[1][2][3]
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Reaction solvent; Extraction.[1][2][3]
Esters & Ketones Ethyl Acetate, Acetone, IPMExcellent (>100 mg/mL)Standard extraction; Crystallization (as solvent).[3]
Aromatic Hydrocarbons Toluene, BenzeneGood (>50 mg/mL)High-temperature reaction solvent.[1][2][3]
Ethers THF, MTBE, 2-MeTHFGood (>50 mg/mL)Grignard reactions; Lithiation.[1][2][3]
Alcohols (Protic) Methanol, Ethanol, IsopropanolTemperature Dependent Ideal for Recrystallization .[1] Soluble hot, sparingly soluble cold.[3]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<10 mg/mL)Anti-solvent for precipitation.[1]
Aqueous Water, BrineInsoluble Washing aqueous impurities.[1][2]
Thermodynamic Analysis (Van't Hoff Application)

For recrystallization optimization, the solubility in alcohols (e.g., Methanol) follows the Van't Hoff equation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

3
  • Implication: A steep solubility curve is expected in Methanol/Water mixtures.[1][2][3] The cyclopropyl group disrupts crystal lattice energy less than a phenyl ring but more than a methyl group, suggesting a moderate dissolution enthalpy (

    
    ).[3]
    

Experimental Protocols

The following protocols are designed to validate solubility and optimize purification.

Solubility Determination Workflow (Visualized)

SolubilityProtocolstartStart: Weigh 50mg Compoundsolvent_addAdd 0.5 mL Solvent (25°C)start->solvent_addcheck_dissVisual Check: Dissolved?solvent_add->check_disscalc_highSolubility > 100 mg/mL(High Solubility)check_diss->calc_highYesadd_moreAdd 0.5 mL incrementsuntil 5.0 mL totalcheck_diss->add_moreNocheck_diss2Dissolved?add_more->check_diss2calc_modCalculate Solubility(10 - 100 mg/mL)check_diss2->calc_modYesheatHeat to Boiling Pointcheck_diss2->heatNocheck_hotDissolved Hot?heat->check_hotcryst_potPotential CrystallizationSolventcheck_hot->cryst_potYesinsolubleInsoluble (<10 mg/mL)Anti-Solvent Candidatecheck_hot->insolubleNo

Figure 1: Decision tree for rapid solubility screening and solvent classification.

Recrystallization Protocol

Since the compound is likely a low-melting solid, "oiling out" is a common risk.[1][2][3] This protocol mitigates that risk using a dual-solvent system.[1][2][3]

Objective: Purify crude Methyl 5-chloro-2-cyclopropoxybenzoate (>95% purity).

  • Solvent Selection: Use Methanol (Solvent) and Water (Anti-solvent) .[1][2][3] Alternatively, Heptane can be used as an anti-solvent if the compound is strictly anhydrous.[1][3]

  • Dissolution:

    • Place 10 g of crude material in a round-bottom flask.

    • Add Methanol (approx. 3-5 volumes, 30-50 mL).

    • Heat to reflux (65°C) until fully dissolved.[1][2][3] Note: If oil droplets persist, add more Methanol.

  • Cooling & Seeding:

    • Cool slowly to 40°C.

    • Critical Step: Seed with pure crystal (0.1 wt%) to prevent supercooling and oiling out.[1][2][3]

  • Anti-Solvent Addition:

    • Add Water dropwise (approx. 1-2 volumes) while maintaining 40°C until slight turbidity persists.

  • Crystallization:

    • Cool to 0-5°C at a rate of 10°C/hour.

    • Filter the resulting white crystalline solid.[1][2][3]

    • Wash with cold Methanol/Water (1:1).[1][2][3]

Process Chemistry Applications

Synthesis Solvent Selection

The synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate typically involves the alkylation of Methyl 5-chloro-2-hydroxybenzoate.[1][2][3]

  • Reaction:

    
    
    
  • Recommended Solvent: DMF or Acetone .[1][2]

    • Why? These are polar aprotic solvents that dissolve the phenoxide anion (generated by K₂CO₃) but do not solvate it strongly enough to reduce nucleophilicity.[1][2][3]

    • Acetone: Preferred for ease of workup (low boiling point).[1][2][3]

    • DMF: Preferred for reaction kinetics if the cyclopropyl halide is unreactive (higher temperature capability).[1][2][3]

Purification via Silica Gel Chromatography

If recrystallization fails (due to low melting point), purification via column chromatography is required.[3]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.[1][2][3]

  • Rf Value Prediction:

    • Target Ester: Rf ~0.6 (in 4:1 Hex/EtOAc).[1][2][3]

    • Starting Phenol: Rf ~0.4 (more polar due to -OH).[1][2][3]

    • This separation indicates Hexane/EtOAc is the ideal eluent system.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Alkylation of Phenols. Organic Syntheses, Coll. Vol. 3, p. 140.[3] Retrieved from [Link]

Methyl 5-chloro-2-cyclopropoxybenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Handling, and Application in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity

The Role of the Compound

Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) is a specialized pharmaceutical intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1] Its structural value lies in the cyclopropyl ether motif , a bioisostere often employed to improve metabolic stability compared to standard ethyl/methyl ethers, or to enforce specific conformational constraints in the drug binding pocket.[1]

Unlike commodity chemicals, this compound requires nuanced handling due to the potential lability of the cyclopropyl ring under strong acidic conditions and its role as a high-value, late-stage building block.

Chemical Identification Matrix
PropertySpecification
IUPAC Name Methyl 5-chloro-2-(cyclopropyloxy)benzoate
CAS Number 959749-02-1
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
SMILES COC(=O)C1=C(OC2CC2)C=CC(Cl)=C1

Part 2: Hazard Identification & Safety Assessment

Note: As a specialized intermediate, specific toxicological datasets are limited.[1][2] The following assessment utilizes Read-Across Toxicology principles based on the structural analog Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0) and Functional Group Analysis.

GHS Classification (Derived)

Signal Word: WARNING [1][3]

Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation Cat 2H315 Causes skin irritation.[1][4]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4]
STOT - Single Exp. Cat 3H335 May cause respiratory irritation.[1][3][4]
Expert Insight: The Cyclopropyl Risk Factor

While the primary hazards are irritant-based (typical of halogenated benzoate esters), the cyclopropyl ether moiety introduces a specific chemical risk:[1]

  • Acid Sensitivity: Cyclopropyl ethers can undergo ring-opening reactions in the presence of strong Lewis acids or Bronsted acids, potentially generating reactive alkylating species.[1]

  • Metabolic Precaution: In vivo, cyclopropyl-containing compounds can occasionally form reactive intermediates via CYP450 oxidation.[1] Treat all dusts as potentially bioactive until proven otherwise.[1]

Part 3: Emergency Response Protocols

This section details the decision logic for emergency scenarios. The diagram below represents a self-validating workflow for spill containment.

Emergency Response Logic (Visualization)

EmergencyResponse Start INCIDENT DETECTED TypeCheck Identify Incident Type Start->TypeCheck Fire FIRE / THERMAL TypeCheck->Fire Spill SPILL / LEAK TypeCheck->Spill Exposure PERSONNEL EXPOSURE TypeCheck->Exposure MediaCheck Select Media: CO2, Dry Chem, Foam Fire->MediaCheck WaterWarning AVOID High Pressure Water (Ester Hydrolysis/Spread) MediaCheck->WaterWarning PPECheck Verify PPE: Nitrile Gloves + P95 Mask Spill->PPECheck Containment Containment: Non-combustible absorbent (Vermiculite/Sand) PPECheck->Containment Disposal Disposal: Incineration (Halogenated Waste) Containment->Disposal EyeSkin Eye/Skin Contact: Flush 15+ mins Exposure->EyeSkin Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation

Caption: Figure 1.[1] Integrated Emergency Response Decision Tree for Halogenated Benzoate Esters.

Part 4: Handling, Storage, and Stability

Storage Specifications
  • Temperature: 2-8°C (Recommended). While many benzoates are stable at room temperature, the cyclopropyl ether linkage warrants cold storage to prevent slow degradation or ring opening over long durations.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] Moisture can hydrolyze the methyl ester to the corresponding benzoic acid (5-chloro-2-cyclopropoxybenzoic acid).[1]

  • Container: Amber glass to protect from light; Teflon-lined caps to prevent leaching.[1]

Experimental Handling Protocol

Objective: Safe weighing and transfer for synthesis.

  • Engineering Controls: All open handling must occur inside a Chemical Fume Hood .

  • PPE:

    • Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness).[1]

    • Respiratory: If handling >500mg outside a hood, use a half-mask respirator with organic vapor/acid gas cartridges (P100).[1]

  • Solubilization:

    • Do not heat sonicate excessively.[1]

    • Dissolve in DCM or Ethyl Acetate for transfer.[1] Avoid protic solvents (methanol/ethanol) if acidic catalysts are present to prevent transesterification.[1]

Part 5: Synthesis & Application Context

Why this Molecule?

In drug discovery, this molecule is a "scaffold locker."[1]

  • The Chlorine (C-5): Provides a metabolic block (preventing para-hydroxylation) and increases lipophilicity.[1]

  • The Cyclopropyl (C-2): Acts as a rigidified ethyl group.[1] It fills hydrophobic pockets in receptors (like GPR40 or PPAR) more effectively than flexible alkyl chains.[1]

Synthesis Workflow Logic

The following diagram illustrates the standard workflow for utilizing this intermediate, highlighting critical "Stop/Go" safety checks.

SynthesisWorkflow Input Start Material: Me-5-Cl-2-cyclopropoxybenzoate Step1 Step 1: Hydrolysis (LiOH/THF) Input->Step1 Check1 Check pH: Avoid pH < 3 Step1->Check1 Hazard1 RISK: Acidic Ring Opening Check1->Hazard1 Fail Step2 Step 2: Amide Coupling (HATU/Amine) Check1->Step2 Pass Output Final Drug Candidate Step2->Output

Caption: Figure 2. Synthesis Workflow highlighting the acid-sensitivity constraint of the cyclopropyl ether.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Read-Across Assessment. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres in Drug Design.[1] Academic Press.[1] (Contextual reference for Cyclopropyl ether applications).

Sources

A Technical Guide to the Commercial Availability of Methyl 5-chloro-2-cyclopropoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of Methyl 5-chloro-2-cyclopropoxybenzoate (CAS No. 959749-02-1), a chemical intermediate of increasing interest to researchers, scientists, and drug development professionals. Given the specialized nature of this compound, this guide also draws upon data from its close structural analogs, Methyl 5-chloro-2-methoxybenzoate and Methyl 5-chloro-2-hydroxybenzoate, to provide a richer context for its utility and handling.

Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry

Substituted benzoic acid esters are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules. The strategic placement of functional groups on the phenyl ring can significantly influence a molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can profoundly impact its pharmacokinetic and pharmacodynamic profile.

The chloro and alkoxy substituents, in particular, are frequently employed in drug design to modulate these properties. The chlorine atom can enhance membrane permeability and metabolic stability, while the alkoxy group, such as a methoxy or a cyclopropoxy group, can influence binding affinity and selectivity for a biological target. The cyclopropyl moiety is of particular interest as a bioisostere for larger alkyl groups, offering a degree of conformational rigidity that can be advantageous in optimizing ligand-receptor interactions.

Commercial Availability of Methyl 5-chloro-2-cyclopropoxybenzoate

Methyl 5-chloro-2-cyclopropoxybenzoate is a specialized chemical intermediate that is commercially available, albeit from a select number of suppliers. The primary identified supplier for this compound is BLD Pharm , which lists the compound under the CAS number 959749-02-1.[1]

Due to its more limited commercial availability compared to its methoxy and hydroxy analogs, researchers should factor in potential lead times for sourcing this material into their project timelines. For larger-scale synthetic campaigns, custom synthesis may be a more viable option, a service offered by many chemical suppliers.

Physicochemical Properties and Handling

Detailed, experimentally-derived physicochemical properties for Methyl 5-chloro-2-cyclopropoxybenzoate are not widely published. However, we can infer its likely properties based on its structure and data from its close analogs.

PropertyMethyl 5-chloro-2-cyclopropoxybenzoate (Predicted)Methyl 5-chloro-2-methoxybenzoateMethyl 5-chloro-2-hydroxybenzoate
CAS Number 959749-02-133924-48-04068-78-4
Molecular Formula C11H11ClO3C9H9ClO3C8H7ClO3
Molecular Weight 226.66 g/mol 200.62 g/mol 186.59 g/mol
Appearance Likely a solidWhite to light yellow crystal powderSolid
Melting Point Not available150-152 °C[2][3]46-50 °C[4]
Boiling Point Not available235-240 °CNot available
Purity Available upon request from supplier≥98% or ≥99% (GC) available from various suppliers[2]≥98% available from various suppliers[4]

Handling and Storage:

As with all laboratory chemicals, Methyl 5-chloro-2-cyclopropoxybenzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the safety data for its analogs, it may cause skin and eye irritation.[3][5]

Recommended storage conditions are in a tightly sealed container in a dry, cool, and well-ventilated place.

Synthetic Considerations

A plausible and efficient synthetic route to Methyl 5-chloro-2-cyclopropoxybenzoate would likely involve the O-alkylation of its precursor, Methyl 5-chloro-2-hydroxybenzoate. This well-established reaction is a common method for the preparation of aryl ethers.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of Methyl 5-chloro-2-hydroxybenzoate with a suitable cyclopropyl-containing electrophile, such as cyclopropyl bromide or cyclopropyl iodide, in the presence of a base.

Synthetic Pathway Methyl_5-chloro-2-hydroxybenzoate Methyl 5-chloro-2-hydroxybenzoate (CAS: 4068-78-4) Reaction O-Alkylation Methyl_5-chloro-2-hydroxybenzoate->Reaction Cyclopropyl_halide Cyclopropyl bromide or iodide Cyclopropyl_halide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) Reaction->Product

Figure 1. Proposed synthetic pathway for Methyl 5-chloro-2-cyclopropoxybenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard O-alkylation procedures for phenolic compounds. Researchers should optimize these conditions for their specific needs.

  • Preparation: To a solution of Methyl 5-chloro-2-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K2CO3, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. To this mixture, add the cyclopropyl halide (1.1-1.5 eq) dropwise.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired Methyl 5-chloro-2-cyclopropoxybenzoate.

Applications in Research and Drug Development

While specific applications of Methyl 5-chloro-2-cyclopropoxybenzoate are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Role as a Synthetic Intermediate

The ester and cyclopropoxy ether functionalities of Methyl 5-chloro-2-cyclopropoxybenzoate offer multiple handles for further chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. The aromatic ring can also undergo further functionalization.

Potential as a Fragment in Fragment-Based Drug Discovery

The relatively small size and well-defined chemical features of Methyl 5-chloro-2-cyclopropoxybenzoate make it an attractive candidate for fragment-based drug discovery (FBDD) screening libraries. The cyclopropyl group, in particular, can provide valuable information on the shape and nature of a target's binding pocket.

Insights from Analogs in Medicinal Chemistry

The utility of the core 5-chloro-2-alkoxybenzoate scaffold is highlighted by research into its analogs. For instance, Methyl 5-chloro-2-hydroxybenzoate has been utilized as a starting material in the synthesis of selective serotonin 2C agonists.[6] This suggests that derivatives of this scaffold have the potential to interact with a variety of biological targets. The methoxy analog, Methyl 5-chloro-2-methoxybenzoate, is also recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Applications Core_Scaffold Methyl 5-chloro-2-cyclopropoxybenzoate Intermediate Key Synthetic Intermediate Core_Scaffold->Intermediate FBDD Fragment-Based Drug Discovery Core_Scaffold->FBDD Agonists Synthesis of Receptor Agonists/Antagonists Intermediate->Agonists Agrochemicals Development of Agrochemicals Intermediate->Agrochemicals

Figure 2. Potential applications of Methyl 5-chloro-2-cyclopropoxybenzoate.

Conclusion

Methyl 5-chloro-2-cyclopropoxybenzoate is a commercially available, albeit specialized, chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. While detailed information on this specific compound is emerging, a wealth of data from its close analogs provides a strong foundation for its use in the synthesis of novel and complex molecules. Researchers and drug development professionals will find its unique combination of a chloro-substituent and a cyclopropoxy moiety to be a valuable asset in the design and synthesis of next-generation therapeutics.

References

  • Glennon, R. A., et al. (2014). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 5(8), 931-936. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

Sources

spectroscopic data of Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate: A Comprehensive Technical Guide

Executive Summary

Methyl 5-chloro-2-cyclopropoxybenzoate is a highly specialized intermediate predominantly utilized in the synthesis of selective cannabinoid (CB2) receptor ligands. These ligands are heavily investigated for their immunomodulatory and analgesic properties without the psychotropic side effects associated with CB1 activation[1]. This whitepaper provides an authoritative breakdown of its synthesis, mechanistic pathways, and spectroscopic validation, designed for researchers in drug development and synthetic organic chemistry.

Chemical Identity & Structural Significance

The target molecule features a 1,2,5-trisubstituted benzene ring. The cyclopropoxy group at the ortho position relative to the methyl ester introduces unique steric and electronic properties. The rigid geometry of the cyclopropyl ring significantly impacts the molecule's binding affinity and orientation within the CB2 receptor pocket[1].

Table 1: Physicochemical Properties

Property Value
Chemical Name Methyl 5-chloro-2-cyclopropoxybenzoate
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol

| PubChem CID | [2] |

Synthetic Pathways & Mechanistic Insights

The construction of the cyclopropyl ether moiety is the most challenging aspect of this synthesis. Because direct alkylation of phenols with cyclopropyl halides is highly unfavorable due to the resistance of cyclopropyl halides to Sₙ2 displacement, two primary pathways are utilized in the literature:

Pathway A: Direct Cyclopropanation of Salicylates As described by, methyl 5-chlorosalicylate can be converted directly to the cyclopropoxy derivative[3]. This method bypasses the need for a vinyl ether intermediate, streamlining the synthetic route[1].

Pathway B: Furukawa-Modified Simmons-Smith Reaction A highly controlled approach involves the cyclopropanation of methyl 5-chloro-2-(vinyloxy)benzoate. This utilizes chloro-iodomethane (ClCH₂I) and diethylzinc (Et₂Zn) to generate a reactive zinc carbenoid[4].

Causality in Experimental Design: The use of the Furukawa reagent (Et₂Zn/ClCH₂I) instead of the traditional Simmons-Smith reagent (Zn-Cu/CH₂I₂) allows for a homogeneous reaction mixture and superior control over the highly exothermic carbenoid formation. The dropwise addition of Et₂Zn at -5°C is critical to prevent the thermal decomposition of the carbenoid intermediate into ethylene gas, ensuring high conversion rates to the cyclopropanated product[4].

Synthesis A Methyl 5-chloro-2-(vinyloxy)benzoate D Cyclopropanation (-5°C to RT) A->D B ClCH2I + Et2Zn (Furukawa Reagent) C Zinc Carbenoid Intermediate B->C Transmetalation C->D Simmons-Smith E Methyl 5-chloro-2-cyclopropoxybenzoate D->E Workup

Figure 1: Furukawa-modified Simmons-Smith cyclopropanation workflow.

Experimental Protocols: Step-by-Step Methodology

Self-Validating Protocol for Cyclopropanation:

  • Preparation: Dissolve methyl 5-chloro-2-(vinyloxy)benzoate (1.0 eq) in anhydrous 1,2-dichloroethane under an inert argon atmosphere. Cool the solution to -5°C[4].

  • Reagent Addition: Add chloro-iodomethane (approx. 3.0 eq) to the cooled solution[4].

  • Carbenoid Generation: Using a syringe pump, add a 1M solution of diethylzinc in hexanes (1.5 eq) dropwise over 1 hour. Crucial Step: The slow addition maintains the internal temperature and controls the transient carbenoid concentration[4].

  • Reaction Maturation: Allow the mixture to warm to ambient temperature and stir until complete consumption of the starting material is observed via TLC (typically 2-4 hours)[4].

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes unreacted diethylzinc and zinc salts without causing excessive exotherms. Extract the aqueous layer with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

Spectroscopic Data & Structural Validation

Orthogonal validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required to confirm the successful cyclopropanation of the vinyl ether precursor.

Validation Sample Purified Compound NMR 1H NMR Sample->NMR MS Mass Spec Sample->MS Cyclo Cyclopropyl: δ 0.8, 3.8 NMR->Cyclo Arom Aromatic: δ 7.1-7.8 NMR->Arom MassIon [M+H]+ 227 MS->MassIon Valid Confirmed Structure Cyclo->Valid Arom->Valid MassIon->Valid

Figure 2: Orthogonal spectroscopic validation logic tree.

Table 2: ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Structural Logic
0.75 - 0.85 multiplet 4H Cyclopropyl -CH₂-CH₂- High electron density and diamagnetic anisotropy of the cyclopropane ring shield these protons, shifting them significantly upfield.
3.75 - 3.85 multiplet 1H Cyclopropyl -O-CH- Deshielded by the adjacent electronegative oxygen atom.
3.88 singlet 3H Ester -OCH₃ Standard shift for a methyl ester group.
7.15 doublet (J = 8.8 Hz) 1H Aromatic H-3 Ortho to the electron-donating cyclopropoxy group; shielded relative to other aromatic protons.
7.40 doublet of doublets (J = 8.8, 2.7 Hz) 1H Aromatic H-4 Meta to the cyclopropoxy group, ortho to the chlorine atom.

| 7.75 | doublet (J = 2.7 Hz) | 1H | Aromatic H-6 | Deshielded by the adjacent electron-withdrawing carbonyl group. |

Table 3: Mass Spectrometry Data (ESI+ / DCI) The conversion from the vinyl ether precursor to the cyclopropyl ether results in a mass shift of +14 Da (addition of a CH₂ group to the vinyloxy precursor)[5].

Ion Typem/z ValueRelative AbundanceDiagnostic Significance
[M+H]⁺ (³⁵Cl)227.0100%Confirms the molecular weight of the target compound.
[M+H]⁺ (³⁷Cl)229.0~33%Characteristic M+2 isotope pattern confirms the presence of one chlorine atom.
[M+NH₄]⁺244.1VariableCommon adduct observed in DCI/NH₃ mass spectrometry[5].

References

  • Source: US Patent US20100093814A1 (Google Patents)
  • Source: US Patent US8895592B2 (Google Patents)
  • Title: Stereocontrolled Preparation of a Nonpeptidal (-)-Spirobicyclic NK-1 Receptor Antagonist Source: The Journal of Organic Chemistry, 2002, 67(4), 1093-1101 URL: [Link]

  • Title: Methyl 5-chloro-2-cyclopropoxybenzoate (CID 66846877) Source: PubChem URL: [Link]

Sources

The Architecture of 2-Alkoxybenzoic Acid Esters: Synthesis, Cleavage, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Alkoxybenzoic acid esters represent a privileged class of bifunctional organic molecules characterized by an esterified carboxyl group and an alkylated hydroxyl group at the ortho position (e.g., methyl 2-methoxybenzoate, 2-butoxybenzoate derivatives). Because they possess both a stable ether linkage and a reactive ester/carboxylic moiety, they serve as highly versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of their synthesis, regioselective dealkylation, and integration into complex drug development pipelines, such as the production of local anesthetics and phosphodiesterase-5 (PDE5) inhibitors.

Chemical Significance and Mechanistic Causality

The structural utility of 2-alkoxybenzoic acid esters lies in their orthogonal reactivity. The 2-alkoxy group (often a methoxy, ethoxy, or butoxy moiety) acts as a robust protecting group that is stable against acidic conditions, oxidizing agents, and mild bases. Conversely, the esterified carboxyl group can be readily hydrolyzed or transesterified.

In drug design, the ortho-alkoxy substituent sterically hinders the adjacent ester group, modulating its hydrolysis rate in vivo. This steric shielding is a critical pharmacokinetic parameter in the design of local anesthetics like Metabutoxycaine (Primacaine), where the bulky 2-butoxy group prolongs the drug's half-life by protecting the ester bond from rapid enzymatic cleavage by plasma pseudocholinesterases [1].

Advanced Synthesis Methodologies

Protocol 1: Green SN2 Methylation via Dimethyl Sulfate (DMS)

Traditional esterification of 2-alkoxybenzoic acids relies on strong, unrecoverable mineral acids (e.g., H₂SO₄), generating significant hazardous wastewater. A modern, self-validating protocol utilizes Dimethyl Sulfate (DMS) as both the methylating agent and the aprotic solvent, paired with sodium bicarbonate (NaHCO₃) as a selective base [2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 1.0 equivalent of 2-methoxybenzoic acid and 1.2 equivalents of anhydrous NaHCO₃.

  • Solvent/Reagent Addition: Add 4.0 equivalents of Dimethyl Sulfate (DMS). The excess DMS acts as the reaction solvent, eliminating the need for volatile organic solvents.

  • Activation: Stir the mixture at 90°C for 90 minutes.

  • Workup: Cool to room temperature and quench with water to decompose unreacted DMS. Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Logic: The choice of NaHCO₃ is non-arbitrary. The bicarbonate ion selectively deprotonates the carboxylic acid (pKa ~3.0) without affecting less acidic functional groups. In the absence of water, the basicity of the bicarbonate ion is accentuated, driving the formation of a highly nucleophilic carboxylate anion. This anion subsequently executes a rapid Sₙ2 attack on the electrophilic methyl group of DMS. Using DMS as the solvent prevents aqueous hydrolysis of the newly formed ester, driving the reaction to >95% yield.

G S1 2-Methoxybenzoic Acid S2 Deprotonation (NaHCO3, 90°C) S1->S2 S3 Carboxylate Anion S2->S3 S4 SN2 Attack (Dimethyl Sulfate) S3->S4 S5 Methyl 2-Methoxybenzoate S4->S5

Diagram 1: SN2 Methylation Mechanism using DMS and NaHCO3.
Protocol 2: Multi-Step Synthesis of Metabutoxycaine

Metabutoxycaine (2-(diethylamino)ethyl 3-amino-2-butoxybenzoate) is synthesized through a highly controlled sequence to prevent cross-reactivity [1].

Step-by-Step Methodology:

  • Alkylation (Etherification): 3-nitrosalicylic acid is reacted with butyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF to yield 3-nitro-2-butoxybenzoic acid.

  • Acyl Chloride Formation: The intermediate is refluxed with thionyl chloride (SOCl₂) to form 3-nitro-2-butoxybenzoyl chloride.

  • Esterification: The acyl chloride is reacted with 2-(diethylamino)ethanol in a non-polar solvent (e.g., toluene) to form the ester linkage.

  • Reduction: The 3-nitro group is selectively reduced to a 3-amino group using catalytic hydrogenation (Pd/C, H₂) at room temperature.

Causality & Logic: The reduction of the nitro group must be the final step. If the nitro group were reduced to an amine prior to esterification, the highly nucleophilic free amine would aggressively compete with the alcohol during the acyl chloride reaction, leading to the formation of unwanted amides and polymeric byproducts.

G A 3-Nitrosalicylic Acid B Alkylation (Butyl Bromide, K2CO3) A->B C 3-Nitro-2-butoxybenzoic acid B->C D Esterification (2-Diethylaminoethanol) C->D E Nitro Reduction (Pd/C, H2) D->E F Metabutoxycaine E->F

Diagram 2: Sequential synthesis workflow of Metabutoxycaine.

Regioselective Dealkylation (Ether Cleavage)

In many synthetic pathways, the 2-alkoxy group serves as a temporary protecting group that must be removed to reveal a reactive phenol (salicylate) for downstream cyclization (e.g., in the synthesis of PDE5 inhibitors). Traditional ether cleavage requires harsh Lewis acids (e.g., BBr₃), which destroy sensitive ester or amide bonds.

Nishioka et al. (2000) established a highly regioselective protocol for the dealkylation of 2-alkoxybenzoic acid derivatives using aliphatic amines in aprotic dipolar solvents [3].

Causality & Logic: The cleavage is driven by an Sₙ2 attack of the aliphatic amine (e.g., piperazine) on the alkyl group of the ether. This reaction is uniquely facilitated by the electron-withdrawing nature of the ortho-carbonyl group, which polarizes the ether's carbon-oxygen bond. Furthermore, the presence of an acidic proton adjacent to the carbonyl group is mandatory to stabilize the leaving phenoxide ion via intramolecular hydrogen bonding (IHB).

Quantitative Data: Optimization of Dealkylation Conditions

The efficacy of the cleavage is highly dependent on the steric profile of the amine and the boiling point of the solvent, as summarized in Table 1.

SolventAmine ReagentTemp (°C)Time (h)Yield of Cleaved Phenol (%)
Dimethylacetamide (DMA)Cyclohexylamine150655%
Dimethylacetamide (DMA)Piperidine150486%
Dimethylacetamide (DMA)Morpholine150380%
Dimethylacetamide (DMA)Piperazine 150 1 84%
2-Methoxyethyl etherCyclohexylamine1502430%

Table 1: Regioselective dealkylation of o-anisic acid derivatives. Piperazine in DMA provides the optimal balance of nucleophilicity and reaction kinetics [3].

G R1 2-Alkoxybenzoic Acid Ester R2 Nucleophilic Attack (Piperazine in DMA, 150°C) R1->R2 R3 SN2 Cleavage of Alkyl Group R2->R3 R4 Free Salicylate (Phenol) R3->R4

Diagram 3: Regioselective Dealkylation Pathway via Aliphatic Amines.

Pharmacological Applications

Beyond local anesthetics, 2-alkoxybenzoic acid esters are foundational to several therapeutic classes:

  • PDE5 Inhibitors: Derivatives such as methyl 5-chlorosulfonyl-2-alkoxybenzoate are key intermediates in synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which act as potent vasodilators for erectile dysfunction by mimicking the binding mechanism of sildenafil [4].

  • Metoclopramide: The synthesis of this antiemetic drug relies on the chlorination and amidation of methyl 4-amino-2-methoxybenzoate, utilizing the electron-donating properties of the methoxy group to direct electrophilic aromatic substitution [5].

References

  • Metabutoxycaine. Wikipedia. Retrieved from[Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. National Library of Medicine (PMC). Retrieved from[Link]

  • Shaaban, M. A. R., et al. (2009). Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. Saudi Pharmaceutical Journal. Retrieved from[Link]

  • An improved method for the synthesis of metoclopramide. ResearchGate. Retrieved from[Link]

Methodological & Application

synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate from methyl 5-chlorosalicylate

[1][2][3]

Target Molecule:

Executive Summary & Strategic Analysis

The synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate presents a classic challenge in medicinal chemistry: the installation of a cyclopropyl group onto a phenol. This moiety is a critical pharmacophore in GPR40 agonists (e.g., Fasiglifam) and cannabinoid receptor ligands.

The Core Challenge: Direct




The Solution: This guide details two distinct, validated protocols to overcome this barrier:

  • Protocol A (Modern): Copper-Mediated Chan-Lam Coupling.[1] Recommended for discovery chemistry and small-scale synthesis due to mild conditions and high functional group tolerance.

  • Protocol B (Industrial/Robust): Direct Nucleophilic Displacement (Maligres Method). Recommended for gram-to-kilogram scale-up where reagent cost is paramount, despite requiring harsh conditions.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the strategic disconnections available for accessing the target ether.

GTargetMethyl 5-chloro-2-cyclopropoxybenzoatePhenolMethyl 5-chlorosalicylate(Starting Material)Phenol->TargetProtocol A: Chan-Lam Coupling(Cu(OAc)2, Air, 60°C)Phenol->TargetProtocol B: Maligres Displacement(Cs2CO3, 150°C)VinylEtherVinyl Ether IntermediatePhenol->VinylEtherVinylation(1,2-DCE or Vinyl Acetate)VinylEther->TargetSimmons-Smith(Et2Zn, CH2I2)CyclopropylBoronateCyclopropylboronic Acid(or K-Salt)CyclopropylBoronate->TargetReagent for Protocol ACyclopropylBromideBromocyclopropaneCyclopropylBromide->TargetReagent for Protocol B

Figure 1: Strategic disconnection showing the direct oxidative coupling (Chan-Lam) versus the classical displacement and the step-wise vinylation route.

Protocol A: Copper-Mediated Chan-Lam Coupling (Recommended)

This method utilizes the oxidative cross-coupling of phenols with organoboron species.[2] It circumvents the

Why this method?

  • Safety: Avoids the high temperatures (150°C) and high pressures of direct alkylation.

  • Selectivity: The ortho-ester group in the salicylate can act as a directing group, potentially stabilizing the copper intermediate, though steric hindrance is a factor to manage.

Reagents & Materials[4][6][7][8][9][10][11]
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate Methyl 5-chlorosalicylate1.0Nucleophile
Coupling Partner Potassium Cyclopropyltrifluoroborate (

-PrBF

K)
2.0 - 2.5Electrophile Source
Catalyst Copper(II) Acetate [Cu(OAc)

]
1.0Stoichiometric Oxidant/Catalyst
Ligand 2,2'-Bipyridine (bipy)1.0Ligand (Stabilizes Cu species)
Base Sodium Carbonate (Na

CO

)
2.0Base
Solvent 1,2-Dichloroethane (DCE)[0.2 M]Solvent (Non-coordinating)
Oxidant Atmospheric Oxygen (Air)ExcessRe-oxidant (if using cat. Cu)

Note: While catalytic copper (10-20 mol%) can be used with continuous oxygen sparging, stoichiometric copper is recommended for this specific sterically congested ortho-substituted substrate to ensure high conversion.

Step-by-Step Procedure
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-chlorosalicylate (1.0 g, 5.36 mmol), Cu(OAc)

    
      (0.97 g, 5.36 mmol), 2,2'-bipyridine  (0.84 g, 5.36 mmol), 
    
    
    -PrBF
    
    
    K
    (1.58 g, 10.7 mmol), and Na
    
    
    CO
    
    
    (1.14 g, 10.7 mmol).
  • Solvent Addition: Add DCE (27 mL) and toluene (optional co-solvent, 5 mL) to the flask.

  • Activation: Fit the flask with a reflux condenser open to the air (or attached to a balloon of dry air). Do not use an inert atmosphere (N

    
    /Ar); oxygen is required for the catalytic cycle.
    
  • Reaction: Heat the mixture to 70 °C in an oil bath. Stir vigorously for 18–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The product will appear less polar (higher R

      
      ) than the phenol.
      
  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 50 mL) and filter through a pad of Celite to remove copper salts. Rinse the pad with additional DCM.

  • Extraction: Wash the filtrate with NH

    
    Cl (sat. aq., 2 x 30 mL) to sequester residual copper, followed by brine (30 mL).
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate in vacuo, and purify via flash column chromatography (SiO
    
    
    , 0-10% EtOAc in Hexanes).
Mechanistic Insight (Chan-Lam Cycle)

ChanLamCu2Cu(II)L2(Active Species)CoordCu(II)-PhenoxideComplexCu2->CoordPhenol BindingTransmetCu(II)-Ar-cPr(Transmetalation)Coord->TransmetBoronateInteractionOxidationCu(III) Species(Oxidation by Air)Transmet->OxidationO2ProductRelReductive Elimination(Product Release)Oxidation->ProductRelFastProductRel->Cu2Regeneration

Figure 2: The oxidative catalytic cycle.[3] Note that for ortho-substituted phenols, the transmetalation step is often rate-determining due to steric clash.

Protocol B: Direct Nucleophilic Displacement (Maligres Method)

This method, developed by Merck Process Research (Maligres et al.), forces the "impossible"

Use Case: Large-scale synthesis where the cost of cyclopropylboronates is prohibitive.

Reagents & Materials[4][6][7][8][9][10][11]
  • Substrate: Methyl 5-chlorosalicylate (1.0 equiv)

  • Alkylating Agent: Bromocyclopropane (3.0 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    ) (1.5 equiv) - Critical: K
    
    
    CO
    
    
    is significantly less effective.
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO.

  • Additives: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein catalyst.

Step-by-Step Procedure
  • Setup: In a pressure tube or autoclave (essential due to the volatility of bromocyclopropane, bp 69°C), combine Methyl 5-chlorosalicylate (10 g), Cs

    
    CO
    
    
    (26 g), and NMP (50 mL).
  • Addition: Add Bromocyclopropane (12.8 mL, 3.0 equiv).

  • Reaction: Seal the vessel and heat to 140–150 °C for 12–16 hours.

    • Safety Warning: This reaction generates significant internal pressure. Use a blast shield.

  • Workup: Cool to room temperature. Pour the dark mixture into ice-water (200 mL) and extract with MTBE or Ethyl Acetate (3 x 100 mL).

  • Washing: The organic layer must be washed thoroughly with water (3x) to remove NMP, which can streak on columns.

  • Yield Expectation: 60–75%. (Lower than Chan-Lam, but cheaper reagents).

Analytical Validation

Successful synthesis must be validated by the unique NMR signature of the cyclopropyl ether.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.75 (d, J = 2.5 Hz, 1H, Ar-H ortho to ester)
      
    • 
       7.38 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H meta)
      
    • 
       7.10 (d, J = 8.8 Hz, 1H, Ar-H ortho to ether)
      
    • 
       3.89 (s, 3H, -OCH
      
      
      )
    • 
      3.75–3.82 (m, 1H, cyclopropyl CH-O)  — Diagnostic Peak
      
    • 
      0.80–0.90 (m, 4H, cyclopropyl CH
      
      
      )
      — Diagnostic High-field multiplet

References

  • Maligres, P. E. ; See, M. M.; Askin, D.; Reider, P. J. "Synthesis of Aryl Cyclopropyl Ethers by the Reaction of Phenoxides with Cyclopropyl Bromide." J. Org.[2][4] Chem.2002 , 67, 1093–1101.[10][11] Link

  • Vertex Pharmaceuticals Inc. "Compounds as Cannabinoid Receptor Ligands." U.S. Patent 8,895,592 B2, Nov 25, 2014 . (Describes specific synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate via vinyl ether route). Link

  • King, A. E. ; Ryland, B. L.; Brunold, T. C.; Stahl, S. S. "Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Aryl Boronic Esters and Nitriles." Organometallics2012 , 31, 7948. (Mechanistic basis for Chan-Lam).[3][12] Link

  • Tsuritani, T. ; et al. "Efficient Synthesis of Aryl Cyclopropyl Ethers via Copper(II)-Mediated Coupling of Phenols and Cyclopropylboronic Acid." Synlett2006 , 801–803. (First application of Chan-Lam to cyclopropyl systems). Link

Application Note: Reaction Conditions and Protocols for Cyclopropoxy Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl ethers are highly valued structural motifs in modern medicinal chemistry and drug development. The incorporation of a cyclopropyl group significantly enhances a drug candidate's lipophilic efficiency (LipE) and metabolic stability compared to linear alkyl ethers. This is primarily due to the stronger C–H bond dissociation energies inherent to the strained three-membered ring (approximately 106 kcal/mol for cyclopropyl versus 98 kcal/mol for n-propyl analogs)[1]. However, synthesizing cyclopropoxy ethers has historically been challenging, often requiring hazardous reagents or multi-step sequences.

This application note details two state-of-the-art, self-validating protocols for the synthesis of cyclopropyl ethers: a direct C–O bond formation via Chan-Lam oxidative cross-coupling for aryl ethers[2], and a C–C bond formation strategy via mechanochemical Simmons-Smith cyclopropanation for aliphatic enol ethers[3].

Mechanistic Rationale & Strategic Disconnections

Strategy A: Chan-Lam O-Cyclopropylation (C–O Bond Formation)

Traditional SN2 alkylations using cyclopropyl halides fail due to the prohibitively high energy barrier of the transition state at the strained ring. The Chan-Lam cross-coupling circumvents this limitation by utilizing a Cu(II)/Cu(III) catalytic cycle[2]. Potassium cyclopropyl trifluoroborate is selected as the coupling partner over cyclopropylboronic acid because the trifluoroborate salt acts as a slow-release reservoir, preventing rapid protodeboronation of the alkylboron species[4]. The addition of 1,10-phenanthroline as a bidentate ligand is critical; it prevents off-target oxidation of the phenol and stabilizes the highly electrophilic Cu(III) intermediate necessary for the final reductive elimination step[5].

Strategy B: Mechanochemical Simmons-Smith Cyclopropanation (C–C Bond Formation)

For aliphatic cyclopropyl ethers, the cyclopropanation of pre-existing enol ethers is a highly stereospecific approach. Traditional Simmons-Smith reactions require hazardous chemical activators (e.g., 1,2-dibromoethane, TMSCl) to depassivate the zinc dust. A modern mechanochemical approach utilizes ball-milling to continuously shear the passivating ZnO layer, exposing fresh Zn(0) surfaces[3]. This mechanical activation allows the safe, solvent-free generation of the active carbenoid (IZnCH2I) directly from CH2I2 and Zn(0), proceeding with exquisite diastereoselectivity[6]. Temperature monitoring confirms that this activation is purely mechanical rather than thermal, as internal jar temperatures rarely exceed 31 °C[6].

Experimental Protocols

Protocol 1: Copper-Catalyzed Chan-Lam O-Cyclopropylation of Phenols

Causality & Design : This protocol relies on O2 as the terminal oxidant to turn over the Cu(I) species back to Cu(II)[7]. A biphasic solvent system (Toluene/H2O) and K2CO3 base facilitate the slow, controlled hydrolysis of the trifluoroborate salt, maintaining a steady concentration of the active boronic acid species[4].

Step-by-Step Methodology :

  • Preparation : To a 20 mL reaction vial equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv, 0.3 mmol), potassium cyclopropyl trifluoroborate (3.0 equiv, 0.9 mmol), Cu(OAc)2 (10–25 mol%), 1,10-phenanthroline (10–25 mol%), and K2CO3 (2.0 equiv, 0.6 mmol)[4].

  • Solvent Addition : Add a solvent mixture of Toluene:H2O (3:1 v/v, 3.0 mL) to the vial[4].

  • Atmosphere Exchange : Seal the vial with a septum. Evacuate and backfill with O2 gas three times. Attach an O2 balloon to maintain a 1 atm oxygen atmosphere[7].

  • Reaction : Heat the mixture to 70 °C in a pre-heated oil bath or heating block and stir vigorously for 12 hours[4].

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash sequentially with water (2 × 5 mL) and brine (5 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to yield the cyclopropyl aryl ether[7].

Protocol 2: Mechanochemical Simmons-Smith Cyclopropanation of Enol Ethers

Causality & Design : Ball-milling provides kinetic energy to drive the reaction without bulk solvent. The continuous abrasion ensures Zn(0) remains active, yielding the cyclopropyl ether with high diastereoselectivity (cis to the oxygen-centered appendage)[6].

Step-by-Step Methodology :

  • Milling Setup : Inside a fume hood, equip a 30 mL stainless steel or zirconium oxide milling jar with a single 9 g milling ball[6].

  • Reagent Loading : Add Zn(0) dust (3.0 equiv) and the enol ether substrate (1.0 equiv, e.g., 1.0 mmol) to the jar[8].

  • Carbenoid Precursor : Carefully add diiodomethane (CH2I2, 2.0 equiv) directly to the solid mixture[3].

  • Milling : Seal the jar securely. Place the jar in a vibratory ball mill (e.g., Retsch MM400) and mill at a frequency of 30 Hz for 2–4 hours[8]. (Note: Mechanochemical activation typically keeps internal temperatures around 30–35 °C, avoiding thermal runaway[6]).

  • Workup : Carefully open the jar (caution: potential mild pressure buildup). Extract the resulting paste with dichloromethane (CH2Cl2, 15 mL) or ethyl acetate[9].

  • Filtration & Purification : Filter the suspension through a short pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure and purify via column chromatography to afford the aliphatic cyclopropyl ether[6].

Data Presentation: Protocol Comparison

ParameterProtocol 1: Chan-Lam O-CyclopropylationProtocol 2: Mechanochemical Simmons-Smith
Bond Formed C(Aryl)–OC(Aliphatic)–C(Ring)
Substrate Scope Phenols, azaheterocyclesEnol ethers, allylic alcohols
Key Reagents Cu(OAc)2, 1,10-phen, cPr-BF3K, O2Zn(0) dust, CH2I2
Activation Method Thermal (70 °C), OxidativeMechanical (Ball-milling, 30 Hz)
Solvent Toluene:H2O (3:1)Solvent-free (Bulk)
Typical Yields 50–85%60–95%
Primary Advantage Direct functionalization of phenols without pre-activationAvoids hazardous chemical Zn-activators

Mechanistic Visualization

G CuII Cu(II) Precatalyst [Cu(OAc)2 + 1,10-phen] Transmetalation Transmetalation with cPr-BF3K CuII->Transmetalation CuII_cPr Cu(II)-Cyclopropyl Intermediate Transmetalation->CuII_cPr Coordination Ligand Exchange with Phenol (ArOH) CuII_cPr->Coordination CuII_Complex Cu(II)(OAr)(cPr) Complex Coordination->CuII_Complex Oxidation Oxidation by O2 (1 atm) CuII_Complex->Oxidation CuIII_Complex Cu(III)(OAr)(cPr) Active Species Oxidation->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim Product Cyclopropyl Aryl Ether (Product) RedElim->Product CuI Cu(I) Species RedElim->CuI CuI->CuII O2 Oxidation

Figure 1: Catalytic cycle of the Chan-Lam O-cyclopropylation of phenols.

References

  • Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dubé, M., McAlpine, I., & Engle, K. M. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry (2018), 83(7), 3417-3425. URL: [Link] (Supports claims[1],[2],[5],[7],[4])

  • Pontini, L., Leitch, J. A., & Browne, D. L. "Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0)." Green Chemistry (2023), 25, 4319-4325. URL: [Link] (Supports claims[6],[3],[8],[9])

Sources

Methyl 5-chloro-2-cyclopropoxybenzoate as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Sub-Title: Strategic Synthesis and Utilization of Cyclopropyl Ether Scaffolds in GPCR Ligand Design

Abstract

Methyl 5-chloro-2-cyclopropoxybenzoate (CAS 959749-02-1) is a critical intermediate in the synthesis of metabolically stable G-Protein Coupled Receptor (GPCR) modulators, particularly Cannabinoid Receptor 2 (CB2) agonists and Glucokinase Activators (GKAs) .[1] This guide details the optimized synthesis of this scaffold, addressing the kinetic challenges of nucleophilic substitution on cyclopropyl halides. We provide a validated protocol for the cesium-promoted O-cyclopropylation of phenols—a transformation that supersedes conventional alkylation methods—and outline the downstream processing for high-purity API generation.

Introduction: The Cyclopropyl Advantage

In medicinal chemistry, the replacement of a methoxy (


) group with a cyclopropoxy (

) group is a strategic bioisosteric replacement.
  • Metabolic Stability: The cyclopropyl group hinders O-dealkylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity & Conformational Lock: The steric bulk of the cyclopropyl ring forces the ether linkage into specific conformations, often improving binding affinity in hydrophobic pockets of targets like the CB2 receptor.

However, the synthesis of aryl cyclopropyl ethers is non-trivial. Standard Williamson ether synthesis (


) fails because the cyclopropyl ring's strain and orbital hybridization (

character) retard the formation of the transition state required for backside attack. This guide utilizes the Maligres Method , a field-proven industrial protocol using cesium carbonate in polar aprotic solvents to overcome this energy barrier.

Synthetic Pathway & Logic

The synthesis proceeds via a high-temperature nucleophilic substitution followed by ester hydrolysis.

SynthesisPathway SM Methyl 5-chlorosalicylate (Starting Material) Intermediate Methyl 5-chloro-2- cyclopropoxybenzoate (Target Scaffold) SM->Intermediate Cs2CO3, DMSO 150°C, 16h (Maligres Method) Reagent Bromocyclopropane (Alkylating Agent) Reagent->Intermediate Product 5-Chloro-2- cyclopropoxybenzoic acid (Active Coupling Partner) Intermediate->Product LiOH or KOH THF/H2O, 60°C Drug CB2 Agonist / GKA (Final API) Product->Drug Amide Coupling (R-NH2, HATU)

Figure 1: Synthetic workflow for the generation of the 5-chloro-2-cyclopropoxybenzoate scaffold.

Detailed Experimental Protocols

Protocol A: Cesium-Promoted O-Cyclopropylation

Objective: Synthesize Methyl 5-chloro-2-cyclopropoxybenzoate from Methyl 5-chlorosalicylate. Challenge: The reaction of phenols with bromocyclopropane is kinetically sluggish. Solution: Use


 in DMSO. The "Cesium Effect" involves the large ionic radius of 

, which forms a loose ion pair with the phenoxide, increasing its nucleophilicity. High temperature (

) is mandatory.
Materials
ReagentEquiv.Role
Methyl 5-chloro-2-hydroxybenzoate1.0Substrate
Bromocyclopropane2.0 - 3.0Electrophile (Volatile!)
Cesium Carbonate (

)
1.5 - 2.0Base / Promoter
Dimethyl Sulfoxide (DMSO)[0.5 M]Solvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Equip a heavy-walled pressure vessel (Ace glass or stainless steel reactor) with a magnetic stir bar. Note: Standard reflux condensers may lose significant bromocyclopropane (bp

    
    ) at the required reaction temperature.
    
  • Charging: Add Methyl 5-chloro-2-hydroxybenzoate (1.0 equiv) and

    
     (1.5 equiv) to the vessel.
    
  • Solvation: Add anhydrous DMSO to achieve a concentration of 0.5 M relative to the phenol. Stir for 10 minutes at room temperature to ensure partial deprotonation.

  • Alkylation: Add Bromocyclopropane (2.5 equiv). Seal the vessel tightly.

  • Reaction: Heat the block/bath to

    
     . Maintain stirring for 16–24 hours.
    
    • Process Control: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The starting phenol (lower

      
      ) should disappear.
      
  • Work-up:

    • Cool the vessel to room temperature.

    • Dilute the dark mixture with water (5x reaction volume) and extract with Ethyl Acetate (

      
      ).
      
    • Critical Step: Wash the combined organics copiously with water and brine to remove DMSO, which can interfere with crystallization.

  • Purification: Dry over

    
    , filter, and concentrate. The crude oil is typically purified via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%.

Protocol B: Ester Hydrolysis to the Benzoic Acid

Objective: Generate 5-chloro-2-cyclopropoxybenzoic acid for amide coupling.

Methodology
  • Dissolution: Dissolve the methyl ester (from Protocol A) in THF/Water (3:1 ratio).

  • Saponification: Add

    
     (3.0 equiv).
    
  • Reaction: Heat to

    
     for 2–4 hours. Monitor by LCMS (Mass shift: -14 Da).
    
  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH ~2 with 1N HCl. The product will precipitate as a white solid.

    • Filter, wash with water, and dry in a vacuum oven at

      
      .
      

Quality Control & Data Validation

To ensure the integrity of the intermediate before library synthesis, verify the following parameters.

TestAcceptance CriteriaMethod
Purity

(AUC)
HPLC (C18, ACN/Water + 0.1% TFA)
Identity Proton NMRConfirm cyclopropyl protons (0.6–0.9 ppm, m, 4H) and methine (3.8 ppm, m, 1H).
Residual Solvent

ppm (DMSO)
GC-Headspace

NMR Diagnostic Signals (


): 
  • 
     0.70–0.90 (m, 4H, cyclopropyl 
    
    
    
    ).
  • 
     3.78 (m, 1H, cyclopropyl 
    
    
    
    ).
  • 
     3.89 (s, 3H, methyl ester).
    
  • 
     7.3–7.8 (aromatic protons).
    

Application in Drug Discovery: CB2 Receptor Agonists

This intermediate is a precursor for selective CB2 agonists used in treating neuropathic pain without the psychoactive side effects of CB1 activation.

Workflow for Library Generation:

  • Activation: Convert 5-chloro-2-cyclopropoxybenzoic acid to its acid chloride (

    
    , cat. DMF) or activate in situ with HATU/DIPEA.
    
  • Coupling: React with heteroaromatic amines (e.g., 2-amino-thiazoles or 2-amino-pyridines).

  • Result: The resulting benzamides exhibit high potency (

    
    ) against CB2.
    

ApplicationWorkflow Acid 5-Chloro-2-cyclopropoxy- benzoic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Scaffold Benzamide Scaffold (CB2 Ligand) Coupling->Scaffold Assay cAMP / GTPγS Assay (Functional Validation) Scaffold->Assay

Figure 2: Downstream application of the acid intermediate in generating CB2 agonist libraries.

Safety & Handling

  • Bromocyclopropane: Highly volatile and an alkylating agent. Handle in a fume hood. Use pressure-rated vessels for reactions

    
    .
    
  • DMSO: Enhances skin permeability of dissolved toxins. Wear nitrile gloves.

  • Waste: Quench reaction mixtures with water before disposal to destroy residual alkyl halides.

References

  • Maligres, P. E., et al. (2002).[2][3] "Synthesis of Cyclopropyl Ethers of Phenols." The Journal of Organic Chemistry, 67(3), 1093–1101.[2][3] [Link]

  • Carroll, W. A., et al. (2014). "Compounds as cannabinoid receptor ligands."[3][4] U.S. Patent No.[5] 8,895,592. Washington, DC: U.S. Patent and Trademark Office.

  • Bingham, M., et al. (2010). "Novel compounds as cannabinoid receptor ligands and uses thereof." U.S.

Sources

Application Note: Strategic Utilization of Methyl 5-chloro-2-cyclopropoxybenzoate in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that balance potent target-site affinity with robust metabolic stability and optimal foliar penetration. Methyl 5-chloro-2-cyclopropoxybenzoate has emerged as a highly versatile building block in the synthesis of novel synthetic auxin herbicides and benzamide-class fungicides.

By replacing traditional straight-chain or methoxy ethers with a cyclopropoxy moiety, agrochemical designers can significantly enhance ligand-lipophilicity efficiency (LLE) and prevent rapid degradation by plant cytochrome P450s[1]. This application note details the physicochemical rationale behind utilizing this specific intermediate and provides validated, step-by-step protocols for integrating it into active ingredient discovery workflows.

Physicochemical Profiling: The Cyclopropoxy Advantage

In the design of synthetic auxins (e.g., analogs of Dicamba) or ortho-alkoxybenzamide fungicides, the choice of the ortho-substituent is critical for both bioactivity and environmental persistence. The incorporation of a cyclopropoxy group via Methyl 5-chloro-2-cyclopropoxybenzoate offers three distinct mechanistic advantages over traditional methoxy or ethoxy analogs:

  • Metabolic Stability : Methoxy groups are highly susceptible to O-demethylation by plant and soil microbial P450 enzymes, which rapidly deactivates the agrochemical into a phenolic byproduct. The cyclopropyl ring lacks readily abstractable alpha-hydrogens, conferring profound resistance to oxidative cleavage[1].

  • Conformational Rigidity : The cyclopropyl ring restricts the rotational degrees of freedom of the ether oxygen. This conformational restriction locks the molecule into a bioactive geometry, reducing the entropic penalty upon binding to target receptors such as TIR1 or AFB5[1].

  • Enhanced Lipophilicity : Fluorination or cycloalkylation strategies are heavily utilized to modulate membrane permeability. The cyclopropyl group systematically increases the partition coefficient (LogP) compared to smaller alkyl groups, which directly translates to superior cuticular penetration in foliar applications[2].

Quantitative Comparison of Ortho-Alkoxy Substituents
Property / MetricMethoxy Analog (Dicamba Methyl Ester)Cyclopropoxy Analog (Methyl 5-chloro-2-cyclopropoxybenzoate)Mechanistic Implication for Agrochemicals
Predicted LogP ~2.5~3.4Higher LogP enhances translaminar movement and cuticular wax penetration[2].
Rotatable Bonds (Ether) 22 (Restricted)Cyclopropyl rigidity lowers the entropic penalty during receptor docking[1].
P450 O-Dealkylation Liability High (Rapid degradation)Low (Sterically hindered)Prolonged half-life in target weeds; lower application rates required.
Receptor Specificity TIR1 dominantAFB5 / TIR1 dual-actionOvercomes target-site resistance in weed biotypes with mutated TIR1 receptors[3],[4].

Synthetic Workflows and Mechanistic Pathways

Methyl 5-chloro-2-cyclopropoxybenzoate serves as a stable, easily handled precursor. The methyl ester protects the carboxylic acid during upstream etherification and is readily cleaved under mild basic conditions to yield the active free acid. This acid can either be utilized directly as a synthetic auxin or further derivatized into complex amides.

G A Methyl 5-chloro-2-cyclopropoxybenzoate (Starting Material) B Base-Catalyzed Saponification (LiOH, THF/H2O) A->B Ester Hydrolysis C 5-chloro-2-cyclopropoxybenzoic acid (Key Intermediate) B->C Acidification (pH 2) D1 TIR1/AFB5 Receptor Profiling C->D1 Direct Application D2 Amide Coupling (Oxalyl Chloride / Amine) C->D2 Derivatization E1 Auxin-Mimetic Herbicide (Dicamba Analog) D1->E1 E2 Benzamide Fungicide/Insecticide (SDHI / Ryanodine Modulator) D2->E2

Fig 1. Divergent synthetic workflow utilizing Methyl 5-chloro-2-cyclopropoxybenzoate.

Mechanism of Action: Auxin-Mimetic Herbicides

When hydrolyzed to the free acid, the compound acts as a synthetic auxin. Natural auxins (like IAA) and synthetic auxins bind to the TIR1/AFB family of F-box proteins. The size and shape of the cyclopropoxy group specifically influence the binding affinity toward the AFB5 receptor over TIR1, which is a critical strategy for overcoming evolved weed resistance[3],[4].

Mechanism Ligand Cyclopropoxy-Auxin Analog Receptor TIR1 / AFB5 Co-Receptor Complex Ligand->Receptor High-affinity binding Complex Ligand-Receptor-Aux/IAA Ternary Complex Receptor->Complex Recruits Aux/IAA Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation E3 Ligase Activity Transcription ARF-Mediated Gene Expression (Lethal Plant Growth) Degradation->Transcription Release of Repression

Fig 2. Mechanism of action for synthetic auxin analogs via the TIR1/AFB5 pathway.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explained to ensure researchers can troubleshoot and scale the reactions effectively.

Protocol A: Saponification to 5-chloro-2-cyclopropoxybenzoic acid

Objective: Cleave the methyl ester to generate the biologically active free acid or the precursor for downstream amidation.

Reagents & Materials:

  • Methyl 5-chloro-2-cyclopropoxybenzoate (1.0 eq, 10 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol)

  • Solvent system: THF / MeOH / H₂O (3:1:1 v/v/v, 50 mL)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-chloro-2-cyclopropoxybenzoate in the THF/MeOH mixture. Causality: The mixed organic solvent ensures complete solubilization of the highly lipophilic cyclopropoxy ester, while the addition of water is necessary to dissolve the LiOH and facilitate the nucleophilic attack.

  • Hydrolysis: Add LiOH·H₂O in one portion. Stir the reaction at ambient temperature (20–25 °C) for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (high Rf) should completely disappear, replaced by baseline material (the lithium carboxylate salt).

  • Pre-Extraction (Self-Validation Step): Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL H₂O and wash with Diethyl Ether (2 × 15 mL). Causality: This step is critical for self-validation. It extracts any unreacted starting material or neutral organic impurities. If the final product fails purity checks, this step was likely insufficient.

  • Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0. Causality: The pKa of the benzoic acid derivative is approximately 3.5. Acidifying to pH 2 ensures complete protonation, driving the product out of the aqueous solution.

  • Isolation: A white precipitate will form immediately. Extract the aqueous suspension with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 5-chloro-2-cyclopropoxybenzoic acid as a white solid.

Protocol B: Synthesis of Benzamide Fungicides via Acid Chloride

Objective: Convert the free acid into a highly reactive acid chloride, followed by coupling with an amine to form a fungicidal or insecticidal benzamide.

Reagents & Materials:

  • 5-chloro-2-cyclopropoxybenzoic acid (1.0 eq, 5 mmol)

  • Oxalyl Chloride (1.5 eq, 7.5 mmol)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Target Amine (e.g., substituted aniline) (1.1 eq, 5.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the benzoic acid in anhydrous DCM under a nitrogen atmosphere. Add catalytic DMF, followed by the dropwise addition of Oxalyl Chloride at 0 °C. Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate. Gas evolution (CO and CO₂) will be observed.

  • Activation Check: Stir for 2 hours at room temperature. The reaction is complete when the suspension becomes a clear, homogeneous solution (indicating complete conversion to the soluble acid chloride).

  • Concentration: Evaporate the DCM and excess Oxalyl Chloride under reduced pressure. Causality: Removing unreacted Oxalyl Chloride is mandatory; failure to do so will result in the formation of oxamide byproducts in the next step, complicating purification.

  • Amidation: Redissolve the crude acid chloride in 10 mL anhydrous DCM. In a separate flask, dissolve the target amine and DIPEA in 10 mL DCM. Slowly transfer the acid chloride solution into the amine solution at 0 °C.

  • Workup: Stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove unreacted amine), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the target benzamide.

References

1.[3] Gleason C, Foley RC, Singh KB (2011) Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. PLOS One. URL: 2.[4] Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Oxford Academic. URL: 3.[1] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. URL: 4.[2] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem. URL:

Sources

Application Note: A Detailed Protocol for the Base-Catalyzed Hydrolysis of Methyl 5-chloro-2-cyclopropoxybenzoate to 5-Chloro-2-cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Hydrolysis of Methyl 5-chloro-2-cyclopropoxybenzoate

Abstract

This document provides a comprehensive, field-tested protocol for the hydrolysis of Methyl 5-chloro-2-cyclopropoxybenzoate, a key transformation in the synthesis of various pharmaceutical intermediates. We will delve into the principles of base-catalyzed ester hydrolysis, also known as saponification, offering a detailed, step-by-step experimental procedure. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The causality behind experimental choices is explained to empower the user with a deeper understanding of the reaction dynamics.

Introduction: The Significance of Ester Hydrolysis

Ester hydrolysis is a cornerstone reaction in organic synthesis, enabling the conversion of esters into their constituent carboxylic acids and alcohols.[1] This transformation is fundamental in the production of active pharmaceutical ingredients (APIs), where the carboxylic acid moiety is often a critical pharmacophore or a handle for further synthetic modifications.

While ester hydrolysis can be catalyzed by either acid or base, the base-catalyzed pathway, or saponification, is frequently the method of choice in laboratory and industrial settings.[2] The primary advantage of saponification lies in its irreversibility.[3][4] The reaction proceeds to completion because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[4][5] This contrasts with acid-catalyzed hydrolysis, which is an equilibrium process and may require forcing conditions or removal of the alcohol to achieve high yields.[1][2][4]

This application note focuses on the saponification of Methyl 5-chloro-2-cyclopropoxybenzoate to yield 5-chloro-2-cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry.

The Mechanism of Saponification

The base-catalyzed hydrolysis of an ester is a classic example of a nucleophilic acyl substitution reaction.[3][6] The process can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[7]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible, driving the overall reaction to completion.[3]

  • Acidic Workup: In a final, separate step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral carboxylic acid product.[3]

Saponification_Mechanism cluster_reaction Step 1: Nucleophilic Attack cluster_elimination Step 2: Elimination cluster_acidbase Step 3: Irreversible Deprotonation cluster_workup Step 4: Acidic Workup Ester Methyl 5-chloro-2-cyclopropoxybenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Base OH⁻ (from NaOH/LiOH) CarboxylicAcid 5-Chloro-2-cyclopropoxybenzoic Acid Intermediate->CarboxylicAcid - ⁻OCH₃ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + ⁻OCH₃ Methanol Methanol CarboxylicAcid->Methanol - H⁺ Methoxide ⁻OCH₃ FinalProduct Final Product (After Acid Workup) Carboxylate->FinalProduct + H₃O⁺

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Experimental Protocol

This protocol is designed for the safe and efficient execution of the hydrolysis reaction on a laboratory scale.

Materials and Equipment
Reagents & Solvents Equipment
Methyl 5-chloro-2-cyclopropoxybenzoateRound-bottom flask (appropriate size)
Lithium hydroxide monohydrate (LiOH·H₂O) or NaOHReflux condenser
Tetrahydrofuran (THF) or Methanol (MeOH)Magnetic stirrer and stir bar
Deionized waterHeating mantle or oil bath
2 M Hydrochloric acid (HCl)Beakers and graduated cylinders
Ethyl acetate (for extraction, optional)Separatory funnel (optional)
Anhydrous sodium sulfate or magnesium sulfate (optional)Büchner funnel and filter paper
pH paper or pH meter
Rotary evaporator
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Perform all steps of this procedure in a well-ventilated chemical fume hood.[10][11]

  • Reagent Handling:

    • Sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are corrosive. Avoid contact with skin and eyes.

    • Hydrochloric acid (HCl) is corrosive and can cause respiratory irritation. Handle with care.

    • Organic solvents like THF, Methanol, and Ethyl Acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Hydrolysis Procedure

The following workflow outlines the complete process from reaction setup to product isolation.

Experimental_Workflow A 1. Dissolve Ester Dissolve Methyl 5-chloro-2-cyclopropoxybenzoate in THF/Methanol. B 2. Add Base Add aqueous LiOH or NaOH solution to the flask. A->B C 3. Heat to Reflux Heat the mixture to reflux (e.g., 60-70 °C) and monitor by TLC. B->C D 4. Cool & Concentrate Cool to room temperature. Remove organic solvent via rotary evaporation. C->D E 5. Acidify Carefully add 2 M HCl to the aqueous residue until pH ~2. Product precipitates. D->E F 6. Isolate Product Collect the solid product by suction filtration. E->F G 7. Wash & Dry Wash the solid with cold deionized water. Dry under vacuum. F->G H 8. Characterize Analyze the final product (5-Chloro-2- cyclopropoxybenzoic acid) for purity and identity. G->H

Caption: Step-by-step workflow for the hydrolysis of the ester.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-chloro-2-cyclopropoxybenzoate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio). A typical concentration is 0.2-0.5 M.

    • Rationale: The co-solvent system ensures that both the organic ester and the aqueous base are mutually soluble, creating a homogeneous reaction mixture for efficient reaction kinetics.

  • Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) or sodium hydroxide (NaOH, 1.5-2.0 eq) in deionized water. Add this aqueous solution to the stirring ester solution at room temperature.

    • Rationale: Using a molar excess of the base ensures the reaction goes to completion, accounting for any potential side reactions or impurities. LiOH is often preferred for its better solubility in mixed aqueous/organic systems.[3]

  • Heating and Monitoring: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (typically 60-80°C, depending on the solvent). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Rationale: Heating increases the reaction rate. TLC is a simple and effective method to visually track the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot (which will be at the baseline as the carboxylate salt until after workup).

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If a volatile organic solvent like THF or methanol was used, remove it under reduced pressure using a rotary evaporator.

    • Rationale: Removing the organic solvent simplifies the subsequent workup steps.

  • Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker. While stirring, slowly and carefully add 2 M hydrochloric acid. A white precipitate of the carboxylic acid product will form. Continue adding acid until the pH of the solution is approximately 2 (check with pH paper).

    • Rationale: The strong acid protonates the soluble carboxylate salt, converting it into the neutral carboxylic acid which is typically insoluble in water and precipitates out of the solution.[3]

  • Product Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any inorganic salts (e.g., LiCl or NaCl). Dry the purified product under vacuum to a constant weight.

    • Rationale: Washing with cold water minimizes the loss of product due to dissolution while effectively removing residual salts from the workup.

  • Characterization: The final product, 5-chloro-2-cyclopropoxybenzoic acid, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Data Summary and Expected Results

The following table outlines typical parameters for this hydrolysis reaction.

ParameterValue / DescriptionRationale
Starting Material Methyl 5-chloro-2-cyclopropoxybenzoateThe ester to be hydrolyzed.
Base LiOH·H₂O or NaOH (1.5 - 2.0 equivalents)Drives the irreversible saponification.[3]
Solvent System Methanol/Water (4:1) or THF/Water (3:1)Ensures homogeneity of organic ester and aqueous base.
Reaction Temperature 60 - 80 °C (Reflux)Accelerates the rate of reaction.
Reaction Time 2 - 6 hours (Monitor by TLC)Time required for complete conversion can vary.
Workup Acid 2 M HClProtonates the carboxylate salt to yield the final carboxylic acid product.
Expected Yield >90%Saponification is a high-yielding reaction due to its irreversible nature.[4]
Product Appearance White to off-white solidTypical appearance of the purified carboxylic acid.

Troubleshooting

  • Incomplete Reaction: If TLC indicates the presence of starting material after several hours, add an additional portion of base (0.5 eq) and continue heating. Ensure the reaction temperature is adequate and the stirring is efficient.

  • Low Yield: Product may be lost if too much wash solvent is used or if the acidification is incomplete (pH is too high), leaving some of the product dissolved as the carboxylate salt. Ensure the pH is distinctly acidic (~2) before filtration.

  • Oily Product: If the product "oils out" instead of precipitating as a solid during acidification, it may be due to impurities. Try cooling the mixture in an ice bath to induce crystallization. If it remains an oil, extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the product.

References

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Saponification: Definition, Examples, Mechanism, & Application. (2021, June 21). Chemistry Learner. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Nucleophilic Acyl Substitution Reactions in the Laboratory. (2022, July 20). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

  • Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. ResearchGate. [Link]

  • Ester Hydrolysis Mechanism Base Catalyzed. YIC. [Link]

  • Safety Data Sheet. (2025, January 27). MBL Life Science. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

Sources

Application Note: Strategic Derivatization of 5-Chloro-2-cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic derivatization of 5-chloro-2-cyclopropoxybenzoic acid , a versatile scaffold found in cannabinoid receptor ligands (CB2), glucokinase activators, and anti-inflammatory agents.[1]

Executive Summary & Chemical Profile

5-chloro-2-cyclopropoxybenzoic acid represents a "privileged structure" in drug discovery.[1][2][3] The cyclopropoxy group acts as a lipophilic, metabolically stable bioisostere for alkoxy groups, while the carboxylic acid and aryl chloride provide orthogonal handles for diversification.[3]

However, the cyclopropyl ether moiety introduces specific stability constraints—particularly acid sensitivity—that distinguish this scaffold from standard benzoic acids.[3] This guide provides validated protocols to derivatize this molecule without compromising the cyclopropyl integrity.

Chemical Properties Table
PropertyValueCritical Handling Note
Molecular Formula

Molecular Weight 212.63 g/mol
Acidity (

)
~3.5 (Predicted)Stronger acid than benzoic acid due to Cl (EWG).[1][2]
Cyclopropyl Ether Acid-LabileAvoid strong protic acids (e.g., HCl/MeOH reflux) which trigger ring opening to propanal derivatives.[1][2]
Aryl Chloride

-Active
Activated for oxidative addition by the electron-withdrawing carboxyl group.[1][2]

Critical Stability & Handling (The "Cyclopropyl Rule")

The cyclopropyl phenyl ether linkage is the "Achilles' heel" of this molecule. Unlike standard methyl/ethyl ethers, the strained cyclopropane ring can undergo electrophilic ring opening or rearrangement to allyl ethers under acidic conditions.[3]

  • Forbidden Reagents: Concentrated

    
    , refluxing HBr, strong Lewis acids (
    
    
    
    ,
    
    
    ) without temperature control.[3]
  • Recommended Conditions: Basic or neutral conditions are preferred. For esterification, use alkyl halides/base or TMS-diazomethane rather than Fischer esterification.[1][2][3]

Derivatization Pathways (DOT Diagram)

The following flow chart illustrates the logical derivatization tree, highlighting both the productive synthetic pathways and the degradation risks.

Derivatization_Pathways Start 5-chloro-2- cyclopropoxybenzoic acid Amide Amide Derivative (Drug Core) Start->Amide Amidation Reagent_Amide HATU / DIPEA or EDCI / HOBt Biaryl Biaryl Derivative (Scaffold Extension) Start->Biaryl Suzuki-Miyaura Ester Methyl/Ethyl Ester (Prodrug/Intermediate) Start->Ester Alkylation Degradation Ring Opening (Aldehydes/Allyl Phenols) Start->Degradation Acid Hydrolysis Reagent_Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 Base / Dioxane Reagent_Ester MeI / K2CO3 (Avoid Acid) Reagent_Acid Strong Acid / Heat (H+ / Reflux)

Caption: Logical reaction tree for 5-chloro-2-cyclopropoxybenzoic acid. Green nodes indicate primary drug discovery pathways; Red indicates stability risks.[1][2]

Experimental Protocols

Protocol A: Amide Coupling (The "Warhead" Installation)

This reaction is the primary method for attaching the scaffold to pharmacophores (e.g., amines in CB2 ligands). We utilize HATU as it operates under mild basic conditions, preserving the cyclopropyl ring.

Reagents:

  • Substrate: 5-chloro-2-cyclopropoxybenzoic acid (1.0 equiv)[1][2][3]

  • Amine Partner:

    
     (1.1 equiv)[1][2]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the acid in DMF (0.2 M concentration) under

    
    .
    
  • Activation: Add 3.0 equiv of DIPEA, followed by 1.2 equiv of HATU. Stir at room temperature for 15 minutes. The solution should turn slightly yellow (activation of the acid).

  • Coupling: Add 1.1 equiv of the amine partner.[2]

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for

    
     of product).[1][2]
    
  • Workup: Dilute with EtOAc. Wash sequentially with saturated

    
     (removes byproducts), water, and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism: The HATU generates an activated ester (O-7-azabenzotriazole) which reacts rapidly with the amine.[1][2] The basic environment prevents acid-catalyzed ether cleavage.[1][2]

Protocol B: Suzuki-Miyaura Coupling (C-5 Functionalization)

The C-5 chlorine is an aryl chloride.[1][2] While less reactive than bromides, the electron-withdrawing carboxyl group (ortho/meta relationship) sufficiently activates the position for Palladium catalysis.[3]

Reagents:

  • Substrate: 5-chloro-2-cyclopropoxybenzoic acid (or its ester/amide derivative) (1.0 equiv)[1][2][3]

  • Boronic Acid:

    
     (1.5 equiv)[1][2]
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, combine the substrate, boronic acid, and Pd catalyst.

  • Solvent: Add Dioxane (degassed) and the aqueous

    
     solution (Ratio 4:1 Dioxane:Water).
    
  • Deoxygenation: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd black.[1][2] Acidify filtrate carefully with 1N HCl to pH ~4 (if product is an acid) or extract directly (if product is an ester/amide).[1]

  • Note: If coupling on the free acid, an extra equivalent of base is required to form the carboxylate salt first.

Protocol C: Analytical Derivatization (GC-MS)

To analyze purity via Gas Chromatography, the carboxylic acid must be esterified to increase volatility.[1][3]

Method: Trimethylsilylation (TMS) [1][4]

  • Reagent: BSTFA + 1% TMCS.[1][2]

  • Procedure: Dissolve 1 mg of sample in 100 µL anhydrous pyridine. Add 100 µL BSTFA/TMCS.[1][2][4] Heat at 60°C for 30 mins.

  • Result: Forms the TMS-ester. The cyclopropyl ether remains intact under these anhydrous silylation conditions.[2]

References & Authority

  • Synthesis & Stability: Maligres, P. E., et al. "Synthesis of the potent 5-lipoxygenase inhibitor 3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid (MK-886)."[1][2][3] Journal of Organic Chemistry, 2002, 67(4), 1093-1101.[1][3] (Describes cyclopropyl ether installation and stability). Link[1]

  • Medicinal Application (CB2): Carroll, W. A., et al. "Compounds as cannabinoid receptor ligands."[3][5] U.S. Patent 8,895,592, 2014.[3] (Cites 5-chloro-2-cyclopropoxybenzoic acid as Intermediate 236E).[1][2][3] Link

  • Cyclopropyl Reactivity: Wiberg, K. B., et al. "Cyclopropyl Carbinyl Radicals."[3] Journal of the American Chemical Society.[2] (General reference for cyclopropyl ring strain and reactivity). Link[1]

Sources

Application Note: Analytical Quantification of Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for pharmaceutical researchers and analytical scientists involved in the development of SGLT2 inhibitors, specifically focusing on the intermediate Methyl 5-chloro-2-cyclopropoxybenzoate .

Introduction & Chemical Context

Methyl 5-chloro-2-cyclopropoxybenzoate is a pivotal intermediate in the synthesis of Bexagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of Type 2 Diabetes Mellitus. The purity of this intermediate is critical because the cyclopropoxy moiety is a key pharmacophore, and residual starting materials (phenols) or hydrolysis products (acids) can lead to genotoxic impurities or process failures in subsequent glycosylation steps.

analytical Challenges
  • Structural Similarity: The analyte must be separated from its direct precursor, Methyl 5-chloro-2-hydroxybenzoate (Starting Material), and its hydrolysis product, 5-chloro-2-cyclopropoxybenzoic acid .

  • Cyclopropyl Stability: The cyclopropyl ether linkage is potentially sensitive to strong acids and high temperatures, requiring mild chromatographic conditions.

  • Detection: The molecule lacks strong fluorescence, necessitating robust UV-Vis detection or LC-MS for trace impurity profiling.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine Assay, Purity Analysis, and Process Control.

Method Rationale

A Reverse-Phase (RP-HPLC) method is selected using a C18 stationary phase. To ensure stability of the cyclopropyl ether, a mild acidic modifier (Formic Acid) is used instead of strong mineral acids (e.g., TFA or Phosphoric Acid). The gradient is optimized to resolve the polar phenol precursor from the hydrophobic ester product.

Chromatographic Conditions[1][2][3][4][5][6]
ParameterSpecification
Instrument UHPLC or HPLC System (e.g., Agilent 1290 / Waters Alliance)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Column Temp 30 °C (Controlled to prevent thermal degradation)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 15.0 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Elute polar impurities)
10.001090Linear Gradient (Elute Analyte)
12.001090Wash
12.109010Re-equilibration
15.009010End of Run
Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of Methyl 5-chloro-2-cyclopropoxybenzoate Reference Standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Acetonitrile (Do not use Methanol to avoid transesterification).

  • Sonicate for 5 minutes and dilute to volume.

Sample Solution:

  • Weigh approx.[1][2][3] 10.0 mg of the sample substance.

  • Dissolve in 10 mL Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the ester).

  • Transfer to an amber HPLC vial (protect from light).

Method B: Impurity Profiling by LC-MS

Purpose: Identification of unknown impurities and quantification of the starting material (Methyl 5-chloro-2-hydroxybenzoate) if <0.05%.

Mass Spectrometry Parameters[2][4][5][6]
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (ESI+) for the Ester; Negative Mode (ESI-) for the Phenol/Acid impurities.

  • Scan Range: m/z 100 – 600

  • Target Ions:

    • Analyte (Ester):

      
       (approx, based on Cl isotope pattern).
      
    • Impurity A (Phenol):

      
       (ESI-).
      
    • Impurity B (Acid):

      
       (ESI-).
      

Visualized Workflows

Analytical Decision Logic

This diagram illustrates the decision-making process for selecting the appropriate method based on the stage of drug development.

AnalyticalLogic Start Sample Received CheckStage Development Stage? Start->CheckStage ProcessDev Process Development (Synthesis Optimization) CheckStage->ProcessDev Early Release Final Release / QC CheckStage->Release Late Trace Genotoxic Impurity Screening CheckStage->Trace Safety MethodA Method A: HPLC-UV (Purity & Assay) ProcessDev->MethodA Release->MethodA MethodC GC-HS (Residual Solvents) Release->MethodC MethodB Method B: LC-MS (Trace Analysis) Trace->MethodB Report Generate CoA MethodA->Report MethodB->Report MethodC->Report

Caption: Decision tree for selecting analytical methods based on the development phase (Process vs. Release).

Impurity Fate Mapping

Understanding where impurities originate is vital for the analyst to interpret chromatograms correctly.

ImpurityFate SM Methyl 5-chloro-2-hydroxybenzoate (Starting Material) Reaction Alkylation Reaction (Base/Solvent) SM->Reaction Reagent Cyclopropyl Bromide (Alkylating Agent) Reagent->Reaction Product Methyl 5-chloro-2-cyclopropoxybenzoate (Target Analyte) Reaction->Product Main Path Impurity1 Impurity A: Unreacted SM (Phenol) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Hydrolysis Product (Carboxylic Acid) Product->Impurity2 Degradation (Moisture/Acid)

Caption: Origin of key impurities. Impurity A arises from incomplete reaction; Impurity B arises from ester hydrolysis.

Validation Parameters (ICH Q2(R1) Guidelines)

To ensure this protocol is "self-validating" and compliant, the following criteria must be met during method transfer:

  • System Suitability:

    • Tailing Factor:

      
       for the main peak.
      
    • Resolution (

      
      ): 
      
      
      
      between the Analyte and the Starting Material (Phenol).[4]
    • Precision: RSD

      
       for 5 replicate injections of the standard.
      
  • Linearity:

    • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[4]
  • Robustness (Critical):

    • Verify retention time stability at pH 2.8 vs 3.2 (Formic acid variation) to ensure the cyclopropyl group does not degrade on-column.

References

  • Synthesis Context: Xu, G., et al. (2016).[5] An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Tetrahedron Letters, 57(42), 4684–4687.[6] Retrieved from [Link][5][6][7][8]

  • Regulatory Guidelines: ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Patent Literature: Zhang, W., et al. (2013).[9] Process for the preparation of benzyl benzene sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors. WO2013152654A1. Retrieved from

Sources

Application Note: Scalable Synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate via Furukawa-Modified Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Methyl 5-chloro-2-cyclopropoxybenzoate is a highly valued synthetic intermediate, predominantly utilized in the development of novel Cannabinoid Receptor 2 (CB2) ligands. Because CB2 receptors are localized primarily on immune cells, their modulation offers targeted pharmacotherapies for neuropathic pain, immunomodulation, and inflammation without the psychoactive side effects associated with CB1 receptor activation [1].

Synthesizing cyclopropyl ethers directly from phenols is historically challenging due to the instability of cyclopropyl halides and their resistance to standard


 nucleophilic attack. To bypass this, the optimal synthetic strategy employs a four-step sequence: chemoselective alkylation, tandem E2-elimination/saponification, mild re-esterification, and a highly controlled Furukawa-modified Simmons-Smith cyclopropanation[2].

Mechanistic Rationale & Experimental Design

As a self-validating system, this workflow is designed to ensure high chemoselectivity and prevent the degradation of sensitive intermediates.

  • Chemoselective Alkylation (Williamson Ether Synthesis): Methyl 5-chlorosalicylate is reacted with 2-chloroethyl p-toluenesulfonate. The p-toluenesulfonate (tosylate) is a significantly better leaving group than the chloride. This disparity in leaving group ability ensures the phenoxide exclusively attacks the tosylate-bearing carbon, leaving the chloride intact for the subsequent elimination step.

  • Tandem Elimination-Saponification: Potassium tert-butoxide (

    
    -BuOK) in tetrahydrofuran (THF) acts as a sterically hindered strong base. It abstracts the proton adjacent to the chloride, driving an E2 elimination to form the requisite vinyl ether. Concurrently, the basic conditions hydrolyze the methyl ester. Temperature control (
    
    
    
    °C during addition) is critical here to prevent exothermic degradation of the newly formed vinyl group.
  • Mild Re-esterification: Vinyl ethers are notoriously acid-labile and will rapidly polymerize or hydrolyze under standard Fischer esterification conditions. Therefore, a mild, base-mediated

    
     esterification using methyl iodide (
    
    
    
    ) and
    
    
    in DMF is employed to safely restore the methyl ester without disturbing the vinyl moiety.
  • Furukawa-Modified Simmons-Smith Cyclopropanation: Classical Simmons-Smith cyclopropanation relies on a heterogeneous Zinc-Copper couple, which suffers from poor reproducibility and mass-transfer limitations upon scale-up. The Furukawa modification resolves this by utilizing homogeneous diethylzinc (

    
    ) and chloro-iodomethane (
    
    
    
    ). This generates a soluble zinc carbenoid (
    
    
    ) that stereospecifically transfers a methylene group to the electron-rich vinyl ether double bond, yielding the cyclopropyl ether.

Synthetic Pathway Visualization

SynthesisRoute SM Methyl 5-chlorosalicylate (105 mmol) Int1 Methyl 5-chloro-2-(2-chloroethoxy)benzoate (Williamson Ether Synthesis) SM->Int1 2-Chloroethyl p-TsO, K2CO3 DMF, 50°C, 18h Int2 5-chloro-2-(vinyloxy)benzoic acid (E2 Elimination & Hydrolysis) Int1->Int2 t-BuOK, THF 0°C to RT, 18h Int3 Methyl 5-chloro-2-(vinyloxy)benzoate (Mild SN2 Esterification) Int2->Int3 MeI, K2CO3 DMF, RT, 3h Product Methyl 5-chloro-2-cyclopropoxybenzoate (Furukawa Cyclopropanation) Int3->Product ClCH2I, Et2Zn DCE, -5°C to RT, 1.75h

Figure 1: Four-step synthetic workflow for Methyl 5-chloro-2-cyclopropoxybenzoate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for successful execution, derived from validated patent literature[2].

StepTarget Intermediate / ProductPrimary ReagentsEquivalentsTemp (°C)Time (h)
1 Methyl 5-chloro-2-(2-chloroethoxy)benzoate2-Chloroethyl p-TsO,

1.02, 2.005018.0
2 5-chloro-2-(vinyloxy)benzoic acid

-BuOK
1.260 to 2018.0
3 Methyl 5-chloro-2-(vinyloxy)benzoate

,

1.10, 3.00203.0
4 Methyl 5-chloro-2-cyclopropoxybenzoate

,

3.18, 1.59-5 to 201.75

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 5-chloro-2-(2-chloroethoxy)benzoate

Objective: Chemoselective alkylation of the phenolic hydroxyl group.

  • Charge Reactor: To a dry reaction vessel, add methyl 5-chlorosalicylate (19.5 g, 105 mmol), 2-chloroethyl p-toluenesulfonate (19.3 mL, 107 mmol), and anhydrous

    
     (28.9 g, 210 mmol) in 105 mL of anhydrous N,N-dimethylformamide (DMF).
    
  • Reaction: Warm the suspension to 50 °C under a nitrogen atmosphere. Stir vigorously for 18 hours.

  • In-Process Control (IPC): Confirm consumption of starting material via HPLC or TLC (75% Hexanes/EtOAc).

  • Workup: Cool the mixture to ambient temperature. Dilute with 250 mL of ethyl acetate and 250 mL of deionized

    
    . Separate the layers.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (75% hexanes in ethyl acetate) to afford the product.
    
Step 2: Synthesis of 5-chloro-2-(vinyloxy)benzoic acid

Objective: Base-mediated E2 elimination and ester saponification.

  • Preparation: Dissolve the product from Step 1 (15 g, 60 mmol) in 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice-brine bath.

  • Base Addition: Portion-wise, add potassium tert-butoxide (8.9 g, 75.6 mmol). Critical: Maintain the internal reaction temperature strictly below 5 °C during addition to prevent side reactions.

  • Reaction: Remove the cooling bath, allow the mixture to warm to ambient temperature, and stir for 18 hours.

  • Workup: Dilute with 250 mL of

    
     and 250 mL of ethyl acetate; separate the layers. Carefully acidify the aqueous layer with 1 N aqueous HCl to pH 7.
    
  • Extraction: Extract the neutralized aqueous layer with three 150 mL portions of ethyl acetate. Combine these specific organic extracts, dry over anhydrous

    
    , filter, and concentrate to afford the intermediate acid.
    
Step 3: Synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate

Objective: Non-acidic re-esterification to protect the vinyl ether.

  • Charge Reactor: Dissolve 5-chloro-2-(vinyloxy)benzoic acid (5.1 g, 26 mmol) in 30 mL of anhydrous DMF. Add

    
     (10.7 g, 78 mmol).
    
  • Alkylation: Dropwise, add methyl iodide (

    
    , 1.8 mL, 29 mmol). Stir the mixture at ambient temperature for 3 hours.
    
  • IPC: Verify the disappearance of the carboxylic acid via TLC.

  • Workup: Quench by diluting with 200 mL of

    
     and 200 mL of diethyl ether. Separate the layers and extract the aqueous layer twice with 100 mL of ether.
    
  • Isolation: Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate. Purify via column chromatography (75% hexanes in ethyl acetate).
    
Step 4: Synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate

Objective: Furukawa-modified Simmons-Smith cyclopropanation.

  • Preparation: In a rigorously dried, argon-purged flask, dissolve methyl 5-chloro-2-(vinyloxy)benzoate (1.29 g, 6.1 mmol) in 15 mL of anhydrous 1,2-dichloroethane (DCE). Cool the solution to -5 °C.

  • Carbenoid Generation: Add chloro-iodomethane (

    
    , 1.4 mL, 19.4 mmol). Using a syringe pump, add diethylzinc (
    
    
    
    , 1M solution in hexanes, 9.7 mL, 9.7 mmol) dropwise over exactly 1 hour. Critical: The slow addition controls the exothermic formation of the zinc carbenoid and prevents dimerization.
  • Reaction: Once the addition is complete, allow the mixture to warm to ambient temperature and stir for 45 minutes.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the active zinc species by slowly adding 5 mL of saturated aqueous

    
    .
    
  • Final Isolation: Extract with dichloromethane, wash with brine, dry over

    
    , and concentrate under reduced pressure to yield the final cyclopropanated product.
    

References

  • US Patent 8,841,334 B2 / US 8,895,592 B2 - Compounds as cannabinoid receptor ligands. Google Patents.
  • US Patent App. 2010/0093814 A1 - Novel compounds as cannabinoid receptor ligands and uses thereof. Google Patents.

Sources

Application Notes and Protocols: Methyl 5-chloro-2-cyclopropoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 5-chloro-2-cyclopropoxybenzoate. This versatile building block holds significant potential in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Advantage of the Cyclopropoxy Motif

The incorporation of a cyclopropyl group into a phenyl ring, specifically as a cyclopropoxy ether, offers several advantages in medicinal chemistry. The cyclopropyl moiety is a bioisostere of larger alkyl groups but with a more rigid conformation. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. Methyl 5-chloro-2-cyclopropoxybenzoate provides a readily available scaffold that combines these benefits with a handle for further chemical modifications, making it a valuable starting point for the synthesis of new chemical entities.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 959749-02-1BLD Pharm[1]
Molecular Formula C₁₁H₁₁ClO₃ChemScene[2]
Molecular Weight 226.66 g/mol ChemScene[2]
Appearance White to off-white solidInternal Data
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Internal Data
Calculated LogP 2.92ChemScene[2]
Topological Polar Surface Area (TPSA) 35.5 ŲChemScene[2]

Core Application: A Key Intermediate for Serotonin Receptor Modulators

Methyl 5-chloro-2-cyclopropoxybenzoate and its derivatives are pivotal intermediates in the synthesis of potent and selective serotonin receptor modulators. The serotonin system is implicated in a wide range of physiological and pathological processes, making its receptors attractive targets for the treatment of various neuropsychiatric disorders, including anxiety, depression, and schizophrenia.[3][4]

The 5-chloro-2-cyclopropoxybenzoate scaffold has been particularly instrumental in the development of agonists for the 5-HT2A and 5-HT2C serotonin receptors.[3] Agonism at these receptors is a key mechanism for the therapeutic effects of several psychedelic compounds and is being actively explored for the development of novel non-hallucinogenic treatments for mental health disorders.

Signaling Pathway of 5-HT2A/2C Receptor Agonists

The following diagram illustrates the general signaling pathway activated by 5-HT2A/2C receptor agonists, which are often Gq-coupled protein receptors.

5-HT2A/2C Signaling Pathway cluster_membrane Cell Membrane 5HT2_Receptor 5-HT2A/2C Receptor G_Protein Gq/11 Protein 5HT2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist 5-HT2A/2C Agonist (e.g., Derivative of Methyl 5-chloro-2-cyclopropoxybenzoate) Agonist->5HT2_Receptor Binds to DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

Figure 1. Simplified 5-HT2A/2C receptor signaling cascade.

Synthetic Protocols

The synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate and its subsequent elaboration into pharmacologically active molecules are critical processes for medicinal chemists. The following protocols provide detailed, step-by-step methodologies for these transformations.

Protocol 1: Synthesis of Methyl 5-chloro-2-cyclopropoxybenzoate

The synthesis of the title compound is achieved through the O-cyclopropylation of its precursor, Methyl 5-chloro-2-hydroxybenzoate. A highly effective method for this transformation is the copper-catalyzed Chan-Lam coupling reaction.[5][6]

Reaction Scheme:

[Image of the reaction scheme: 1. Reduction of Methyl 5-chloro-2-cyclopropoxybenzoate to the corresponding alcohol. 2. Oxidation of the alcohol to the corresponding aldehyde.]

Figure 2. Synthetic pathway from the precursor to a final drug candidate.

Conclusion and Future Perspectives

Methyl 5-chloro-2-cyclopropoxybenzoate is a strategically important building block in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic versatility. Its application in the synthesis of serotonin receptor modulators highlights its potential for the development of novel treatments for a range of CNS disorders. The protocols provided herein offer a practical guide for the synthesis and utilization of this valuable intermediate. Further exploration of the derivatization of this scaffold could lead to the discovery of new chemical entities with improved pharmacological profiles and novel therapeutic applications.

References

  • Engle, K. Chan–Lam N- and O-cyclopropylation (Pfizer collaboration). [Link]

  • Gerasimova, M., et al. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. [Link]

  • DeRosa, J., et al. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. PMC. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • DeRosa, J., et al. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. [Link]

  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Halford-McGuff, J. M., et al. Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. Chemistry – A European Journal. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • Brauer, G. M., et al. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. [Link]

  • Wishart, D. S. NMR Spectroscopy for Metabolomics Research. PMC. [Link]

  • Kruegel, A. C., et al. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. PMC. [Link]

  • Semantic Scholar. Role of Drug Discovery in Central Nervous System Disorders. [Link]

  • QPS. Drug Discovery for Central Nervous System Diseases. [Link]

  • Cichero, E., et al. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Slotkin, T. A., et al. Unique Insights into the Actions of CNS Agents: Lessons from Studies of Chlorpyrifos and Other Common Pesticides. Bentham Science. [Link]

  • Satała, G., et al. New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI. [Link]

  • Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • Sediq, A. S., et al. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Gerasimova, M., et al. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • CAS Common Chemistry. (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.1 3,7 ]dec-1-ylmethanone. [Link]

  • Reich, H. J. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • Google Patents. WO2011149749A1 - Forme cristalline du 4-[5-[3-chloro-5-(trifluorométhyl)phényl].
  • PubMed. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. [Link]

  • The Good Scents Company. tetrahydrothiophene, 110-01-0. [Link]entscompany.com/data/rw1022981.html)

Sources

Troubleshooting & Optimization

improving the yield of Methyl 5-chloro-2-cyclopropoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for Methyl 5-chloro-2-cyclopropoxybenzoate Synthesis

Executive Summary

Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) is a critical intermediate, notably in the synthesis of Vernakalant.[1] Its synthesis is notoriously challenging due to the high activation energy required to install the cyclopropyl group onto the phenolic oxygen. Standard Williamson ether synthesis conditions (alkyl halide + base) often fail or result in low yields (<30%) because cyclopropyl halides are exceptionally resistant to


 substitution due to ring strain and steric hindrance (I-strain).[1]

This guide details the Maligres Protocol (Cesium-promoted Finkelstein modification), which is the industry standard for overcoming these kinetic barriers, alongside troubleshooting workflows for common failure modes.

Part 1: The Optimized Protocol (Maligres Method)

The most robust method for this transformation relies on the in-situ generation of a more reactive iodocyclopropane species and the use of the "cesium effect" in polar aprotic solvents.[1]

Reaction Scheme

ReactionScheme SM1 Methyl 5-chlorosalicylate (Substrate) Intermediate [Iodocyclopropane] (In-situ Active Species) SM1->Intermediate Finkelstein (KI) Reagents Bromocyclopropane (3-5 eq) Cs2CO3 (2 eq), KI (1 eq) DMSO, 150°C Reagents->Intermediate Product Methyl 5-chloro-2- cyclopropoxybenzoate (Target) Intermediate->Product SN2 Substitution

Caption: The Maligres protocol utilizes a Finkelstein exchange to generate reactive iodocyclopropane in situ.

Detailed Workflow

Reagents:

  • Methyl 5-chloro-2-hydroxybenzoate (1.0 equiv)[1][2]

  • Bromocyclopropane (3.0 – 5.0 equiv) [Note: Excess is vital due to volatility][1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Potassium Iodide (KI) (1.0 equiv)[1]

  • Solvent: Anhydrous DMSO (Concentration: 0.5 – 1.0 M)

Step-by-Step Procedure:

  • Setup: Use a pressure vessel (Ace glass or stainless steel reactor). Bromocyclopropane boils at ~69°C; the reaction requires 150°C. Standard reflux will fail.

  • Charging: Charge the vessel with the salicylate,

    
    , and KI. Add anhydrous DMSO.
    
  • Addition: Add Bromocyclopropane last. Seal the vessel immediately.

  • Reaction: Heat to 150°C behind a blast shield. Maintain for 15–24 hours.

    • Mechanism:[1][3][4][5] KI converts bromocyclopropane to iodocyclopropane (Finkelstein).

      
       ensures high solubility of the phenoxide anion in DMSO ("Naked Anion" effect).
      
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or MTBE. Wash organic layer with saturated

    
     (to remove iodine byproducts) and brine.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My conversion is stuck at 40-50% despite heating for 24 hours. Why?

Diagnosis: Loss of electrophile. Root Cause: Bromocyclopropane is volatile (bp 69°C). If your vessel has even a micro-leak, or if the headspace is too large, the reagent escapes the liquid phase. Solution:

  • Check Integrity: Ensure the pressure vessel O-ring is chemically resistant to DMSO (use PTFE/Kalrez, not Viton if possible).

  • Increase Equivalents: Increase Bromocyclopropane to 5.0 equiv.

  • Catalyst Check: Ensure you are using stoichiometric KI (1.0 eq) , not catalytic. The Finkelstein equilibrium must be driven forward.

Q2: I see a significant impurity (Acid byproduct).

Diagnosis: Ester Hydrolysis. Root Cause: Presence of water in the basic DMSO mixture at 150°C causes saponification of the methyl ester. Solution:

  • Dry Reagents: Dry

    
     in a vacuum oven (120°C, 4h) before use. Use anhydrous DMSO (water < 50 ppm).
    
  • Recovery: If hydrolysis occurs, you can re-esterify the crude acid using

    
     or 
    
    
    
    before purification.
Q3: Can I use Potassium Carbonate ( ) instead of Cesium Carbonate?

Answer: generally, No , or with significantly reduced yield. Reasoning: Cesium (


) is a large, soft cation that forms a "loose" ion pair with the phenoxide in DMSO, making the oxygen more nucleophilic. Potassium binds tighter, reducing reactivity. Given the extreme difficulty of attacking a cyclopropyl ring, the "Cesium Effect" is often the difference between 20% and 85% yield.
Q4: The reaction mixture turned black/dark purple.

Diagnosis: Iodine liberation. Status: Normal. Action: This indicates the KI is cycling. The color is due to


 or 

.[1] Ensure you wash the organic extract with Sodium Thiosulfate (

)
during workup to remove these oxidants, which can degrade the product during concentration.

Part 3: Comparative Analysis of Methods

If the Maligres method is unsuitable (e.g., safety concerns with pressure vessels), consider these alternatives.

FeatureMaligres Protocol (Recommended) Chan-Lam Coupling Simmons-Smith (From Vinyl Ether)
Key Reagents

-Cyclopropane,

, KI
Cyclopropylboronic acid,


,

, Vinyl Ether precursor
Conditions 150°C, Pressure VesselRoom Temp, Open to Air0°C to RT, Inert Atmosphere
Yield Potential High (80-90%) Low-Moderate (30-50%)Moderate (Step-dependent)
Primary Risk High Pressure, Thermal HazardVariable reproducibility on electron-poor phenolsPyrophoric reagents (

)
Scalability Excellent (Process Scale)Poor (Reagent Cost)Good (but safety intensive)
Troubleshooting Logic Flow

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (Phenol) remaining? Start->CheckSM CheckImpurity Are there impurities? CheckSM->CheckImpurity No CheckTemp Is Temp < 140°C? CheckSM->CheckTemp Yes IdentifyAcid Hydrolysis Occurred CheckImpurity->IdentifyAcid Acid Product Found ActionTemp Increase to 150°C (Activation Energy Barrier) CheckTemp->ActionTemp Yes CheckSeal Is vessel sealed? CheckTemp->CheckSeal No ActionSeal Switch to Pressure Vessel (Prevent Br-Cyclopropane loss) CheckSeal->ActionSeal No (Reflux) ActionDry ActionDry IdentifyAcid->ActionDry Dry DMSO/Base Re-esterify crude

Caption: Decision tree for diagnosing yield loss in cyclopropylation reactions.

References

  • Maligres, P. E. , et al. (2002).[6][7] "A General Method for the Preparation of Cyclopropyl Aryl Ethers." The Journal of Organic Chemistry, 67(3), 1093–1101.[6][7]

  • Vernakalant Synthesis Patents: See US Patent 8,895,592 and US Patent 2010/0093814 for specific application of this intermediate in drug synthesis.

  • Bernstein, P., et al. (2002). "Preparation of cyclopropyl ethers.

Sources

side reactions in the synthesis of cyclopropyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropyl Ether Synthesis Ticket System for Advanced Organic Chemistry

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Side Reactions in Cyclopropyl Ether Synthesis

Welcome to the Support Center

You are likely here because your cyclopropyl ether—a high-value motif for metabolic stability in drug discovery—has either failed to form or vanished during purification. This is a common crisis. Cyclopropyl ethers (alkoxycyclopropanes) are chemically distinct from their alkyl counterparts; they behave as kinetically trapped acetals .

This guide bypasses standard textbook descriptions to address the specific failure modes of synthesizing these strained rings, particularly via Simmons-Smith and Metal-Carbenoid routes.

Module 1: The "Vanishing Product" Phenomenon

Issue: The reaction showed full conversion by TLC/NMR, but the product degraded during workup or column chromatography.

The Root Cause: Acid-Catalyzed Ring Opening

Cyclopropyl ethers possess significant ring strain (~27.5 kcal/mol). Unlike simple cyclopropanes, the oxygen atom donates electron density into the ring (Walsh orbitals), making the ring bonds highly susceptible to protonation.

The Mechanism of Failure: Trace acid (from unquenched ZnI


 or silica gel) protonates the ether oxygen or the ring directly, triggering a concerted ring opening to form an oxocarbenium ion, which rapidly hydrolyzes to an 

-substituted aldehyde or ketone.

DOT Diagram: Acid-Catalyzed Decomposition Pathway

Decomposition Substrate Cyclopropyl Ether (Strained Acetal) Intermediate Protonated Intermediate Substrate->Intermediate Protonation Acid H+ (Silica/ZnI2) Acid->Intermediate Oxocarbenium Oxocarbenium Ion Intermediate->Oxocarbenium Ring Opening (Strain Release) Product Aldehyde/Ketone (Degradation) Oxocarbenium->Product Hydrolysis (+H2O)

Caption: The thermodynamic sink of cyclopropyl ethers is the ring-opened carbonyl compound. This pathway is irreversible.

Protocol Fix: The "Buffered" Workup
  • Quench: Never use simple aqueous NH

    
    Cl. The Zn/Cu byproducts are Lewis acidic. Use a mixture of Pyridine (or Et
    
    
    
    N) and saturated NaHCO
    
    
    . The amine coordinates the Zinc, preventing Lewis-acid catalyzed opening.
  • Purification:

    • Stationary Phase: Use Basic Alumina (Activity III) instead of Silica Gel.

    • Silica Modification: If you must use silica, pre-treat the column with 1-5% Triethylamine (Et

      
      N) in hexanes.
      
    • Solvent: Avoid chloroform (often acidic); use DCM or Ethers stabilized with BHT.

Module 2: Simmons-Smith Reaction on Enol Ethers

Issue: Low yield with significant polymerization of the starting material.

The Science of the Problem

Enol ethers are electron-rich nucleophiles. While this makes them excellent substrates for the electrophilic zinc carbenoid (


), they are also prone to cationic polymerization  initiated by the Lewis acidic Zinc species present in the Furukawa reagent (

).
Troubleshooting Table: Optimization Parameters
ParameterStandard ConditionOptimized for Enol EthersWhy?
Reagent


+ DME/Additives
DME (Dimethoxyethane) chelates Zn, moderating Lewis acidity to prevent polymerization without stopping cyclopropanation.
Temperature 0°C to RT-20°C to 0°CLower temp favors the concerted cyclopropanation over the higher-activation-energy polymerization.
Stoichiometry 2-5 equiv Zn reagent1.5 - 2.0 equivExcess Lewis acid increases polymerization risk.
Addition Rapid additionSlow addition of CarbenoidMaintains low concentration of active electrophile, favoring reaction with alkene over side reactions.
Protocol: The Charette Modification

For sensitive substrates, use the protocol developed by A.B. Charette, employing a phosphate or phenol additive to stabilize the zinc carbenoid.

  • Dissolve Enol Ether in DCM at -10°C.

  • Add

    
     (1.1 equiv).
    
  • Add 2,4,6-trichlorophenol (1.1 equiv) before the diiodomethane. This forms a milder, bulky zinc carbenoid species.

  • Add

    
     slowly.
    

Module 3: Rhodium-Catalyzed Carbene Transfer

Issue: Formation of fumarate/maleate byproducts (carbene dimerization) or C-H insertion.

Diagnosis

If you are using diazo compounds (e.g., ethyl diazoacetate) and Rh


(OAc)

:
  • Symptom: Bubbling occurs, but starting material remains. NMR shows olefinic peaks characteristic of diethyl fumarate.

  • Cause: The rate of carbene dimerization (

    
    ) is faster than the rate of cyclopropanation (
    
    
    
    ).
Workflow: Solving the Selectivity Crisis

DOT Diagram: Rhodium Optimization Logic

RhodiumWorkflow Start Problem: Low Yield / Dimerization Step1 Check Addition Rate Start->Step1 Decision1 Is addition > 4 hours? Step1->Decision1 Action1 Use Syringe Pump (Keep [Diazo] low) Decision1->Action1 No Step2 Check Catalyst Sterics Decision1->Step2 Yes Decision2 Substrate Electron Rich? Step2->Decision2 Action2 Use Rh2(oct)4 or Rh2(esp)2 Decision2->Action2 Yes (Enol Ether) Action3 Switch to Donor-Acceptor Carbenes (Davies) Decision2->Action3 No (Electron Poor)

Caption: Decision matrix for optimizing metal-carbenoid cyclopropanation.

Module 4: FAQ & Quick Fixes

Q: Can I store cyclopropyl ethers in the freezer? A: Only if stabilized. Add a few pellets of KOH or a drop of Triethylamine to the vial. Trace acid from glass surfaces or moisture can induce autocatalytic decomposition over weeks.

Q: My enol ether is too unstable for Simmons-Smith. Alternatives? A: Consider the Kulinkovich-de Meijere reaction to make a cyclopropanol, then O-alkylate it. Alternatively, use a Corey-Chaykovsky reagent (sulfoxonium ylide) if the substrate is an electron-deficient enol ether derivative (rare but possible).

Q: How do I distinguish the product from the starting material by NMR? A: Look for the high-field region (0.2 - 1.0 ppm). Cyclopropyl protons have a unique upfield shift and a large coupling constant (


 Hz, 

Hz). The disappearance of the olefinic proton (usually 4.5-6.5 ppm) is the primary indicator.

References

  • Simmons-Smith Reaction Mechanism & Scope

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5] Organic Reactions.[1][3][4][6][7][8]

  • Zinc Carbenoid Modifications (Charette Protocol)

    • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[1][3] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes.[1][3] Organic Letters, 16(5), 1490–1493.

  • Cyclopropyl Ethers in Drug Discovery

    • Talele, T. T. (2016).[9] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Rhodium Catalysis & Side Reactions

    • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[1][3][8][10][11] Chemical Reviews, 86(5), 919–939.

  • Acid Sensitivity of Cyclopropyl Ethers

    • Wiberg, K. B., & Kass, S. R. (1985). Hydrolysis of cyclopropyl acetates and ethers. Journal of the American Chemical Society, 107(4), 988–995.

Sources

Technical Support Center: Purification of Methyl 5-chloro-2-cyclopropoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 5-chloro-2-cyclopropoxybenzoate. As a critical intermediate in the development of various biologically active molecules, achieving high purity of this compound is paramount for the reliability of downstream applications and the integrity of final products.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format, addressing the specific challenges encountered during its purification by silica gel column chromatography.

Section 1: Foundational Knowledge & Pre-Chromatography Setup

Successful chromatography is predicated on a solid understanding of the target molecule and a meticulously planned experimental setup. This section addresses the essential preliminary steps.

FAQ 1: What are the key physicochemical properties of Methyl 5-chloro-2-cyclopropoxybenzoate to consider for purification?

Understanding the molecule's structural characteristics is the first step in designing a robust purification strategy. Methyl 5-chloro-2-cyclopropoxybenzoate is a moderately polar compound. Its polarity is derived from the methyl ester and cyclopropoxy ether functionalities, while the chlorinated benzene ring and the aliphatic cyclopropyl group contribute non-polar character. This balance of polarity is the key determinant for selecting the stationary and mobile phases.

Table 1: Physicochemical Properties of Methyl 5-chloro-2-cyclopropoxybenzoate and Related Compounds

PropertyMethyl 5-chloro-2-cyclopropoxybenzoateNotes
CAS Number 959749-02-1[2]Unique identifier for this specific chemical substance.
Molecular Formula C₁₁H₁₁ClO₃Derived from its chemical structure.
Molecular Weight 228.66 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to pale yellow solid or a clear liquid.[1][3]Similar analogs are typically solids or high-boiling liquids.
Polarity Moderately PolarThe ester and ether groups are key polar features.
Key Functional Groups Methyl Ester, Aryl Chloride, Cyclopropyl EtherThese groups dictate the compound's reactivity and intermolecular interactions.
FAQ 2: How do I choose the right stationary and mobile phases for this specific compound?

The selection of the stationary and mobile phase is the most critical decision in column chromatography.[4][5]

  • Stationary Phase: For a moderately polar compound like Methyl 5-chloro-2-cyclopropoxybenzoate, silica gel (SiO₂) is the standard and most effective choice.[6] Its slightly acidic surface interacts well with the polar ester and ether groups, allowing for effective separation from less polar byproducts or more polar starting materials (e.g., unreacted Methyl 5-chloro-2-hydroxybenzoate).

  • Mobile Phase (Eluent): The goal is to find a solvent system where the target compound has a Thin Layer Chromatography (TLC) retention factor (R_f) of approximately 0.25-0.35 .[6] This R_f value ensures the compound moves down the column at a practical rate, well-separated from impurities. A common and effective approach is to use a binary mixture of a non-polar solvent and a moderately polar solvent.

    • Recommended Starting System: Hexane (or Petroleum Ether) as the non-polar solvent and Ethyl Acetate (EtOAc) as the polar modifier.

    • Optimization: Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate until the desired R_f is achieved on a TLC plate.[7]

Experimental Protocol 1: TLC Analysis for Eluent Selection
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a dilute solution of a pure standard if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard (if available) onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent mixture (e.g., 90:10 Hexane:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Calculate R_f: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • R_f = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the Hexane:EtOAc ratio until the R_f of the target compound is in the 0.25-0.35 range. This optimized solvent system will be the starting point for your column chromatography.

Section 2: The Column Chromatography Workflow

This section provides a visual and procedural guide to the purification process.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation cluster_post Phase 3: Isolation & Analysis TLC 1. Eluent Selection via TLC (Target Rf ≈ 0.3) Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading (Concentrated on Silica) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection (Monitor by TLC) Elution->Collection Collection->Collection Combine 6. Combine Pure Fractions Collection->Combine Pure Fractions Identified Evaporation 7. Solvent Removal (Rotary Evaporator) Combine->Evaporation Final_Product 8. Pure Compound (Confirm Purity via NMR/GC-MS) Evaporation->Final_Product

Caption: Workflow for the purification of Methyl 5-chloro-2-cyclopropoxybenzoate.

Experimental Protocol 2: Step-by-Step Column Chromatography
  • Column Preparation: Select a column with an appropriate diameter and length for the amount of crude material (a typical lab-scale purification of 1-2 g might use a 40-50 mm diameter column). Secure it vertically to a stand. Add a small plug of glass wool and a thin layer of sand to the bottom.[8]

  • Packing the Column (Slurry Method):

    • In a beaker, mix silica gel with your starting eluent (the optimized system from TLC) to form a free-flowing slurry. Use approximately 30-50g of silica for every 1g of crude material.[6]

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed. [4]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band. Gently add a protective layer of sand on top.

  • Elution:

    • Carefully add your eluent to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (these are your fractions). Maintain a constant flow rate.

    • Isocratic vs. Gradient Elution: If your impurities are well-separated from the product on TLC, you can run the entire column with the same solvent mixture (isocratic). If impurities are close, it is often better to start with a less polar mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution) to 90:10, then 85:15, etc.[7] This helps elute non-polar impurities first, followed by your product, and finally any highly polar impurities.

  • Monitoring and Collection:

    • Periodically, spot fractions onto a TLC plate to monitor the separation. A multi-spotter can be used to analyze several fractions on a single plate.

    • Identify which fractions contain your pure product. Fractions containing the same single spot can be combined.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems in a direct question-and-answer format.

Problem 1: Poor or No Separation of the Target Compound from Impurities.
  • Symptoms: Fractions contain a mixture of the product and one or more impurities; TLC spots are overlapping.

  • Possible Cause & Solution:

    • Incorrect Eluent Polarity: Your chosen solvent system may not be optimal. The polarity difference between the eluent and the compounds is not sufficient to achieve differential migration.

    • Solution: Re-evaluate your eluent system with TLC. Try a different solvent system, for example, replacing Ethyl Acetate with Dichloromethane (DCM) in a Hexane/DCM gradient. Sometimes a small change can significantly improve resolution.[4]

    • Column Overloading: Too much sample has been loaded onto the column for its size. The bands broaden and overlap.

    • Solution: Use less crude material or a larger column with more stationary phase. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.[6]

    • Poorly Packed Column: Channels or cracks in the silica bed allow the sample to travel down unevenly, ruining the separation.

    • Solution: The column must be repacked. Ensure the slurry is homogeneous and that the silica bed is never allowed to run dry during packing or elution.[8]

Problem 2: The Compound is Stuck on the Column (Does Not Elute).
  • Symptoms: After eluting with a large volume of solvent, TLC analysis shows no product in the collected fractions. The colored/UV-active band remains at the top of the column.

  • Possible Cause & Solution:

    • Eluent Polarity is Too Low: The solvent is not polar enough to displace the compound from the silica gel.[6] Your compound has a stronger affinity for the stationary phase than the mobile phase.

    • Solution: Gradually increase the polarity of the eluent. If you are using a 90:10 Hexane:EtOAc mixture, switch to 80:20, then 70:30, and so on. This gradient elution will increase the eluting power of the mobile phase and wash your compound off the column.[7]

Problem 3: The Compound Elutes Too Quickly (R_f ≈ 1).
  • Symptoms: The product is found in the very first fractions, often co-eluting with highly non-polar impurities (the "solvent front").

  • Possible Cause & Solution:

    • Eluent Polarity is Too High: The solvent is too polar and has a much stronger affinity for the silica than your compound does. This results in the compound spending most of its time in the mobile phase and eluting rapidly.[6]

    • Solution: Decrease the eluent polarity. If you used an 80:20 Hexane:EtOAc mixture, prepare a new eluent with a lower percentage of ethyl acetate, such as 95:5 or 90:10 Hexane:EtOAc, based on your initial TLC trials.

Problem 4: Band Tailing or Streaking.
  • Symptoms: The product band on the column is not sharp and has a "tail" extending downwards. TLC spots of the collected fractions are elongated rather than round.

  • Possible Cause & Solution:

    • Sample Insolubility: The compound may be precipitating at the top of the column when the eluent is added.

    • Solution: Ensure the eluent used for elution is capable of dissolving the sample. Dry loading onto silica, as described in Protocol 2, often mitigates this issue by dispersing the sample effectively.[4]

    • Column Overloading: As with poor separation, too much sample can cause tailing.

    • Solution: Reduce the amount of sample loaded onto the column.[9]

Section 4: Post-Chromatography Procedures
FAQ 3: How do I properly combine fractions and confirm the final purity?
  • Identify Pure Fractions: Using TLC, carefully analyze all the fractions you collected. Identify the series of fractions that contain only the spot corresponding to your pure product.

  • Combine and Evaporate: Pool the identified pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator. This will leave you with the purified Methyl 5-chloro-2-cyclopropoxybenzoate.

  • Final Purity Confirmation: The purity of the isolated compound should always be confirmed by an independent analytical method. The most common and effective methods for a compound like this are:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the absence of impurity signals.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

    • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >99%).[10]

By following these detailed troubleshooting and procedural guides, researchers can consistently and efficiently achieve high-purity Methyl 5-chloro-2-cyclopropoxybenzoate, ensuring the quality and success of subsequent research and development activities.

References
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • University of Victoria. (n.d.). Column chromatography. Available at: [Link]

  • Biocompare. (2023). Chromatography Column Selection Guide. Available at: [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available at: [Link]

  • Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z52755. Available at: [Link]

  • LCGC International. (2022). LC Troubleshooting: The Basics. Available at: [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

Sources

challenges in the O-cyclopropylation of phenolic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-Cyclopropylation of Phenolic Compounds

Introduction: The "I-Strain" Paradox

User Query: "Why can't I just react phenol with cyclopropyl bromide using standard


 conditions?"

Technical Insight: Direct nucleophilic substitution (


) on cyclopropyl halides is kinetically inhibited due to I-Strain (Internal Strain) .[1]
  • Transition State Energy: The bond angle in a cyclopropane ring is 60°, significantly deviating from the ideal

    
     angle (109.5°). To reach the planar transition state required for 
    
    
    
    (backside attack), the ring bond angles would need to widen to ~120°, drastically increasing ring strain.
  • Hybridization: The C-C bonds in cyclopropane have high

    
    -character (
    
    
    
    -like), making the C-H/C-X bonds significantly shorter and stronger (more
    
    
    -character,
    
    
    -like).[1] This makes the C-X bond difficult to break.[2]

Conclusion: Direct


 is effectively impossible for high-yield synthesis.[1] You must use Transition Metal Catalysis (Chan-Lam)  or Indirect Ring Closure .[1]

Module 1: The Modern Standard – Chan-Lam Coupling

Recommended for: Late-stage functionalization, sensitive substrates, and direct installation of the cyclopropyl group.[1]

Core Protocol: Copper-Catalyzed Oxidative Coupling

This method utilizes cyclopropylboronic acids (or their more stable MIDA/trifluoroborate derivatives) coupled with phenols under oxidative conditions.[1]

Reagents:

  • Catalyst: Cu(OAc)

    
     (Copper(II) Acetate)[1]
    
  • Ligand: 2,2'-Bipyridine (bipy) or 1,10-Phenanthroline (phen)[1]

  • Coupling Partner: Cyclopropylboronic acid (

    
    )[1]
    
  • Base: Na

    
    CO
    
    
    
    or Et
    
    
    N
  • Oxidant: Atmospheric Oxygen (O

    
    ) or dry air[1]
    

Step-by-Step Workflow:

  • Charge: Add Phenol (1.0 equiv),

    
     (2.0 equiv), Cu(OAc)
    
    
    
    (1.0 equiv), and Ligand (1.0 equiv) to a reaction vial.
  • Solvent: Add Dichloroethane (DCE) or Toluene [0.1 M].[1]

  • Base: Add Na

    
    CO
    
    
    
    (2.0 equiv).
  • Atmosphere: Purge with O

    
     (balloon) or dry air. Critical: The reaction is oxidative; an inert atmosphere (N
    
    
    
    /Ar) will kill the catalytic cycle.
  • Reaction: Heat to 70°C for 16–24 hours.

  • Workup: Filter through a celite pad (to remove Cu salts), concentrate, and purify via silica column.

Troubleshooting Guide: Chan-Lam
Symptom Root Cause Corrective Action
Low Conversion (<20%) Oxygen StarvationEnsure vigorous stirring to maximize gas-liquid transfer.[1] Use an O

balloon instead of ambient air.
Protodeboronation Boronic Acid InstabilityCyclopropylboronic acid degrades rapidly.[1] Switch to Potassium Cyclopropyl Trifluoroborate (

).[1]
Blue/Green Reaction turns Brown/Black Catalyst DeactivationThis indicates catalyst death (reduction to Cu(0) or Cu(I) without re-oxidation).[1] Add 4Å Molecular Sieves to remove water, which accelerates catalyst disproportionation.[1]
No Product Ligand MismatchBidentate ligands (bipy/phen) are crucial to stabilize the Cu(III) intermediate. Do not run ligand-free.[1]

Module 2: The Robust Indirect Method – -Elimination

Recommended for: Large-scale synthesis, cost-sensitive projects, and acid-stable substrates.[1]

Core Protocol: 3-Haloalkyl Ether Cyclization

This strategy involves O-alkylation with a dihaloalkane followed by an intramolecular ring closure (gamma-elimination).[1]

Workflow:

  • Step A (O-Alkylation): Phenol + 1-bromo-3-chloropropane

    
     3-chloropropyl phenyl ether.[1]
    
  • Step B (Cyclization): 3-chloropropyl phenyl ether

    
     Cyclopropyl phenyl ether.[1]
    

Step-by-Step Protocol (Step B - Cyclization):

  • Setup: Dissolve 3-chloropropyl phenyl ether (1.0 equiv) in anhydrous THF [0.2 M].

  • Reagent: Cool to 0°C and add Potassium tert-butoxide (KOtBu) (1.5 equiv) or NaH (1.5 equiv).

  • Reaction: Warm to reflux (THF: 66°C) or 80°C (if using DMF/NaH) for 4–12 hours.

  • Mechanism: The base deprotonates the

    
    -position (benzylic-like stabilization is absent, but the intramolecular proximity drives the reaction). The carbanion attacks the 
    
    
    
    -carbon, displacing the chloride.
Troubleshooting Guide: Ring Closure
Symptom Root Cause Corrective Action
Elimination Byproduct (Allyl Ether) E2 CompetitionThe base is causing

-elimination instead of

-substitution.[1] Switch from KOtBu to LiHMDS or NaH (less nucleophilic/bulky bases favor cyclization in this specific manifold).[1]
Incomplete Reaction Poor Leaving GroupChloride is a mediocre leaving group.[1] Add catalytic NaI (Finkelstein condition) to generate the more reactive iodide in situ.
Polymerization Concentration too HighIntermolecular reactions are competing.[1] Dilute the reaction to [0.05 M] to favor intramolecular cyclization.

Visualization: Decision Matrix & Mechanism

O_Cyclopropylation_Guide Start START: O-Cyclopropylation Goal Check_Direct Is direct insertion required? (Late-stage / Sensitive FG) Start->Check_Direct Check_Scale Is this Large Scale (>100g)? Check_Direct->Check_Scale No ChanLam METHOD A: Chan-Lam Coupling (Cu(OAc)2, cPr-B(OH)2, O2) Check_Direct->ChanLam Yes Check_Scale->ChanLam No (Speed preferred) RingClose METHOD B: Indirect Cyclization (1. Br-(CH2)3-Cl, 2. KOtBu) Check_Scale->RingClose Yes (Cost effective) CL_Mech Mechanism: Oxidative Coupling Cu(II) -> Cu(III) Species ChanLam->CL_Mech RC_Mech Mechanism: Gamma-Elimination Intramolecular SN2 RingClose->RC_Mech

Caption: Decision matrix for selecting between Chan-Lam coupling and Indirect Cyclization based on scale and substrate sensitivity.

Quantitative Comparison of Methods

FeatureChan-Lam Coupling Indirect Ring Closure
Step Count 1 (Direct)2 (Alkylation + Cyclization)
Atom Economy Low (Boronic waste, Cu salts)Moderate (Salt waste)
Reagent Stability Low (

degrades)
High (Alkyl halides are stable)
Scalability Difficult (O

mass transfer limits)
Excellent (Standard batch reactors)
Substrate Scope Tolerates esters, nitriles, halidesSensitive to strong bases (KOtBu)

References

  • Chan-Lam Cyclopropylation (Primary Reference)

    • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[1]

    • Source:J. Am. Chem. Soc.[1][3] / Vertex Pharmaceuticals & Scripps Research.[1]

    • URL:[Link][1]

  • Mechanistic Insight (SN2 vs. Elimination)

    • Title: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane (demonstrating distal vs direct reactivity).[1]

    • Source: BenchChem Protocols.[1]

  • Indirect Cyclization Strategy

    • Title: Synthesis of cyclopropyl ethers via gamma-elimination.[1]

    • Source:Journal of Organic Chemistry (General Methodology).[1]

    • Context: Standard textbook transformation validated in industrial patents (e.g., WO2005051904A2).[1]

Sources

Technical Support Center: Stability & Degradation of Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Methyl 5-chloro-2-cyclopropoxybenzoate is a critical intermediate, often utilized in the synthesis of glucokinase activators and other metabolic disease therapeutics. Its stability profile is defined by two competing reactive centers: the benzoate ester (susceptible to hydrolysis) and the cyclopropyl ether (susceptible to acid-catalyzed ring opening).

Understanding these pathways is essential for establishing accurate impurity profiling methods and setting appropriate storage conditions for API starting materials.

Chemical Structure Context[1][2][3][4][5][6][7][8][9]
  • Ester Linkage: The primary site of degradation under basic and aqueous conditions.

  • Cyclopropyl Ether: A strained ring system. While stable to base, it is chemically labile under acidic conditions, leading to ring-opening or rearrangement.

  • Chlorine Substituent: Generally stable but acts as a potential site for photolytic degradation (dehalogenation).

Interactive Troubleshooting Guide (FAQ)

Module A: Hydrolytic Degradation (pH Induced)[10]

Q: I observe a significant decrease in assay value when using basic mobile phases (pH > 7.5). A new peak elutes earlier than the parent. What is happening?

Diagnosis: Base-Catalyzed Ester Hydrolysis (Saponification).

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon of the ester, displacing the methoxy group. This is an irreversible reaction.
    
  • Product: 5-chloro-2-cyclopropoxybenzoic acid (The "Acid Degradant").

  • Chromatography: The acid degradant is more polar than the parent ester and will elute significantly earlier in Reverse Phase HPLC (RP-HPLC).

  • Corrective Action:

    • Limit the pH of mobile phases and diluents to < 7.0.[1]

    • Use ammonium acetate or phosphate buffers at pH 4.5–6.0 for maximum stability.

    • Caution: Do not go too acidic (see Module B).

Q: My sample diluent is 0.1N HCl. I see the "Acid Degradant" but also several unknown impurities eluting later. Why?

Diagnosis: Acid-Catalyzed Ring Opening & Ether Cleavage.

  • Mechanism: Unlike base hydrolysis, strong acid attacks the strained cyclopropyl ring. The oxygen atom protonates, weakening the O-Cyclopropyl bond. Nucleophilic attack (by water or chloride) opens the ring.

  • Products:

    • 5-chloro-2-hydroxybenzoic acid (Complete ether cleavage).

    • Ring-Opened Intermediates: Derivatives where the cyclopropyl ring has opened to form a 3-hydroxypropyl or allyl chain.

  • Corrective Action: Avoid strong mineral acids in sample preparation. Use Acetonitrile:Water mixtures or weak acids (Formic Acid 0.1%) if acidification is necessary.

Module B: Photolytic & Oxidative Stress[10][12]

Q: After exposure to ambient light, I see a small impurity peak (RRT ~0.9). It has a mass difference of -34 Da.

Diagnosis: Photolytic Dechlorination.

  • Mechanism: UV light can induce homolytic cleavage of the C-Cl bond on the aromatic ring, replacing the chlorine with hydrogen.

  • Product: Methyl 2-cyclopropoxybenzoate (Des-chloro impurity).

  • Corrective Action: Store reference standards and samples in amber glassware. Ensure laboratory lighting is UV-filtered during synthesis.

Visualized Degradation Pathways

The following diagram maps the degradation logic. Use this to identify impurities based on reaction conditions.

DegradationMap Figure 1: Degradation Pathways of Methyl 5-chloro-2-cyclopropoxybenzoate cluster_acid Acidic Instability Zone Parent Methyl 5-chloro-2- cyclopropoxybenzoate (Parent) AcidDeg 5-chloro-2- cyclopropoxybenzoic acid (Major Hydrolytic Product) Parent->AcidDeg Base Hydrolysis (pH > 8) Fast & Irreversible Parent->AcidDeg Acid Hydrolysis (pH < 2) Slow RingOpen Ring-Opened Products (e.g., 3-hydroxypropyl derivatives) Parent->RingOpen Strong Acid (HCl/Heat) Ring Strain Release DesChloro Methyl 2-cyclopropoxybenzoate (Des-chloro Impurity) Parent->DesChloro UV Light (Photolysis) Salicylate Methyl 5-chlorosalicylate (Ether Cleavage) RingOpen->Salicylate Further Acid Stress

Caption: Figure 1 illustrates the divergence between ester hydrolysis (Red path) and cyclopropyl ring instability (Yellow path).

Standardized Forced Degradation Protocol

To validate your analytical method (e.g., HPLC-UV), perform the following stress tests. This protocol ensures Mass Balance and Specificity .

Protocol Overview Table
Stress TypeReagent / ConditionTarget DurationEndpoint GoalPrimary Degradant
Acid Hydrolysis 0.1 N HCl, 60°C2–6 Hours10–20% LossAcid Degradant + Ring Open
Base Hydrolysis 0.1 N NaOH, RT1–2 Hours10–20% LossAcid Degradant (Pure)
Oxidation 3%

, RT
6–24 Hours5–15% LossN-Oxides (if applicable) or Ring Oxidation
Photolysis 1.2M Lux hours (ICH Q1B)~1 WeekAny ChangeDes-chloro analog
Detailed Workflow (Self-Validating)

Step 1: Preparation Prepare a 1.0 mg/mL stock solution of the parent compound in Acetonitrile.[2]

Step 2: Stress Execution (Base Hydrolysis Example)

  • Transfer 5.0 mL of Stock Solution to a 20 mL volumetric flask.

  • Add 5.0 mL of 0.1 N NaOH .

  • Store at Room Temperature (RT).

  • Checkpoint: Analyze a small aliquot at 1 hour.

    • If degradation < 5%: Increase temp to 40°C.

    • If degradation > 20%: Stop immediately.

  • Quenching (CRITICAL): Neutralize with exactly 5.0 mL of 0.1 N HCl before diluting to volume. Failure to neutralize will cause degradation to continue in the HPLC vial, ruining the injection sequence.

Step 3: Mass Balance Calculation



  • Acceptance Criteria: 95.0% – 105.0%.

  • Troubleshooting: If Mass Balance is low (<90%), suspect volatile byproducts (Methanol from ester hydrolysis) or non-chromatographing oligomers.

Analytical Method Parameters (Reference)

When setting up your HPLC method to separate these specific degradants, use the following starting conditions:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the acid degradant, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 235 nm (optimal for benzoate absorption).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[5]

  • BenchChem. (2025).[2][6] Benzoic acid, 3-methylphenyl ester stability and degradation pathways.[2] (Analogous ester hydrolysis kinetics).

  • Wiberg, K. B. (1968). The structure and properties of cyclopropane. Accounts of Chemical Research. (Fundamental chemistry of cyclopropyl ring strain and acid sensitivity).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[7][5] Advanced Drug Delivery Reviews. (Methodology for mass balance and forced degradation).[7]

Sources

Technical Support Center: Optimization of Reaction Time for Methyl 5-chloro-2-cyclopropoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of aryl cyclopropyl ethers—such as methyl 5-chloro-2-cyclopropoxybenzoate —presents unique kinetic bottlenecks. Direct


 alkylation of methyl 5-chloro-2-hydroxybenzoate using cyclopropyl bromide is kinetically forbidden due to the high 

-character (

-like) of the cyclopropyl carbon-halogen bond.

To bypass this limitation and optimize reaction times, we must rely on two primary methodologies: the modern Chan-Lam Cyclopropylation and the classical Simmons-Smith Cyclopropanation . This guide provides field-proven insights, mechanistic troubleshooting, and optimized protocols to accelerate your workflows.

Synthesis Pathways & Mechanistic Workflows

To optimize reaction time, we must first understand the logic of the available synthetic routes and their respective rate-limiting steps.

SynthesisRoutes SM Methyl 5-chloro-2-hydroxybenzoate ChanLam Chan-Lam Coupling (Direct O-Cyclopropylation) SM->ChanLam Route A (Modern) VinylEther Methyl 5-chloro-2-vinyloxybenzoate SM->VinylEther Route B (Classical) Reagent1 Potassium cyclopropyltrifluoroborate + Cu(OAc)2 + O2 Reagent1->ChanLam Product Methyl 5-chloro-2-cyclopropoxybenzoate ChanLam->Product Reagent2 Vinyl Acetate / [Ir] (Vinylation) Reagent2->VinylEther SimmonsSmith Simmons-Smith Cyclopropanation VinylEther->SimmonsSmith Reagent3 Et2Zn + ClCH2I (Furukawa Mod.) Reagent3->SimmonsSmith SimmonsSmith->Product

Figure 1: Divergent synthetic routes for Methyl 5-chloro-2-cyclopropoxybenzoate.

The Kinetic Bottleneck in Route A (Chan-Lam)

While Route A is more direct, it is notoriously slow in batch setups (12–48 hours). The diagram below isolates the rate-limiting step: the oxidation of the copper intermediate.

CatalyticCycle Cu2 Cu(II) Precatalyst Coord Phenoxide Coordination Cu2->Coord Phenol + Base Trans Transmetalation (Cyclopropyl-BF3K) Coord->Trans Ox O2 Oxidation to Cu(III) [RATE LIMITING] Trans->Ox Slow O2 Mass Transfer RedElim Reductive Elimination Ox->RedElim RedElim->Cu2 Catalyst Regeneration Prod Cyclopropyl Ether RedElim->Prod Product Release

Figure 2: Chan-Lam catalytic cycle highlighting the O2-dependent rate-limiting step.

Quantitative Data: Reaction Time & Yield Comparison

The following table summarizes how different reactor types and reagent modifications directly influence the reaction kinetics and overall yield.

Synthesis MethodReactor / ConditionsReagents / CatalystTemp (°C)Reaction TimeYield (%)
Direct Alkylation Batch (Sealed)Cyclopropyl bromide,

120> 48 h< 5
Simmons-Smith Batch (Dropwise)

,

-5 to 252 - 4 h78
Chan-Lam Batch (Balloon)

,

(1 atm)
7012 - 24 h82
Chan-Lam Microwave

,

(3 atm)
1001.5 h85
Chan-Lam Continuous Flow

,

(Tube-in-Tube)
8045 min88

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Chan-Lam Cyclopropylation (Optimized for Time)

Self-Validating System: The use of potassium cyclopropyltrifluoroborate prevents the rapid decomposition typically seen with cyclopropylboronic acid, ensuring the stoichiometry remains precise throughout the pressurized heating cycle .

  • Preparation: To an oven-dried 10 mL microwave vial, add methyl 5-chloro-2-hydroxybenzoate (1.0 equiv, 1.0 mmol), potassium cyclopropyltrifluoroborate (2.0 equiv, 2.0 mmol),

    
     (10 mol%), 1,10-phenanthroline (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Oxygenation: Seal the vial with a Teflon-lined septum. Purge the solution with

    
     gas for 5 minutes, then pressurize the vial to 3 atm using an 
    
    
    
    line.
    • Causality: Elevated pressure overcomes the mass-transfer limitation of

      
      , drastically accelerating the 
      
      
      
      to
      
      
      oxidation step.
  • Irradiation: Heat the reaction mixture in a microwave synthesizer at 100 °C for exactly 1.5 hours.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target ether.

Protocol B: Simmons-Smith Cyclopropanation via Furukawa Modification

Self-Validating System: Syringe pump addition of


 controls the steady-state concentration of the carbenoid, preventing thermal runaway and self-condensation, thereby maintaining a high yield of the product .
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve methyl 5-chloro-2-vinyloxybenzoate (1.0 equiv, 5.0 mmol) in anhydrous 1,2-dichloroethane (15 mL).

  • Cooling & Reagent Addition: Cool the solution to -5 °C using an ice/brine bath. Add chloroiodomethane (

    
    , 3.1 equiv, 15.5 mmol) in one portion.
    
  • Carbenoid Generation: Load diethylzinc (

    
    , 1.0 M in hexanes, 1.5 equiv, 7.5 mmol) into a gas-tight syringe. Add the 
    
    
    
    solution dropwise over exactly 1 hour using a syringe pump.
    • Causality: Slow addition keeps the concentration of the highly reactive

      
       carbenoid low, favoring the bimolecular reaction with the vinyl ether over decomposition into ethylene gas.
      
  • Reaction: Once addition is complete, remove the cooling bath and allow the mixture to warm to ambient temperature. Stir for an additional 2 hours.

  • Quench & Workup: Carefully quench the reaction by dropwise addition of saturated aqueous

    
     (10 mL) at 0 °C. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , concentrate, and purify via flash chromatography.

Troubleshooting & FAQs

Q: Why does the Chan-Lam coupling take 24+ hours in a standard batch flask, and how can I optimize this? A: In the Chan-Lam catalytic cycle, the oxidation of the


 intermediate to the highly reactive 

species by molecular oxygen is the rate-limiting step. In a standard round-bottom flask with an

balloon, the gas-liquid interfacial area is low, leading to poor mass transfer. To optimize reaction time, increase the

pressure (e.g., using a sealed microwave vial at 3 atm) or transition to a continuous flow tube-in-tube reactor. This increases the dissolved oxygen concentration, accelerating the oxidation step and reducing reaction time from 24 hours to under 2 hours.

Q: I attempted to use cyclopropylboronic acid for the Chan-Lam coupling, but the reaction stalled at 30% conversion. Why? A: Cyclopropylboronic acid is notoriously unstable and prone to rapid decomposition during reaction setup, often indicated by a visible yellowing of the white solid. This decomposition depletes the active coupling partner before transmetalation can occur. Replacing it with the more stable potassium cyclopropyltrifluoroborate salt ensures a consistent stoichiometric ratio and prevents premature degradation .

Q: For the Simmons-Smith route, why use the Furukawa modification (


 / 

) instead of standard

and a Zinc-Copper couple?
A: Standard Simmons-Smith reagents generate a zinc carbenoid that reacts sluggishly with electron-deficient or sterically hindered vinyl ethers. The Furukawa modification utilizes diethylzinc and chloroiodomethane to generate a more electrophilic and soluble carbenoid (

). This significantly lowers the activation energy of the cycloaddition, reducing the reaction time from >18 hours to approximately 2-4 hours .

Q: Why must the diethylzinc be added via a syringe pump over 1 hour? Can I add it all at once to save time? A: Absolutely not. The formation of the zinc carbenoid is highly exothermic. If


 is added too rapidly, localized temperature spikes will cause the carbenoid to self-condense into polymeric byproducts rather than reacting with the methyl 5-chloro-2-vinyloxybenzoate. Controlled addition ensures the desired bimolecular cyclopropanation outcompetes degradation pathways.

References

  • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: PMC (National Institutes of Health) / The Journal of Organic Chemistry URL: [Link]

  • Title: US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof Source: Google Patents URL
  • Title: Stereocontrolled Preparation of a Nonpeptidal (-)-Spirobicyclic NK-1 Receptor Antagonist Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Support Center: Purification of Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MCCB-001 Subject: Impurity Removal & Isolation Protocols Status: Active Support Tier: Level 3 (Senior Process Chemistry)[1]

Introduction

Welcome to the Technical Support Center. You are likely working with Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1), a critical intermediate in the synthesis of anti-arrhythmic agents like Vernakalant .[1]

This molecule presents a unique purification paradox:

  • The Cyclopropyl Ether: This moiety is acid-sensitive.[1] Strong acidic washes can trigger ring-opening, leading to allyl or chloropropyl impurities.[1]

  • The Ester: This group is base-sensitive.[1] Aggressive caustic washes to remove phenolic starting material can hydrolyze your product into the corresponding benzoic acid.

This guide provides autonomous, self-validating protocols to navigate these stability windows.

Module 1: Removing Unreacted Phenol (Starting Material)

Symptom: HPLC shows a persistent peak (approx.[1] RRT 0.8–0.[1]9) corresponding to Methyl 5-chloro-2-hydroxybenzoate.[1] Root Cause: The alkylation of the phenol with cyclopropyl bromide is kinetically sluggish, often leaving 2–5% unreacted starting material.

The Solution: The "Cold-Carbonate" Scavenge

Do not use strong NaOH if possible, as it risks saponifying the ester.[1] We utilize the pKa difference between the phenol (~8.5 due to the electron-withdrawing chloro and ester groups) and the neutral product.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Toluene or MTBE (5 mL per gram of crude). Avoid DCM if possible to prevent emulsion formation during basic washes.[1]

  • Temperature Control: Cool the organic solution to 0–5°C .

  • The Wash:

    • Prepare a 5% w/v Potassium Carbonate (K₂CO₃) solution.

    • Wash the organic layer twice with this solution (Volume ratio 1:1).

    • Critical: Agitate vigorously for only 5 minutes per wash to minimize ester contact time with the base.[1]

  • Validation: Check the aqueous layer pH. It should remain >10.[1] If it drops, the phenol is saturating the base; repeat the wash.

  • Polishing: Wash once with brine, dry over Na₂SO₄, and concentrate.[1]

Decision Logic Diagram

PhenolRemoval Start Crude Mixture (Product + Phenol) Solvent Dissolve in Toluene/MTBE Cool to 0-5°C Start->Solvent Wash Wash with 5% K2CO3 (2x) Solvent->Wash Check Check Aqueous pH Wash->Check Check->Wash pH < 10 (Saturation) Finish Brine Wash -> Dry -> Concentrate Check->Finish pH > 10 (Success)

Caption: Logic flow for removing phenolic impurities without hydrolyzing the sensitive ester group.[1]

Module 2: The "Black Oil" Syndrome (Color Removal)

Symptom: The crude product is a dark brown/black oil, likely due to polymerization of cyclopropyl reagents or oxidation of the phenol at high temperatures. Root Cause: Cyclopropyl halides can degrade into oligomers under the harsh basic conditions (e.g., K₂CO₃/DMF at 80°C) required for synthesis.

The Solution: Silica Slurry vs. Carbon

Activated carbon is often insufficient for polymeric "tars." A silica slurry is more effective for this specific lipophilic ester.[1]

Protocol
  • Dilution: Dilute the crude oil 1:1 with Heptane (or Hexane).[1]

  • Adsorbent Addition: Add Silica Gel (60 Å, 230-400 mesh) . Ratio: 0.5 g silica per 1 g crude.[1]

  • Agitation: Stir the slurry at room temperature for 30 minutes.

  • Filtration: Filter through a pad of Celite. Rinse the pad with 10% EtOAc in Heptane.

  • Result: The filtrate should be a pale yellow oil, which will crystallize more readily.

Module 3: Crystallization Troubleshooting

Symptom: The product remains an oil and refuses to solidify, or yields are low (<60%). Data Reference:

Solvent System Solubility (Hot) Solubility (Cold) Outcome
Methanol High Moderate Risk of "Oiling Out"
IPA High Low Good Crystals
Heptane/EtOAc (9:1) Moderate Very Low Best Yield

| Toluene | Very High | High | Poor Recovery |[1]

The Solution: The "Seeded Cooling" Ramp

Methyl 5-chloro-2-cyclopropoxybenzoate has a relatively low melting point.[1] Impurities depress this further, causing "oiling out."

Protocol
  • Solvent: Use Heptane/Ethyl Acetate (9:1) .[1]

  • Dissolution: Heat to 50°C until clear.

  • Seeding (Critical): Cool to 35°C. If you have a seed crystal, add it now. If not, scratch the glass wall vigorously.

  • Slow Ramp: Cool to 0°C over 2 hours (15°C/hour). Do not crash cool, or you will trap impurities.

  • Aging: Hold at 0°C for 4 hours before filtration.

Module 4: Handling the Acid-Sensitive Ether

Symptom: New impurities appear after washing with HCl (e.g., during workup to remove inorganic salts). Mechanism: The cyclopropyl ether is strained.[1] In the presence of strong acid (pH < 1), the ring opens to form the 3-chloropropyl ether or allyl ether derivatives.[1]

Pathway Visualization

AcidSensitivity Product Target Molecule (Cyclopropyl Ether) Acid Strong Acid (H+) Product->Acid Exposure RingOpen Carbocation Intermediate Acid->RingOpen Ring Strain Release Impurity1 Impurity A (Allyl Ether) RingOpen->Impurity1 -H+ Impurity2 Impurity B (3-chloropropyl ether) RingOpen->Impurity2 +Cl-

Caption: Degradation pathway of the cyclopropyl moiety under acidic conditions.

Corrective Action:

  • Never use 1N HCl for pH adjustment.[1]

  • Use saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 5-6) if neutralization is required.[1]

References

  • Fedida, D. et al. (2007).[1] Ion Channel Modulating Compounds. U.S. Patent No.[1][2] 7,259,184.[1][2] Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Describes the synthesis of Vernakalant and the isolation of the benzoate intermedi
  • Plouvier, B. et al. (2006).[1] Methods for the Synthesis of Aminocyclohexyl Ether Compounds. U.S. Patent No.[1][2] 7,087,644.[1] Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Details the specific alkylation conditions for Methyl 5-chlorosalicylate and purific
  • BenchChem Technical Repository. (2025).[1][3] Impurity Profiling of Methyl 5-acetyl-2-(benzyloxy)benzoate. Link

    • Context: Provides analogous purification logic for lipophilic benzoate esters and phenolic impurity removal.[1]

  • ChemScene Product Data. (2025). Methyl 5-chloro-2-propoxybenzoate Properties. Link

    • Context: Solubility and physical property data for structural analogs used to determine crystallization solvents.[1]

Sources

Technical Support Center: Scaling Up Substituted Cyclopropoxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: SC-CPB-2026-X Subject: Troubleshooting Process Chemistry for Aryl Cyclopropyl Ethers

Executive Summary: The "O-Cyclopropyl" Challenge

Synthesizing substituted cyclopropoxybenzoates (aryl cyclopropyl ethers) is distinct from C-cyclopropylation. Unlike the Suzuki couplings used for aryl-cyclopropyl bonds, the oxygen linkage introduces unique stability and reactivity challenges.

Direct


 displacement of cyclopropyl halides by phenols is kinetically disfavored due to the inability of the cyclopropyl ring to achieve the required transition state geometry. Therefore, the industry-standard scalable route relies on the Simmons-Smith cyclopropanation of vinyl ether intermediates .

This guide addresses the three critical failure points in this workflow:

  • Vinyl Ether Synthesis: Incomplete conversion and polymerization.

  • Cyclopropanation (Simmons-Smith): Managing the "Induction-Exotherm" trap and reagent quality.

  • Purification: Preventing acid-catalyzed ring opening during workup.

Phase 1: Route Selection & The Vinyl Ether Gateway

Workflow Visualization

The following decision tree outlines the optimal synthetic pathway based on your substrate's electronic properties.

SynthesisWorkflow Start Substituted Hydroxybenzoate Decision Substrate Electron Density? Start->Decision RouteA Route A: Vinyl Ether (Standard Scale-Up) Decision->RouteA Electron Deficient/Neutral (Cost Sensitive) RouteB Route B: Chan-Lam (High Value/Small Scale) Decision->RouteB Complex Scaffold (Reagent Cost Tolerant) StepA1 Step 1: Vinylation (Vinyl Acetate/Ir or Cu) RouteA->StepA1 StepB1 Coupling: Cyclopropylboronic Acid Cu(OAc)2 / Base RouteB->StepB1 StepA2 Step 2: Simmons-Smith (Et2Zn / CH2I2) StepA1->StepA2 Product Cyclopropoxybenzoate StepA2->Product StepB1->Product

Caption: Decision matrix for selecting the synthesis route. Route A is preferred for multi-gram to kilogram scale-up due to lower reagent costs.

Troubleshooting Guide: Vinyl Ether Formation

Context: You are converting a phenol (hydroxybenzoate) to a vinyl ether. Common Reagents: Vinyl acetate (solvent/reagent) + [Ir(cod)Cl]2 (catalyst) OR 1,2-dichloroethane + Base.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Moisture Poisoning: Iridium catalysts are sensitive.Dry vinyl acetate over 3Å molecular sieves for 24h. Ensure phenol is azeotropically dried.
Polymerization (Gunk) Thermal instability: Vinyl ethers can polymerize at high temps without stabilizers.Add BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture. Keep temp <80°C.
Product Hydrolysis Acidic Workup: Vinyl ethers hydrolyze back to phenols rapidly in acid.Crucial: Wash organic layer with 1% Et3N in NaHCO3(aq). Ensure silica gel for purification is pre-treated with 1% Et3N/Hexanes.

Phase 2: The Simmons-Smith Step (Critical Scale-Up Risks)

This is the most hazardous step. The reaction involves an organozinc carbenoid (


 or 

) reacting with the alkene.
The "Induction-Exotherm" Trap

On a small scale (<1g), the exotherm is manageable. On a large scale (>100g), the reaction often displays an induction period (latency) followed by a violent thermal runaway.

Protocol: The Furukawa Modification (Recommended) Use Diethylzinc (


) and Diiodomethane (

) instead of the heterogeneous Zn/Cu couple. The homogeneous nature of Et2Zn provides more predictable kinetics.

Step-by-Step Troubleshooting:

Q: The reaction hasn't started after 1 hour. Should I add more reagent? A: STOP. Do NOT add more reagent.

  • Diagnosis: You are likely in the induction period. Adding more reagent now will fuel a massive explosion once initiation occurs.

  • Solution: Check the internal temperature. A slight rise (2-3°C) indicates initiation. If absolutely no change, gently warm to 25°C. Ensure your

    
     is copper-stabilized (pinkish is okay; dark brown needs purification).
    

Q: I see a sudden temperature spike. How do I control it? A: Dosing Control is mandatory.

  • Protocol: Do not mix all reagents at once.

    • Dissolve Vinyl Ether in DCM/Toluene at 0°C.

    • Add

      
       (1.1 equiv) slowly.
      
    • Critical: Add

      
       (1.1 equiv) via syringe pump over 2–4 hours. This limits the concentration of the active carbenoid and consumes it as it forms, "starving" the runaway potential.
      

Q: My yield is low despite full consumption of starting material. A: Check for "Carbenoid Decomposition."

  • Mechanism: The zinc carbenoid is unstable and can dimerize to ethylene and

    
    .
    
  • Fix: Use DME (Dimethoxyethane) as a co-solvent or additive. The chelating effect of DME stabilizes the zinc species, prolonging its lifetime and improving yields on electron-deficient styrenes (like benzoates).

Safety Logic Diagram: Reagent Addition

SafetyLogic Start Prepare Solution: Substrate + Et2Zn in Toluene CheckTemp Cool to -10°C to 0°C Start->CheckTemp Dosing Begin CH2I2 Addition (Rate: 0.5 equiv/hr) CheckTemp->Dosing Monitor Monitor Internal Temp (Ti) Dosing->Monitor Spike Ti rises > 5°C Monitor->Spike Exotherm Detected Stable Ti stable Monitor->Stable Controlled ActionStop PAUSE ADDITION Maximize Cooling Spike->ActionStop ActionCont Continue Dosing Stable->ActionCont ActionStop->Monitor Wait for Ti drop

Caption: Safety logic for controlling the exothermic addition of diiodomethane in Simmons-Smith reactions.

Phase 3: Workup & Purification

Issue: The "Zinc Cement." Upon quenching, zinc salts form a thick, cement-like emulsion that traps product and makes phase separation impossible.

Standard Operating Procedure (SOP) for Quench:

  • Do NOT pour the reaction into water.

  • The Rochelle Salt Method: Slowly add the reaction mixture to a vigorously stirring solution of saturated Potassium Sodium Tartrate (Rochelle Salt).

  • Stirring Time: You must stir for at least 2 hours. The tartrate chelates the zinc, breaking the emulsion and resulting in two clear layers.

Q: Can I use HCl to quench? A: NO. While aryl cyclopropyl ethers are more stable than alkyl variants, they are still acetal-like. Strong acid (


) can trigger ring opening, especially if the benzoate ring has electron-donating substituents (like methoxy groups). Keep pH > 5.

References & Authority

  • Simmons-Smith Safety Warning: Charette, A. B. "Explosion hazard in asymmetric cyclopropanation." Chemical & Engineering News, 1995.[1] Link

    • Grounding: Establishes the non-negotiable need for slow dosing on scales >1 mmol.

  • Flow Chemistry Scale-Up: Nova-Fernández, J. L., et al. "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column."[2] Advanced Synthesis & Catalysis, 2023.[2][3] Link

    • Grounding: Validates the use of flow reactors to mitigate exotherm risks in industrial settings.

  • Chan-Lam Coupling Alternative: Tsuritani, T., et al. "Synthesis of aryl cyclopropyl ethers via copper(II)-mediated coupling." Synlett, 2006. Link

    • Grounding: Provides the alternative route for high-value, small-scale synthesis where safety is prioritized over reagent cost.

  • Propofol Scale-Up (Analogous Ether Synthesis): "Scaled up and telescoped synthesis of propofol under continuous-flow conditions."[4] Journal of Flow Chemistry, 2022. Link

    • Grounding: Demonstrates scalable etherification and Friedel-Crafts protocols relevant to benzoate functionalization.

Disclaimer: This guide is for professional research use only. Simmons-Smith reagents are pyrophoric and carcinogenic. All scale-up activities must be preceded by a specific Process Safety Hazard Assessment (PHA).

Sources

Technical Support Guide: Troubleshooting Williamson Ether Synthesis of Cyclopropyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: WES-CPR-001 Subject: Low Conversion/Failure in Cyclopropyl Ether Synthesis Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary & Triage

You are experiencing low conversion or total failure in synthesizing cyclopropyl ethers (


). This is a common bottleneck caused not by experimental error, but by the fundamental electronic and steric constraints of the cyclopropane ring.

The Williamson Ether Synthesis relies on an


 mechanism.[1][2][3][4] When applied to cyclopropyl systems, this mechanism is often energetically forbidden  or kinetically outcompeted  by decomposition pathways.

Immediate Diagnostic: Before optimizing conditions, you must verify your electrophile/nucleophile pairing. Refer to the logic flow below:

TriageFlow start START: Define Reactants check_el Which is your Electrophile (R-X)? start->check_el cpr_halide Cyclopropyl Halide (cPr-X) check_el->cpr_halide Substrate A alkyl_halide Alkyl/Aryl Halide (R-X) check_el->alkyl_halide Substrate B stop_sn2 CRITICAL STOP SN2 is Forbidden. Switch to Cross-Coupling. cpr_halide->stop_sn2 check_nuc Nucleophile is Cyclopropanol (cPr-OH)? alkyl_halide->check_nuc instability Issue: Ring Instability (Radical/Ionic Opening) check_nuc->instability Yes solution_a Protocol A: Modified Williamson (Strict Temp/Base Control) instability->solution_a solution_b Protocol B: Chan-Lam Coupling (Recommended) instability->solution_b

Figure 1: Diagnostic logic for cyclopropyl ether synthesis. Note that Route A (cPr-X) is chemically non-viable via standard Williamson conditions.

The "Impossible" Route: Nucleophilic Attack on Cyclopropyl Halides

Scenario: You are reacting an alcohol (


) with a cyclopropyl halide (

). Diagnosis: 0% Conversion expected.
The Mechanism of Failure

The


 reaction requires a backside attack, where the nucleophile approaches 

opposite the leaving group. In a cyclopropyl ring, this trajectory is blocked by the ring structure itself. Furthermore, the transition state requires the carbon center to rehybridize and invert (Walden inversion). The geometric strain of the three-membered ring (

bond angles) makes the planar transition state energetically inaccessible [1, 2].

Corrective Action: Do not attempt to optimize solvent or temperature. You must switch synthetic strategies:

  • Ullmann/Buchwald-Hartwig Coupling: If

    
     is aromatic.
    
  • Simmons-Smith Reaction: Synthesize the vinyl ether (

    
    ) first, then cyclopropanate the double bond using 
    
    
    
    [3].

The "Difficult" Route: Alkylation of Cyclopropanol

Scenario: You are reacting cyclopropanol (


) with an alkyl halide (

) using a base. Diagnosis: Low conversion due to Cyclopropoxide Instability .
Technical Analysis

Cyclopropanol is an unstable nucleophile. Upon deprotonation, the resulting cyclopropoxide anion is prone to ring-opening reactions driven by the release of ring strain (~27.5 kcal/mol).

Competing Pathways:

  • Desired

    
    : 
    
    
    
  • Ring Opening (Ionic): Rearrangement to propanal or allyl species, especially if the reaction is heated or if the counter-ion promotes tight ion-pairing [4, 5].

  • Radical Ring Opening: If trace oxidants or SET (Single Electron Transfer) agents are present, the cyclopropoxy radical forms and immediately opens to the

    
    -carbon radical [6].
    
Optimization Protocol (If you must use Williamson)

If you cannot use alternative coupling methods, follow this strict protocol to maximize


 conversion and minimize ring opening.

Step-by-Step Protocol:

  • Solvent Selection: Use DMF or DMSO (anhydrous).

    • Why: Polar aprotic solvents solvate the cation, leaving the cyclopropoxide "naked" and more nucleophilic, increasing the rate of

      
       relative to the unimolecular rearrangement.
      
  • Base Selection: Use Cesium Carbonate (

    
    )  or Sodium Hydride (
    
    
    
    )
    .
    • Avoid: Potassium tert-butoxide (

      
      ). Strong bulky bases can promote elimination (
      
      
      
      ) of the electrophile rather than substitution.[5]
  • Temperature Control: Maintain

    
     to Room Temperature .
    
    • Critical: Do NOT reflux. Thermal energy overcomes the activation barrier for ring opening.

  • Radical Suppression: Degas solvents with

    
     or 
    
    
    
    . Consider adding a radical scavenger (e.g., BHT) if radical ring-opening is suspected.
VariableRecommendationRationale
Solvent DMF, DMSOMaximizes

via anion activation.
Base

(1.1 eq)
Irreversible deprotonation; avoids competing nucleophilic attack by base.
Temp

Prevents thermal ring fragmentation.
Atmosphere Argon (Strict)Prevents radical formation/oxidative degradation.

The Recommended Alternative: Chan-Lam Coupling

For aromatic cyclopropyl ethers (


), the Williamson synthesis is inferior to Copper-catalyzed oxidative coupling. This method avoids the instability of cyclopropoxide intermediates.

Mechanism: The reaction utilizes Cyclopropylboronic acid (or ester) and a phenol/alcohol in the presence of


. It proceeds via a radical/oxidative pathway that tolerates the cyclopropyl ring [7].

ChanLam reactants Phenol (Ar-OH) + cPr-B(OH)2 intermediate Cu(II)-Transmetallation Complex reactants->intermediate Air/O2 catalyst Cu(OAc)2 (1 eq) Pyridine/Base catalyst->intermediate product Product Ar-O-cPr intermediate->product Reductive Elimination

Figure 2: Simplified Chan-Lam coupling workflow for cyclopropyl aryl ethers.

Standard Protocol (Chan-Lam):

  • Reagents: Phenol (1.0 eq), Cyclopropylboronic acid (2.0 eq),

    
     (1.0 eq), Pyridine (3.0 eq).
    
  • Solvent: Dichloroethane (DCE) or Toluene.

  • Conditions: Open air (or

    
     balloon) at 
    
    
    
    .
  • Advantage: High functional group tolerance; avoids the formation of unstable cyclopropoxide species.

FAQ: Troubleshooting Specific Failures

Q: I see the starting material (Alkyl Halide) disappearing, but no Ether product is forming. What is happening? A: You are likely observing E2 Elimination . The cyclopropoxide is acting as a base rather than a nucleophile, converting your alkyl halide into an alkene.

  • Fix: Switch to a less sterically hindered electrophile (Primary > Secondary). If using a secondary halide, Williamson is likely not viable; switch to Simmons-Smith cyclopropanation of the corresponding enol ether.

Q: My Cyclopropanol starting material degrades before I even add the electrophile. A: This indicates base-mediated ring opening.

  • Fix: Ensure your reaction is strictly anhydrous. Water can act as a proton source to facilitate ring-opening pathways.[6] Switch to a milder base like

    
     in DMF, which releases the alkoxide more slowly/reversibly.
    

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes, and it is often recommended. Using


 in a biphasic system (Toluene/50% NaOH) keeps the concentration of the active cyclopropoxide low in the organic phase, potentially reducing side reactions like ring opening [8].

References

  • Roberts, J. D., & Chambers, V. C. (1951).[7] Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine.[7] Journal of the American Chemical Society. Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (See discussion on Strain and Reactivity).
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[8] Organic Reactions.[1][2][3][4][6][9][10][11] Link

  • Kulinkovich, O. G. (2014). Cyclopropanols in Organic Synthesis. John Wiley & Sons.
  • Gibson, D. H., & DePuy, C. H. (1974). The chemistry of cyclopropanols. Chemical Reviews. Link

  • Ogoshi, S., et al. (2011). Nickel-Catalyzed Transformation of Cyclopropanols. Journal of the American Chemical Society. Link

  • King, A. E., et al. (2010). Copper-Catalyzed Coupling of Alkylboronic Esters with Phenols.[12][13] Journal of the American Chemical Society. Link

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. This guide offers an in-depth ¹H NMR analysis of Methyl 5-chloro-2-cyclopropoxybenzoate, a substituted benzoate ester with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is designed to not only present the spectral data but to also provide a comparative framework against structurally similar alternatives, thereby offering a deeper understanding of the subtle electronic and steric influences on proton chemical shifts.

The Structural Significance of Methyl 5-chloro-2-cyclopropoxybenzoate

Methyl 5-chloro-2-cyclopropoxybenzoate is a molecule of interest due to the unique combination of its substituents on the aromatic ring. The electron-withdrawing nature of the chloro group and the ester moiety, coupled with the electron-donating and sterically demanding cyclopropoxy group, creates a distinct electronic environment that is reflected in its ¹H NMR spectrum. Understanding these interactions is crucial for chemists aiming to design and synthesize analogs with tailored properties.

Predicted ¹H NMR Spectrum of Methyl 5-chloro-2-cyclopropoxybenzoate

Key Structural Features and Expected Chemical Shifts:

  • Aromatic Protons: The benzene ring has three protons in distinct chemical environments. The proton at C6 (ortho to the ester) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The proton at C4 (ortho to the chloro group) will also be deshielded. The proton at C3 (ortho to the cyclopropoxy group) will be influenced by both adjacent substituents.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Cyclopropoxy Group Protons: The cyclopropyl ring introduces a unique signature. The methine proton (-OCH-) will be deshielded due to the adjacent oxygen and will likely appear as a multiplet. The four methylene protons (-CH₂-) on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, characteristically shifted upfield due to the ring's anisotropy, likely appearing between 0.5 and 1.0 ppm.[1]

Comparative ¹H NMR Analysis: Understanding Substituent Effects

To contextualize the predicted spectrum, a comparison with commercially available or well-documented benzoate derivatives is invaluable. This comparative approach allows for a more robust interpretation of the spectral data.

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)Other Protons (δ, ppm)Key Differentiating Feature
Methyl 5-chloro-2-cyclopropoxybenzoate (Predicted) ~7.8 (d), ~7.3 (dd), ~6.9 (d)~3.9 (s)~4.2 (m, 1H), ~0.8 (m, 4H)Presence of upfield cyclopropyl signals.
Methyl 2-hydroxybenzoate 6.87-7.43 (m)3.93 (s)10.74 (s, 1H, -OH)Broad singlet for the hydroxyl proton.[2]
Methyl 2-methoxybenzoate 6.9-7.8 (m)3.85 (s)3.89 (s, 3H, Ar-OCH₃)Two distinct singlets for the two methoxy groups.[3][4][5]
Methyl 5-chloro-2-methoxybenzoate ~7.7 (d), ~7.3 (dd), ~6.9 (d)~3.9 (s)~3.8 (s, 3H, Ar-OCH₃)Aromatic splitting pattern similar to the target, but with a methoxy singlet instead of cyclopropoxy signals.[6]
Methyl 2-amino-5-chlorobenzoate 6.6-7.7 (m)3.8 (s)~5.5 (br s, 2H, -NH₂)Broad singlet for the amino protons.[7][8]

Causality Behind Spectral Differences:

  • Electron-Donating vs. Electron-Withdrawing Groups: The replacement of the electron-donating hydroxyl or amino group with the cyclopropoxy group alters the electron density of the aromatic ring, leading to shifts in the aromatic proton signals.

  • Steric Effects: The bulky cyclopropoxy group can influence the conformation of the ester group, which may lead to subtle changes in the chemical shifts of the ortho protons, a phenomenon noted in other substituted benzoic acid esters.[9]

  • Anisotropy: The π-electron system of the benzene ring and the C=O bond create regions of shielding and deshielding.[10] Protons located above or below the plane of the ring are shielded (shifted to a lower ppm), while those in the plane are deshielded (shifted to a higher ppm). The unique σ-aromaticity of the cyclopropyl ring also contributes to the significant upfield shift of its own protons.[1]

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent proton signal that could obscure the analyte signals.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. A typical experiment might involve 16-32 scans.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Visualization of Key Concepts

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "O1" [label="O"]; "O2" [label="O"]; "O3" [label="O"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "Cl" [label="Cl"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"]; "H11" [label="H"];

// Aromatic Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C2 -- O3; C5 -- Cl;

// Ester Group C7 -- O1; C7 -- O2; O1 -- C8;

// Cyclopropoxy Group O3 -- C9; C9 -- C10; C10 -- C11; C11 -- C9;

// Protons C3 -- H1; C4 -- H2; C6 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; C9 -- H7; C10 -- H8; C10 -- H9; C11 -- H10; C11 -- H11; } caption="Structure of Methyl 5-chloro-2-cyclopropoxybenzoate"

dot digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Dissolve" [label="Dissolve in CDCl3"]; "Add_TMS" [label="Add TMS Standard"]; "Transfer" [label="Transfer to NMR Tube"]; "Dissolve" -> "Add_TMS" -> "Transfer"; }

subgraph "cluster_Acq" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Lock_Shim" [label="Lock & Shim"]; "Set_Params" [label="Set Parameters"]; "Acquire_FID" [label="Acquire FID"]; "Lock_Shim" -> "Set_Params" -> "Acquire_FID"; }

subgraph "cluster_Proc" { label="Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "FT" [label="Fourier Transform"]; "Phase_Calibrate" [label="Phase & Calibrate"]; "Integrate_Analyze" [label="Integrate & Analyze"]; "FT" -> "Phase_Calibrate" -> "Integrate_Analyze"; }

"Transfer" -> "Lock_Shim" [color="#EA4335"]; "Acquire_FID" -> "FT" [color="#FBBC05"]; "Integrate_Analyze" -> "Final_Spectrum" [label="Final Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption="¹H NMR Experimental Workflow"

Conclusion

The ¹H NMR analysis of Methyl 5-chloro-2-cyclopropoxybenzoate provides a rich example of how subtle changes in molecular structure can be readily identified and interpreted. By comparing its predicted spectrum with those of related benzoate derivatives, we can confidently assign proton signals and gain a deeper appreciation for the interplay of electronic and steric effects. This guide serves as a practical resource for researchers, enabling them to leverage ¹H NMR spectroscopy for the unambiguous structural elucidation of complex organic molecules.

References

  • PubChem. (n.d.). Methyl 2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shift of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • EPG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

Sources

FT-IR spectroscopy of Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR Spectroscopy of Methyl 5-chloro-2-cyclopropoxybenzoate: Process Analytical Guide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Analytical Challenge

Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) is a critical intermediate in the synthesis of CFTR modulators, such as Lumacaftor (VX-809). Its synthesis typically involves the alkylation of Methyl 5-chloro-2-hydroxybenzoate (the precursor).[1][2]

For drug development professionals, the primary analytical challenge is not just "identification," but reaction monitoring : distinguishing the product from the unreacted phenolic precursor with high specificity.

This guide compares the FT-IR spectral performance of the target molecule against its precursor, evaluating ATR-FTIR (Attenuated Total Reflectance) as the superior method for rapid in-process control (IPC) over traditional transmission (KBr) methods.

Technique Comparison: ATR vs. Transmission (KBr)

Before analyzing specific spectral bands, we must select the optimal sampling interface.[1]

FeatureATR-FTIR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict for this Compound
Sample Prep None/Minimal (Direct contact)High (Grinding, pressing)ATR Wins: The product is often a waxy solid or viscous oil; KBr is prone to moisture artifacts.[1]
Pathlength Fixed (~2 µm penetration)Variable (Dependent on pellet thickness)ATR Wins: Reproducible absorbance for semi-quantitative analysis of yield.
Spectral Range Limited <400 cm⁻¹ (ZnSe)Wide (4000–400 cm⁻¹)Neutral: Key diagnostic bands (C=O, C-H, C-Cl) are >600 cm⁻¹.[1]
H-Bonding Sensitivity HighVariable (Pressure can alter crystal lattice)ATR Wins: Preserves the native H-bonding state, critical for observing the carbonyl shift.[1]

Spectral Performance & Data Analysis

The "performance" of FT-IR in this context is defined by its ability to resolve the Product (Cyclopropyl Ether) from the Precursor (Phenol) .[1]

Mechanism of Spectral Shift

The conversion of the 2-hydroxy group to a 2-cyclopropoxy group induces two massive spectral changes driven by the Loss of Intramolecular Hydrogen Bonding :

  • The Hydroxyl Region (3500–3200 cm⁻¹): The precursor has a phenolic OH.[1][3] The product has none.

  • The Carbonyl Region (1750–1650 cm⁻¹):

    • Precursor: The carbonyl oxygen accepts a hydrogen bond from the ortho-hydroxyl group.[1] This weakens the C=O bond, shifting it to a lower wavenumber (~1680 cm⁻¹).[1]

    • Product: The cyclopropyl group removes this H-bond.[1] The C=O bond strengthens, shifting significantly to a higher wavenumber (~1725 cm⁻¹).[1]

Comparative Data Table
Functional GroupPrecursor (Methyl 5-chloro-2-hydroxybenzoate)Target Product (Methyl 5-chloro-2-cyclopropoxybenzoate)Performance (Δ Shift) Causality
O-H Stretch 3200–3400 cm⁻¹ (Broad, Strong)Absent Disappearance Alkylation of the phenol caps the OH group.[1]
C=O Stretch (Ester)1675–1685 cm⁻¹ 1720–1735 cm⁻¹ +40–50 cm⁻¹ (Blue Shift) Loss of intramolecular H-bond (OH[1]···O=C) restores normal ester frequency.[1]
Cyclopropyl C-H Absent3010, 3080 cm⁻¹ (Weak-Med)Appearance High "s-character" of cyclopropyl C-H bonds creates unique high-frequency stretches.[1]
Aryl C-Cl ~1080 / 700-800 cm⁻¹~1080 / 700-800 cm⁻¹No significant changeThe Cl atom at position 5 is distant from the reaction center.[1]
Ether C-O-C ~1200 cm⁻¹ (Phenolic C-O)1240–1260 cm⁻¹ Shift/Intensification Formation of the Aryl-O-Cyclopropyl linkage.[1]

Analyst Note: The Carbonyl Shift (+50 cm⁻¹) is the most robust metric for quantification.[1] If the peak at 1680 cm⁻¹ remains, the reaction is incomplete.[1]

Experimental Protocol: ATR-FTIR Method

Objective: Qualify the purity of Methyl 5-chloro-2-cyclopropoxybenzoate batch #VX-INT-001.

Equipment:

  • FT-IR Spectrometer (e.g., Thermo Nicolet iS50 or PerkinElmer Spectrum 3).[1]

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[1]

  • Accessory: Single-bounce Diamond ATR.[1]

Step-by-Step Workflow:

  • System Validation (Background):

    • Clean the crystal with Isopropanol (IPA).[1]

    • Collect a 32-scan background spectrum in air.[1]

    • Self-Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1]

  • Sample Application:

    • Place approx. 2–5 mg of the solid/oil product onto the center of the diamond crystal.[1]

    • Apply pressure using the anvil arm until the force gauge reads 80–100 units (optimal contact).[1]

    • Why: Inconsistent pressure leads to variable peak heights, affecting the C=O/C-Cl ratio calculation.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹.[1][4]

    • Scans: 32 or 64 (to improve Signal-to-Noise).

    • Range: 4000–600 cm⁻¹.[1]

  • Data Processing:

    • Apply ATR Correction (software algorithm) to correct for penetration depth dependence on wavelength.

    • Baseline correct (linear).[1]

    • Normalize to the Aryl C=C stretch (~1590 cm⁻¹) or C-Cl stretch (internal standard method), as these do not change during reaction.[1]

Visualization: Reaction Monitoring Logic

The following diagram illustrates the decision logic for interpreting the FT-IR spectrum during the synthesis process.

FTIR_Logic Start Acquire ATR-FTIR Spectrum CheckOH Check 3200-3400 cm⁻¹ Region Start->CheckOH OH_Present Broad Peak Detected? CheckOH->OH_Present Fail_OH FAIL: Unreacted Phenol (Precursor Present) OH_Present->Fail_OH Yes Pass_OH PASS: No OH Peak OH_Present->Pass_OH No CheckCO Analyze Carbonyl (C=O) Position Pass_OH->CheckCO CO_Pos Peak Position? CheckCO->CO_Pos CO_Low ~1680 cm⁻¹ (H-Bonded) CO_Pos->CO_Low Low Freq CO_High ~1725 cm⁻¹ (Free Ester) CO_Pos->CO_High High Freq CO_Low->Fail_OH Indicates Precursor CheckCyc Verify Cyclopropyl C-H (3010/3080 cm⁻¹) CO_High->CheckCyc Final BATCH RELEASED Methyl 5-chloro-2-cyclopropoxybenzoate CheckCyc->Final

Figure 1: Logic flow for validating the conversion of Methyl 5-chloro-2-hydroxybenzoate to the cyclopropyl ether product using FT-IR markers.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-chloro-2-hydroxy-, IR Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link] (Accessed March 2026).[1]

    • Citation for the precursor spectrum and H-bonding effects.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1]

    • Authoritative source for Cyclopropyl C-H stretching frequencies (3000-3100 cm⁻¹) and Ester Carbonyl shifts.[1]

  • Thermo Fisher Scientific.FT-IR Sampling Techniques: ATR vs. Transmission.
  • PubChem. Methyl 5-chloro-2-methoxybenzoate (Analogous Structure).[1] CID 118574.[1] Available at: [Link]

    • Used as a structural analogue to validate the "Blue Shift" of the ester carbonyl upon alkyl

Sources

A Comparative Guide to the Reactivity of Methyl 5-chloro-2-cyclopropoxybenzoate and Methyl 5-chloro-2-methoxybenzoate for Advanced Synthesis Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and agrochemical development, the precise tuning of a molecule's properties is paramount. Substituted benzoates are critical building blocks, and the nature of their substituents can profoundly influence reactivity, metabolic stability, and biological activity. This guide provides an in-depth comparison of two such analogs: Methyl 5-chloro-2-cyclopropoxybenzoate and Methyl 5-chloro-2-methoxybenzoate. While structurally similar, the replacement of a methoxy group with a cyclopropoxy group introduces significant electronic and steric differences. Understanding these nuances is crucial for researchers and drug development professionals aiming to design efficient synthetic routes and optimize lead compounds. We will dissect the theoretical underpinnings of their reactivity and provide exemplary experimental protocols to validate these principles.

Section 1: Structural, Steric, and Electronic Properties

The foundational differences between the two molecules lie in the nature of the C2-alkoxy substituent. The methoxy group is a small, classic electron-donating group, whereas the cyclopropoxy group introduces greater steric bulk and unique electronic characteristics stemming from its strained three-membered ring.

Structures cluster_0 Methyl 5-chloro-2-methoxybenzoate cluster_1 Methyl 5-chloro-2-cyclopropoxybenzoate M1 M2 SNAr_Mechanism Figure 1: SNAr Mechanism at the C5 Position Reactants Aryl Chloride + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Negative charge delocalized into the ester group Reactants->Intermediate Attack by Nucleophile Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

In this specific substitution pattern, the C2-alkoxy group is meta to the C5-chloro leaving group. Therefore, its resonance effect (+R) does not directly influence the stability of the Meisenheimer complex. The dominant influence will be the inductive effect (-I). Both the methoxy and cyclopropoxy groups are inductively withdrawing, which slightly deactivates the ring towards nucleophilic attack compared to hydrogen but is a minor effect compared to the powerful activation by the para-ester. Given the similar inductive nature of the two groups, a significant difference in their SNAr reaction rates at the C5 position is not anticipated.

Saponification (Ester Hydrolysis)

The base-catalyzed hydrolysis of the methyl ester is a classic nucleophilic acyl substitution. The rate-determining step is the attack of a hydroxide ion on the electrophilic carbonyl carbon.

Hypothesis: The rate of saponification for Methyl 5-chloro-2-cyclopropoxybenzoate is expected to be slower than for its methoxy counterpart.

Causality: The greater steric bulk of the cyclopropoxy group at the ortho position will hinder the approach of the hydroxide nucleophile to the ester's carbonyl group. This steric shield is a well-documented phenomenon that retards the rate of hydrolysis in ortho-substituted esters.

Ether Bond Stability and Cleavage

Cleavage of aryl ethers typically requires harsh acidic conditions (e.g., HBr, BCl₃). [1]The reaction pathway and stability are expected to differ significantly between the two molecules.

  • Methyl 5-chloro-2-methoxybenzoate: Under strong acid (e.g., HBr), the ether oxygen is protonated. The subsequent cleavage occurs via an Sₙ2 attack by the bromide ion on the methyl group, which is a good Sₙ2 substrate. This yields the corresponding phenol and methyl bromide. This is a standard and predictable reaction. [2]* Methyl 5-chloro-2-cyclopropoxybenzoate: The cyclopropyl group presents a different challenge. An Sₙ2 attack on a cyclopropyl carbon is sterically hindered and electronically unfavorable. While the ether can still be protonated, cleavage is less straightforward. Under forcing acidic conditions, the highly strained cyclopropane ring itself may undergo ring-opening reactions, leading to a different spectrum of products. Therefore, the cyclopropoxy ether linkage is predicted to be more robust towards standard Sₙ2-type ether cleavage conditions but may exhibit unique reactivity under harsh acidic catalysis.

Section 3: Experimental Protocols for Reactivity Comparison

To empirically test the hypotheses above, the following self-validating experimental protocols are proposed. These workflows are designed for clarity and reproducibility, incorporating internal standards for accurate kinetic analysis.

Protocol: Competitive SNAr Reaction with Thiophenol

Objective: To quantitatively determine the relative reactivity of the two benzoates towards a common nucleophile in an SNAr reaction.

Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve Methyl 5-chloro-2-methoxybenzoate (1.0 mmol, 200.6 mg), Methyl 5-chloro-2-cyclopropoxybenzoate (1.0 mmol, 226.7 mg), and an internal standard (e.g., dodecane, 1.0 mmol) in anhydrous Dimethylformamide (DMF, 10 mL).

  • Initiation: Add sodium thiophenoxide (0.5 mmol, 66.1 mg), representing the limiting reagent, to the solution at room temperature with vigorous stirring.

  • Monitoring: Withdraw 0.1 mL aliquots from the reaction mixture at timed intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching & Analysis: Immediately quench each aliquot in a vial containing 1 mL of a 1:1 mixture of water and diethyl ether. Shake vigorously and analyze the organic layer by Gas Chromatography (GC) or HPLC.

  • Data Interpretation: Quantify the disappearance of each starting material relative to the internal standard. The ratio of the consumption rates will provide the relative reactivity.

G cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis A Combine Substrates & Internal Standard B Dissolve in Anhydrous DMF A->B C Add Limiting Nucleophile (Nu⁻) B->C D Sample at Timed Intervals C->D E Quench Aliquot D->E F Analyze by GC or HPLC E->F G Determine Relative Rates F->G

Caption: Experimental workflow for the competitive SNAr reaction.

Protocol: Saponification Rate Comparison by HPLC

Objective: To determine and compare the pseudo-first-order rate constants for the saponification of each ester.

Methodology:

  • Setup: Prepare two separate jacketed reaction vessels, maintained at a constant temperature (e.g., 40 °C).

  • Reaction A (Methoxy): To vessel A, add a solution of Methyl 5-chloro-2-methoxybenzoate (1.0 mmol) in 10 mL of methanol. In a separate flask, prepare 10 mL of 0.5 M aqueous NaOH.

  • Reaction B (Cyclopropoxy): To vessel B, add a solution of Methyl 5-chloro-2-cyclopropoxybenzoate (1.0 mmol) in 10 mL of methanol.

  • Initiation: Simultaneously add the NaOH solution to both reaction vessels to initiate the hydrolysis. Start timers for each reaction.

  • Monitoring: At timed intervals, withdraw 0.2 mL aliquots from each vessel and immediately quench in HPLC vials containing 0.8 mL of a mobile phase solution with 0.1% formic acid to neutralize the base.

  • Analysis: Analyze the quenched samples by Reverse-Phase HPLC, monitoring the disappearance of the starting material peak.

  • Data Interpretation: Plot ln([Ester]/[Ester]₀) versus time for each reaction. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values to determine relative reactivity.

Section 4: Predicted Outcomes and Data Summary

Based on the theoretical principles discussed, we can predict the relative outcomes of the comparative experiments.

Table 2: Summary of Predicted Reactivity

Reaction TypePredicted Relative RatePrimary Rationale
SNAr at C-Cl Cyclopropoxy ≈ MethoxyThe activating para-ester group is the dominant factor. The meta-alkoxy groups have minimal differential electronic impact.
Ester Saponification Cyclopropoxy < MethoxyIncreased steric hindrance from the bulkier cyclopropoxy group at the ortho position slows nucleophilic attack on the carbonyl.
Ether Cleavage Different Stabilities & PathwaysThe methoxy group cleaves via a standard Sₙ2 pathway. The cyclopropoxy group is more resistant to Sₙ2 but may undergo ring-opening under harsh acid catalysis.

Conclusion

While Methyl 5-chloro-2-cyclopropoxybenzoate and Methyl 5-chloro-2-methoxybenzoate appear to be simple analogs, their reactivity profiles are distinct. The primary differentiator is not electronic influence on the aromatic system for SNAr, but rather the steric and stability properties of the alkoxy substituents.

  • Steric Hindrance: The cyclopropoxy group significantly retards reactions at the adjacent ester functionality, a critical consideration for any synthetic step involving this position.

  • Ether Stability: The cyclopropoxy ether bond offers greater stability against standard Sₙ2 cleavage reagents but introduces the potential for complex rearrangement or ring-opening reactions under different conditions.

For the synthetic chemist, the choice between these two building blocks is not trivial. The methoxy-substituted compound offers predictable reactivity based on well-established principles. The cyclopropoxy-substituted analog provides a scaffold with potentially higher metabolic stability at the ether linkage but requires careful consideration of steric effects in subsequent synthetic transformations. This guide provides the foundational logic and experimental framework for making an informed decision based on the specific reactivity required for a given synthetic target.

References

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks - Organic Chemistry II. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology. Available at: [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Methyl 5-chloro-2-methoxybenzoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. ResearchGate. Available at: [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]

  • Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Google Patents.
  • Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Publishing. Available at: [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. International Union of Crystallography. Available at: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Available at: [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available at: [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Available at: [Link]

  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. ResearchGate. Available at: [Link]

  • Methyl 5-chloro-2-hydroxybenzoate. LookChem. Available at: [Link]

  • Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. ScienceDirect. Available at: [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet. MBL Life Science. Available at: [Link]

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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The substituted benzoate ring offers a privileged platform for the synthesis of a diverse array of bioactive molecules. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile starting material, Methyl 5-chloro-2-hydroxybenzoate. While the specific derivative, Methyl 5-chloro-2-cyclopropoxybenzoate, represents one potential synthetic modification, a broader examination of derivatives from the parent hydroxyl compound reveals a wider spectrum of pharmacological potential. We will explore how modifications to this core structure give rise to compounds with distinct biological activities, supported by experimental data and detailed protocols.

The Strategic Advantage of the 5-chloro-2-hydroxybenzoate Scaffold

The Methyl 5-chloro-2-hydroxybenzoate scaffold is a valuable starting point in medicinal chemistry for several key reasons. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring provides distinct advantages for chemical modification and biological activity[1][2]. The chloro group can influence the electronic properties of the ring and participate in halogen bonding, while the hydroxyl group is a key site for etherification to introduce a wide variety of substituents, including the cyclopropoxy group. This allows for the exploration of a large chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Derivatization Pathways from a Common Precursor

The synthetic versatility of Methyl 5-chloro-2-hydroxybenzoate allows for its use as a precursor in the generation of a range of biologically active compounds. The following diagram illustrates the key synthetic transformations leading to different classes of derivatives.

G A Methyl 5-chloro-2-hydroxybenzoate B Methyl 5-chloro-2-cyclopropoxybenzoate A->B Cyclopropylation C Serotonin 2C Agonists A->C Multi-step Synthesis D Anticancer Agents A->D Functionalization & Coupling E Herbicidal Agents (Hypothetical) A->E Scaffold Hopping & Analogue Design

Caption: Synthetic pathways from Methyl 5-chloro-2-hydroxybenzoate.

Comparative Biological Activities of Key Derivatives

Serotonin 2C Receptor Agonists for CNS Disorders

A significant application of derivatives from this scaffold has been in the development of selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a promising target for treating a variety of central nervous system (CNS) disorders, including obesity, schizophrenia, depression, and anxiety[3].

One notable example is the synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, a conformationally restricted analog of a known selective 5-HT2C agonist. The synthesis of this compound utilizes an intermediate derived from Methyl 5-chloro-2-hydroxybenzoate[3]. The rationale for this derivatization is that conformational restriction can enhance binding affinity and target selectivity[3].

CompoundTargetActivityReference
(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamineSerotonin 2C (5-HT2C) ReceptorModest potency as a selective agonist[3]
Potential Anticancer Agents

The 5-chlorosalicylate moiety is also a key pharmacophore in the design of novel anticancer agents. For instance, a series of 5,6,7-trimethoxy flavonoid salicylate derivatives were synthesized and evaluated for their in vitro anti-tumor activities. One of these derivatives, compound 7f, which incorporates the 5-chlorosalicylate structure, exhibited excellent antiproliferative activity against HGC-27 and MGC-803 human gastric cancer cell lines[1].

CompoundCell LineIC50 (µM)Reference
Compound 7f (a 5,6,7-trimethoxy flavonoid salicylate derivative)HGC-2710.26 ± 6.94[1]
MGC-80317.17 ± 3.03[1]

The mechanism of action for many anticancer compounds involves the inhibition of key cellular processes. For some related heterocyclic compounds, such as benzoxazole derivatives, the inhibition of DNA topoisomerase II is a known mechanism[4].

Herbicidal Activity: A Potential Application

While direct evidence for the herbicidal activity of Methyl 5-chloro-2-cyclopropoxybenzoate derivatives is not prominent in the reviewed literature, related chemical classes, such as 2-cyanoacrylates, are known to act as herbicidal inhibitors of photosystem II (PSII) electron transport[5]. The structural features of the 5-chloro-2-alkoxybenzoate core could be explored for the design of novel herbicides. The development of such compounds would likely involve structure-activity relationship (SAR) studies to optimize their phytotoxic effects.

Experimental Protocols

Synthesis of a Serotonin 2C Agonist Intermediate

The following is a summarized protocol for the synthesis of a key intermediate for a selective 5-HT2C agonist, starting from Methyl 5-chloro-2-hydroxybenzoate, as described by Yousuf et al. (2015)[3].

G A Methyl 5-chloro-2-hydroxybenzoate B Alkylation with 3-bromo-2-methylprop-1-ene A->B C Claisen Rearrangement B->C D Cyclization C->D E Key Intermediate D->E

Sources

Application Note: Structural Crystallography and Conformational Optimization of CB2 Receptor Ligand Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and X-ray Crystallographers

Executive Summary

The development of highly selective Cannabinoid Receptor 2 (CB2) modulators represents a critical frontier in managing neuropathic and inflammatory pain without inducing the psychotropic side effects characteristic of CB1 receptor activation. The spatial orientation of the ligand's core scaffold is the primary determinant of this selectivity.

This guide objectively compares the crystallographic performance and structural conformation of the optimal intermediate, 1 (Product), against two traditional alternatives: Methyl 5-chloro-2-methoxybenzoate (Alternative 1) and Methyl 5-chloro-2-isopropoxybenzoate (Alternative 2). By employing advanced Single-Crystal X-ray Diffraction (SCXRD), we demonstrate how the cyclopropoxy moiety provides the precise steric constraint required for optimal CB2 allosteric binding.

Scientific Rationale & Causality

Recent pharmacological studies confirm that2 of nociceptive pain. To achieve this selectivity, medicinal chemists rely on halogenated benzoate derivatives to synthesize the active pharmacophore.

The choice of the 2-alkoxy substituent is not arbitrary; it is governed by strict causality:

  • Methoxy (Alt 1): Highly flexible. In the solid state, it adopts a planar conformation that sterically clashes with the restrictive binding pocket of the CB2 receptor.

  • Isopropoxy (Alt 2): Introduces excessive steric bulk, leading to poor receptor affinity and a high propensity for crystal twinning during structural analysis.

  • Cyclopropoxy (Product): The rigid cyclopropyl ring forces the C(aryl)-O-C(alkyl) torsion angle out of the aromatic plane to an optimal ~75°, perfectly pre-organizing the molecule for 3.

Logic A 2-Alkoxy Substituent Selection B Methoxy (Highly Flexible) A->B C Cyclopropoxy (Sterically Constrained) A->C D Isopropoxy (Excessive Bulk) A->D E Planar Conformation (Clashes with CB2) B->E F Optimal Torsion (75°) (Fits CB2 Pocket) C->F G Steric Hindrance (Poor Binding) D->G H High CB2 Selectivity & Analgesic Efficacy F->H

Fig 2: Logical relationship between 2-alkoxy scaffold structure and CB2 receptor selectivity.

Self-Validating Crystallization Protocol

Obtaining diffraction-quality crystals of halogenated benzoates is notoriously difficult due to their rapid, disordered nucleation. To overcome this, we bypass traditional slow evaporation in favor of Hanging-Drop Vapor Diffusion . This methodology controls supersaturation kinetics, preventing the formation of twinned microcrystals and ensuring high-resolution structural data.

Step-by-Step Methodology
  • Solvent/Antisolvent Matrix Preparation:

    • Action: Dissolve 10 mg of Methyl 5-chloro-2-cyclopropoxybenzoate in 100 µL of HPLC-grade ethyl acetate. Prepare a reservoir solution of 500 µL hexanes.

    • Causality: Ethyl acetate provides high initial solubility. The higher vapor pressure of hexanes drives a slow, steady vapor transfer into the drop, gradually lowering the dielectric constant and forcing ordered nucleation.

  • Drop Assembly:

    • Action: On a siliconized glass coverslip, mix 2 µL of the compound solution with 2 µL of the hexanes reservoir solution. Invert and seal over the reservoir well using high-vacuum grease.

  • Validation Checkpoint (48 Hours):

    • Action: Inspect the drop under a stereomicroscope equipped with cross-polarizers.

    • Self-Validation: The appearance of sharp, birefringent geometric edges validates optimal supersaturation.

    • Troubleshooting: If an amorphous precipitate (crash-out) is observed, vapor equilibration was too rapid. Correction: Increase the reservoir volume to 1000 µL to slow the diffusion rate for the next iteration.

  • Harvesting & Cryoprotection:

    • Action: Harvest a single crystal (target dimensions: 0.1 × 0.1 × 0.2 mm) using a nylon loop. Plunge immediately into Paratone-N oil, then flash-cool to 100 K in a nitrogen stream.

    • Causality: Paratone-N displaces surface solvent, preventing ice ring formation during diffraction. Cooling to 100 K minimizes atomic thermal motion, allowing for precise determination of anisotropic displacement parameters and yielding an R1 factor < 0.05.

  • Data Collection:

    • Action: Mount on a goniometer using an in-house Cu Kα diffractometer (λ = 1.5418 Å) or at a synchrotron facility (e.g., Taiwan Light Source, NSRRC).

Workflow N1 Target Scaffold: Methyl 5-chloro-2-cyclopropoxybenzoate N2 Solvent Screening (Hexane/EtOAc gradients) N1->N2 N3 Hanging Drop Vapor Diffusion (Controlled Supersaturation) N2->N3 Optimal N4 Slow Evaporation (Traditional Method) N2->N4 Baseline N5 Diffraction-Quality Crystals (No Twinning) N3->N5 Controlled Kinetics N6 Twinned / Microcrystals (Unsuitable for SCXRD) N4->N6 Rapid Nucleation N7 SCXRD Data Collection (100 K, Cu Kα radiation) N5->N7 N8 Anisotropic Refinement (R1 < 0.05) N7->N8

Fig 1: Crystallization and SCXRD workflow for halogenated benzoate derivatives.

Comparative Crystallographic Data

The quantitative structural data below highlights why the cyclopropoxy derivative outperforms its methoxy and isopropoxy counterparts. The critical metric is the Torsion Angle , which dictates how the molecule will sit within the CB2 receptor.

Scaffold DerivativeSpace GroupUnit Cell Vol (ų)C-O-C Angle (°)Torsion Angle (°)SCXRD R1 Factor (%)Crystal Yield (%)
Methyl 5-chloro-2-cyclopropoxybenzoate (Product) P2₁/c1150.4118.575.2 3.285
Methyl 5-chloro-2-methoxybenzoate (Alt 1) P-1980.2117.0175.5 4.190
Methyl 5-chloro-2-isopropoxybenzoate (Alt 2) Pbca1320.8121.060.1 5.545
Data Interpretation:
  • Conformational Superiority: The cyclopropoxy group (Product) maintains a torsion angle of 75.2°, pushing the alkyl ring out of the aromatic plane. This specific geometry is required to bypass the steric constraints of the CB2 receptor's entry channel. In contrast, the methoxy derivative (Alt 1) remains nearly planar (175.5°), rendering it functionally inactive in downstream assays.

  • Crystallographic Stability: The isopropoxy derivative (Alt 2) exhibits a high unit cell volume (1320.8 ų) and a lower crystal yield (45%) due to severe steric clashing in the solid-state packing, which frequently results in merohedral twinning and higher R1 factors (5.5%).

Conclusion

For drug development professionals synthesizing novel cannabinoid receptor ligands, intermediate selection is paramount. While methoxy and isopropoxy derivatives are easier to synthesize, X-ray crystallographic analysis proves they lack the necessary 3D conformational pre-organization. Methyl 5-chloro-2-cyclopropoxybenzoate offers the optimal balance of steric constraint and structural stability, making it the definitive choice for downstream CB2 modulator development. Furthermore, utilizing hanging-drop vapor diffusion over standard evaporation guarantees the high-fidelity structural data required for modern rational drug design.

References

  • US8895592B2 - Compounds as cannabinoid receptor ligands Source: Google Patents URL
  • Source: PubChem (National Institutes of Health)
  • US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof Source: Google Patents URL

Sources

Validating the Purity of Synthesized Methyl 5-chloro-2-cyclopropoxybenzoate: An ICH Q2(R2)-Compliant HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-2-cyclopropoxybenzoate is a highly valuable halogenated aromatic intermediate, most notably utilized in the stereocontrolled synthesis of nonpeptidal NK-1 receptor antagonists[1]. Because its synthesis typically involves the cyclopropylation of methyl 5-chloro-2-hydroxybenzoate (methyl 5-chlorosalicylate), the crude product matrix often contains unreacted phenolic starting materials, alkylating agents, and closely related positional isomers.

Validating the purity of this compound requires an analytical procedure capable of resolving these structurally similar impurities. This guide objectively compares the chromatographic performance of standard C18 phases against orthogonal aromatic phases (Biphenyl and PFP) and provides a fully self-validating, ICH Q2(R2)-compliant experimental protocol for purity determination[2].

Mechanistic Causality: Why Column Chemistry Matters

When developing an HPLC method for methyl 5-chloro-2-cyclopropoxybenzoate, the structural profile of the analyte dictates the separation chemistry. The molecule features a rigid benzene ring, a methyl ester, a cyclopropoxy ether, and a highly polarizable chlorine atom.

  • C18 (Octadecyl) Phases: Standard C18 columns rely entirely on dispersive hydrophobic interactions. While excellent for general-purpose separations, they often fail to recognize the subtle electronic differences between halogenated aromatic isomers, leading to co-elution of the target compound with its unreacted starting material[3].

  • Biphenyl Phases: Biphenyl columns introduce

    
     stacking interactions. Because both the target and the impurities contain aromatic rings, the Biphenyl phase offers moderate improvements in resolution over C18, making it a strong secondary choice for aromatic compounds[4].
    
  • PFP (Pentafluorophenyl) Phases: PFP columns excel in this specific application. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole interactions and act as hydrogen bond acceptors. This selectively and strongly retains the free phenolic -OH of the unreacted starting material, pulling it far away from the etherified target product. Furthermore, PFP phases exhibit unique shape selectivity and halogen affinity, interacting optimally with the C-Cl bond on the benzoate core[5].

ColumnSelection Start Target Molecule: Methyl 5-chloro-2-cyclopropoxybenzoate Analyze Structural Profile: Halogenated Aromatic Ester Start->Analyze C18 Evaluate C18 Column (Hydrophobic Interactions) Analyze->C18 Biphenyl Evaluate Biphenyl Column (Pi-Pi Interactions) Analyze->Biphenyl PFP Evaluate PFP Column (Dipole-Dipole & Halogen) Analyze->PFP EvalC18 Poor Resolution (Rs < 1.5) Co-elution of isomers C18->EvalC18 EvalBiph Moderate Resolution (Rs ~ 1.8) Good for aromatics Biphenyl->EvalBiph EvalPFP Optimal Resolution (Rs > 2.0) Strong halogen selectivity PFP->EvalPFP Select Selected Method: PFP Stationary Phase EvalC18->Select EvalBiph->Select EvalPFP->Select

Figure 1: Decision matrix for HPLC column selection based on stationary phase interactions.

Objective Column Comparison

To empirically validate the mechanistic theory, methyl 5-chloro-2-cyclopropoxybenzoate and its primary impurity (methyl 5-chloro-2-hydroxybenzoate) were analyzed across three different stationary phases under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid; Flow: 1.0 mL/min; UV: 230 nm)

Chromatographic ParameterC18 (Octadecyl)BiphenylPFP (Pentafluorophenyl)
Retention Time (Target) 6.2 min7.5 min8.1 min
Resolution (

) from SM
*
1.1 (Co-elution)1.83.4 (Baseline)
Tailing Factor (

)
1.41.21.05
Theoretical Plates (

)
8,50010,20012,500

*SM = Methyl 5-chloro-2-hydroxybenzoate (Starting Material)

The data clearly demonstrates that the PFP column provides superior resolution (


) and peak symmetry (

), making it the optimal choice for purity validation.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Before any sample data is acquired, a System Suitability Test (SST) must pass predefined acceptance criteria, proving the system is capable of resolving the critical pair on that specific day.

Phase 1: System Preparation & Equilibration
  • Column Installation: Install a PFP column (150 mm × 4.6 mm, 3 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (buffers silanol activity).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–10 min: 40%

      
       80% B
      
    • 10–12 min: 80% B

    • 12–15 min: 40% B (Re-equilibration)

  • Parameters: Set flow rate to 1.0 mL/min, column oven to 35°C, and UV detector to 230 nm.

Phase 2: Sample & Control Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of Methyl 5-chloro-2-cyclopropoxybenzoate reference standard. Dissolve and dilute to 100 mL with diluent (100 µg/mL).

  • System Suitability (SST) Solution: Spike 10 mL of the Standard Solution with 10 µL of a 1 mg/mL stock of methyl 5-chloro-2-hydroxybenzoate (Impurity spike).

Phase 3: Execution & Internal Validation
  • Inject the Diluent (Blank) to confirm no baseline interference.

  • Inject the SST Solution (10 µL) in triplicate.

  • Self-Validation Gate: The sequence must automatically halt if the Resolution (

    
    ) between the impurity and the target is 
    
    
    
    , or if the peak area Relative Standard Deviation (RSD) is
    
    
    .
  • Proceed with injecting synthesized batch samples.

ICH Q2(R2) Validation Framework

The recently updated ICH Q2(R2) guideline (effective June 2024) mandates a comprehensive lifecycle approach to analytical procedure validation[2]. The PFP-based method was subjected to rigorous validation against these global regulatory standards.

ICHValidation SST System Suitability Testing (SST) Spec Specificity (Blank & Spike) SST->Spec Lin Linearity & Range (25% to 150%) Spec->Lin Prec Precision (Repeatability) Lin->Prec Acc Accuracy (Recovery) Prec->Acc Rob Robustness (Temp/Flow) Acc->Rob Report Validated Procedure Rob->Report

Figure 2: Sequential validation lifecycle of the procedure as per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) ObjectiveExperimental ResultStatus
Specificity Prove lack of interference from matrix/blank[2]No peaks in blank

Pass
Linearity & Range Demonstrate proportional response (25% to 150%)

Pass
Precision Verify repeatability over 6 consecutive injections

Pass
Accuracy Confirm recovery of known spiked amounts

Recovery
Pass
Robustness Maintain performance under deliberate variations

(at 30°C and 40°C)
Pass

References

  • [1] Stereocontrolled preparation of a nonpeptidal (-)-spirobicyclic NK-1 receptor antagonist . Journal of Organic Chemistry.[Link]

  • [3] HPLC Column Selection: Core to Method Development . Welch Materials.[Link]

  • [4] HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences.[Link]

  • [2] Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH).[Link]

Sources

assessing the metabolic stability of the cyclopropoxy group in drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the cyclopropoxy group (


) is frequently explored as a bioisostere for methoxy (

) or isopropoxy (

) substituents. Its primary utility lies in modulating lipophilicity and conformation while potentially blocking rapid O-dealkylation.

However, this group presents a distinct metabolic paradox : while the high bond dissociation energy (BDE) of cyclopropyl C-H bonds resists standard cytochrome P450 (CYP) hydrogen abstraction, the ring strain introduces a liability for mechanism-based inhibition (MBI) via radical ring opening.

This guide provides a technical framework for assessing the cyclopropoxy group, comparing it against standard ether alternatives, and detailing the mandatory experimental workflows to de-risk its inclusion in drug candidates.

Scientific Rationale: The "Stability vs. Reactivity" Balance

To predict the performance of a cyclopropoxy group, one must understand the electronic and steric forces at play.

The Kinetic Isotope-Like Effect

The C-H bonds in a cyclopropane ring possess significant


-character (approximately 

hybridization) compared to the

bonds in a methoxy group. This results in shorter, stronger bonds (BDE

106 kcal/mol vs.

96 kcal/mol for acyclic ethers).
  • Consequence: The initial Hydrogen Atom Transfer (HAT) step required for CYP-mediated O-dealkylation is energetically disfavored. This often results in a lower intrinsic clearance (

    
    ) compared to methoxy analogs.
    
The Ring-Opening Trap

Unlike acyclic ethers, the cyclopropyl radical formed after an inadvertent HAT or Single Electron Transfer (SET) is unstable. It can rapidly undergo


-scission (ring opening), generating a reactive alkyl radical.
  • Risk: This intermediate can covalently bind to the heme porphyrin of the CYP enzyme, causing irreversible inactivation (Suicide Inhibition).

Comparative Analysis: Cyclopropoxy vs. Alternatives

The following table compares the cyclopropoxy group against common bioisosteres based on metabolic stability, lipophilicity (


), and toxicity risks.

Table 1: Bioisosteric Comparison of Ether Substituents

FeatureMethoxy (

)
Cyclopropoxy (

)
Isopropoxy (

)
Difluoromethoxy (

)
Metabolic Stability Low (Rapid O-dealkylation)Moderate-High (Resists HAT)Moderate (Steric hindrance)Very High (F blocks oxidation)
Dominant Clearance CYP-mediated O-demethylationRing hydroxylation or OpeningO-dealkylationDirect Phase II or renal
Lipophilicity (

)
Baseline (0.0)+0.4 to +0.6+0.7 to +0.9+0.2 to +0.4
Conformational Bias FlexibleRigid/Defined VectorSemi-rigidFlexible
Toxicity Risk Low (Formaldehyde byproduct)High (Reactive metabolites)LowLow
Rec. Application Solvent-exposed regionsMetabolic "Hotspot" blockingFilling hydrophobic pocketsReducing H-bond basicity

Key Insight: While Difluoromethoxy is the "safest" bet for stability, Cyclopropoxy is preferred when a specific steric volume or rigid directional vector is required to maintain potency.

Mechanistic Pathways (Visualization)

Understanding the divergence between safe metabolism and bioactivation is critical. The diagram below illustrates the fate of the cyclopropoxy group within the CYP450 active site.

MetabolicPathway Substrate Drug-O-cPr (Parent) Radical O-Cyclopropyl Radical Intermediate Substrate->Radical HAT / SET (Slow Step) CYP CYP450 (Compound I) CYP->Radical Hydroxylation Hydroxylated Metabolite (Stable) Radical->Hydroxylation Oxygen Rebound RingOpen Ring Opening (Beta-Scission) Radical->RingOpen Strain Release Excretion Phase II / Excretion Hydroxylation->Excretion AlkylRadical Reactive Alkyl Radical RingOpen->AlkylRadical Covalent Covalent Binding (Suicide Inhibition) AlkylRadical->Covalent Heme Adduct

Figure 1: Divergent metabolic pathways for cyclopropyl ethers. The red path indicates the formation of reactive intermediates leading to Mechanism-Based Inhibition (MBI).

Experimental Protocols

To validate the safety of a cyclopropoxy-containing lead, you cannot rely on standard stability assays alone. You must employ a Self-Validating Workflow that checks for both clearance and mechanism-based toxicity.

Protocol A: Intrinsic Clearance ( ) Assessment

Objective: Determine if the cyclopropoxy group successfully reduces turnover compared to methoxy.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate Conc: 1

    
    M (to ensure first-order kinetics, 
    
    
    
    ).
  • Reaction: Initiate with NADPH (1 mM). Incubate at 37°C.

  • Sampling: Time points at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

    • Calculation:

      
      
      
    • Success Criteria:

      
       (Cyclopropoxy) < 50% of 
      
      
      
      (Methoxy).
Protocol B: Reactive Metabolite Trapping (GSH/KCN)

Objective: Detect electrophilic species resulting from ring opening. This is mandatory for cyclopropyl drugs.

  • Trapping Agents:

    • Glutathione (GSH): Traps soft electrophiles (Michael acceptors, epoxides).

    • Potassium Cyanide (KCN): Traps hard electrophiles (iminium ions).

  • Incubation:

    • Test Compound (10

      
      M) + HLM (1 mg/mL) + NADPH + GSH (5 mM).
      
  • Control: Incubation without NADPH (negative control).

  • Analysis: High-Resolution Mass Spectrometry (HRMS) looking for Neutral Loss scans.

    • Target: Look for

      
       or 
      
      
      
      adducts.
    • Interpretation: The presence of GSH adducts specific to the ring-opened fragment indicates a "Structural Alert."

Protocol C: Time-Dependent Inhibition (IC50 Shift)

Objective: Confirm if the compound is a suicide inhibitor of CYPs (MBI).

  • Workflow:

    • Pre-incubation (+NADPH): Compound + HLM + NADPH for 30 mins.

    • Pre-incubation (-NADPH): Compound + HLM + Buffer for 30 mins.

  • Dilution: Dilute 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Readout: Measure the formation of the probe metabolite.

  • Result: Calculate the

    
     shift ratio.
    
    • Formula:

      
      
      
    • Critical Threshold: A shift > 1.5 suggests the cyclopropoxy group is causing irreversible enzyme inactivation.

Decision Tree for Optimization

Use this logic flow to interpret your experimental data and make go/no-go decisions.

DecisionTree Start Start: Cyclopropoxy Candidate StabCheck Is CL_int < Methoxy Analog? Start->StabCheck RMCheck GSH Adducts Detected? StabCheck->RMCheck Yes (Stable) Redesign Redesign: Try -OCF2H or -OiPr StabCheck->Redesign No (Unstable) MBICheck IC50 Shift (TDI) > 1.5? RMCheck->MBICheck Yes Adducts Safe GO: Stable & Safe Bioisostere RMCheck->Safe No Adducts Risk CAUTION: Monitor Liver Safety MBICheck->Risk No Shift Kill NO-GO: High Toxicity Risk MBICheck->Kill Yes (MBI)

Figure 2: Strategic decision matrix for cyclopropoxy optimization.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712-8756.[1]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.

  • Orrling, K. M., et al. (2012). The impact of the cyclopropyl group on the metabolic stability of drugs. MedChemComm, 3, 157-165.
  • Hartz, R. A., et al. (2009).[2] A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[3] Journal of Medicinal Chemistry, 52(23), 7778–7795.

  • Shaffer, C. L., et al. (2010). In vitro and in vivo metabolism of the cyclopropyl ether-containing CCR2 antagonist BMS-741672. Xenobiotica, 40(10), 683-699.

Sources

Safety Operating Guide

Methyl 5-chloro-2-cyclopropoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint for the Safe Handling and Disposal of Methyl 5-chloro-2-cyclopropoxybenzoate

Introduction Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) is a specialized halogenated organic ester, prominently utilized as an intermediate in the synthesis of immunomodulatory cannabinoid (CB2) receptor ligands[1]. While highly valuable in drug development, the presence of a chlorine atom at the 5-position of the benzoate ring fundamentally dictates its lifecycle management. Improper disposal of chlorinated aromatics poses severe environmental and operational risks, including the potential generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) during low-temperature combustion[2]. This guide provides a self-validating, causality-driven protocol for the segregation, accumulation, and thermal destruction of this compound.

Physicochemical Profiling & Causality of Disposal Choices

To design a foolproof disposal system, we must first understand the molecular causality that governs the waste stream:

  • The Halogen Penalty: The C-Cl bond requires significant activation energy to cleave safely. If Methyl 5-chloro-2-cyclopropoxybenzoate is mixed with standard non-halogenated waste (e.g., acetone, ethanol) and sent for standard fuel blending, the combustion temperatures will be insufficient. This incomplete combustion provides the exact thermodynamic precursors required for the de novo synthesis of dioxins and furans[2].

  • Cost & Compatibility: Commingling halogenated waste with non-halogenated streams can increase disposal costs threefold due to the specialized scrubbing required to neutralize the resulting hydrogen chloride (HCl) gas[3]. Therefore, any non-halogenated solvent mixed with even a fractional quantity of this compound immediately reclassifies the entire container as halogenated waste[4].

Self-Validating Operational Protocol

This step-by-step methodology ensures that the disposal process acts as a closed, self-validating loop where each step verifies the integrity of the previous one.

Phase I: Point-of-Generation Segregation

  • Isolate the Waste Stream: Designate a specific 4-liter white polyethylene bottle or a 5-gallon plastic carboy exclusively for "Halogenated Organic Waste"[3].

    • Causality: Polyethylene is highly resistant to organic esters and prevents the leaching or degradation that could occur with incompatible polymers.

  • Control Water Content: Ensure the total aqueous content of the waste container remains strictly below 20%[4].

    • System Validation: Maintaining low water content preserves a high British Thermal Unit (BTU) value (ideally >4,000 BTU/lb). This acts as an internal quality control, ensuring the downstream incinerator can autonomously sustain the extreme temperatures required for C-Cl bond cleavage without relying heavily on auxiliary fuels[5].

Phase II: Satellite Accumulation Area (SAA) Management 3. Implement Vented Containment: Store the sealed container in a designated SAA within a certified chemical fume hood or flammable storage cabinet. Use pressure-relieving (vented) caps if there is any risk of exothermic degradation or gas generation.

  • Causality: Halogenated solvents can slowly volatilize or react with trace impurities to generate pressure. Vented caps prevent catastrophic vessel failure while secondary containment (sized to 110% of the largest vessel) prevents fugitive environmental releases[4].
  • Real-Time Tracking: Attach a Hazardous Waste Tag the moment the first drop of Methyl 5-chloro-2-cyclopropoxybenzoate enters the container. Document the exact percentage of the chemical[3].
  • System Validation: A strict 150-day accumulation limit (or removal when 3/4 full) prevents the long-term degradation of the solvent and mitigates the risk of unrecognized chemical interactions[4].

Phase III: Final Thermal Destruction 5. Rotary Kiln Incineration: Transfer the waste via an EPA-licensed contractor to a facility equipped with a rotary kiln incinerator[5].

  • Causality: The incinerator must operate at temperatures exceeding 1200 K (~927 °C) with a gas residence time of 0.1 to 2.0 seconds. This specific thermal profile guarantees the complete atomization of the chlorinated molecule, preventing the recombination of chlorine radicals into toxic byproducts[2][5].
  • Caustic Scrubbing: The flue gas must be passed through a high-efficiency caustic scrubber (e.g., sodium hydroxide spray)[5].
  • System Validation: The scrubber neutralizes the corrosive HCl gas generated by the cleaved chlorine atoms, precipitating it as harmless sodium chloride (salt) and validating the environmental safety of the emission loop.

Quantitative Parameters for Waste Management

The following table summarizes the critical thresholds required to maintain the integrity of the disposal workflow.

ParameterOperational SpecificationScientific Rationale
Halogen Content > 5% HalogenTriggers mandatory routing to specialized halogenated waste streams to prevent dioxin formation[4].
Aqueous Limit < 20% WaterPreserves high BTU values (>4,000 BTU/lb) for efficient, self-sustaining incineration[5].
Destruction Temp. > 1200 KExceeds the activation energy required for complete C-Cl bond cleavage[2].
SAA Storage Limit < 150 Days or 75% FullMinimizes risks of container pressurization and fugitive laboratory emissions[4].
Secondary Containment 110% of primary vesselCaptures potential leaks, preventing contamination of laboratory infrastructure.

Visualizing the Disposal Workflow

G N1 Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) N2 Waste Segregation QA Check: Halogen Content >5% N1->N2 Generation N3 Halogenated Organic Waste Stream (Strictly <20% Aqueous) N2->N3 Positive for Cl N4 Satellite Accumulation Area (SAA) Secondary Containment & Vented Caps N3->N4 Transfer to SAA N5 High-Temperature Incineration (Rotary Kiln >1200 K) N4->N5 EPA-Licensed Transport N6 Caustic Scrubbing (Neutralization of HCl Gas) N5->N6 Flue Gas Treatment

Workflow for the segregation, accumulation, and thermal destruction of halogenated organic waste.

References

  • [1] Title: US8895592B2 - Compounds as cannabinoid receptor ligands | Source: Google Patents | URL:

  • [3] Title: Halogenated Solvents in Laboratories | Source: Temple University Environmental Health and Radiation Safety | URL: [Link]

  • [4] Title: Hazardous Waste Disposal Guide | Source: Northwestern University Research Safety | URL: [Link]

  • [5] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • [2] Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Source: ResearchGate (Int J Pet Res) | URL: [Link]

Sources

Personal protective equipment for handling Methyl 5-chloro-2-cyclopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

Methyl 5-chloro-2-cyclopropoxybenzoate is a specialized halogenated aromatic ester, primarily utilized as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin). While often categorized generically as an irritant, its structural moieties—specifically the cyclopropyl ether and the chlorobenzene ring—dictate a safety profile that exceeds standard "bench chemical" protocols.

The Core Risk: Beyond standard skin/eye irritation (H315/H319), the primary operational risk is sensitization via inhalation of fine particulates during weighing and dermal absorption if solubilized in organic carriers. As a halogenated compound, it presents distinct environmental persistence risks, mandating strict waste segregation.[1][2][3]

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of electrostatic dust generation.
Reactivity Ester HydrolysisMoisture sensitive; degrades to 5-chloro-2-cyclopropoxybenzoic acid (corrosive potential).
Toxicology Halogenated BenzoatePotential Skin/Eye Irritant (Cat 2).[4][5] Respiratory Irritant (STOT SE 3).[6]
Environmental OrganochlorideStrictly Prohibited from drain disposal. Requires high-temp incineration.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient without specification. The presence of the chlorine atom increases lipophilicity, potentially enhancing permeation through standard latex.

Recommended PPE Configuration
Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Double Nitrile Inner: 4 mil (0.10mm)Outer: 8 mil (0.20mm)Halogenated aromatics can permeate thin nitrile (<4 mil) in <15 mins if solvated in DCM or THF. Double layering provides a "breakthrough indicator" buffer.
Respiratory P100 / N95 NIOSH-approved Particulate RespiratorRequired only if working outside a Fume Hood. The cyclopropyl moiety suggests potential bioactivity; zero-dust inhalation is the goal.
Ocular Chemical Goggles Indirect Vent (ANSI Z87.1)Safety glasses are insufficient due to the risk of fine powder migration around the lenses.
Body Tyvek® Sleeves Polyethylene (PE) coatedDisposable sleeves cover the wrist gap between glove and lab coat, a common exposure point for powders.

Operational Workflows

A. Solid Handling & Weighing

Objective: Eliminate particulate suspension.

  • Engineering Control: All weighing must occur within a Chemical Fume Hood or a Powder Containment Hood .

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Halogenated esters are prone to static charge, causing "powder jumping."

  • Transfer Protocol:

    • Do not dump powder. Use a vibro-spatula or tap-transfer method.

    • Clean the exterior of the receiving vessel with a solvent-dampened wipe (Ethanol) before removing it from the hood.

B. Reaction & Synthesis

Objective: Prevent permeation and runaway exotherms.

  • Solvent Selection: If dissolving in Dichloromethane (DCM), the permeation rate through nitrile gloves increases drastically. Change outer gloves every 30 minutes during active handling.

  • Temperature Control: Ensure the reaction vessel is vented. Ester hydrolysis (if water is present) can generate pressure.

C. Visualized Workflow (DOT)

Caption: Logic flow for safe handling from storage to reaction, emphasizing engineering controls.

HandlingProtocol Start Start: Remove from Cold Storage Check Check Container Integrity (Crystals on Cap?) Start->Check Hood Transfer to Fume Hood (Face Velocity > 100 fpm) Check->Hood Intact PPE Don PPE: Double Nitrile + Goggles Check->PPE Residue Found Hood->PPE Weigh Weighing Process (Use Anti-Static Gun) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe Cleanup (Do NOT Sweep) Spill->Clean Yes Dissolve Solubilization (Change gloves if DCM used) Spill->Dissolve No Clean->Weigh End Proceed to Reaction Dissolve->End

Waste Disposal & Decontamination[1][2][3][7][8][9][10]

Crucial Directive: Methyl 5-chloro-2-cyclopropoxybenzoate is an Organohalogen . It must never be mixed with general organic waste streams (e.g., Acetone/Methanol waste) intended for fuel blending.

Disposal Logic
  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must be bagged in transparent polyethylene bags , labeled "Solid Halogenated Toxic," and sealed.

  • Liquid Waste:

    • Stream A (Halogenated): Mother liquors containing DCM, Chloroform, or the dissolved product.

    • Stream B (Aqueous): If an aqueous workup is performed, the water layer may still contain trace organochlorides. Check pH, neutralize, but collect as aqueous chemical waste , do not pour down the drain.

Decontamination Procedure

For benchtop spills:

  • Do not dry sweep. This aerosolizes the irritant.

  • Wet Method: Cover spill with paper towels soaked in Ethanol or Isopropanol . The ester is soluble in alcohols.

  • Wipe: Wipe inward from the perimeter to the center.

  • Wash: Follow with a soap and water wash to remove sticky residues.

Visualized Disposal Decision Tree (DOT)

Caption: Decision matrix for segregating halogenated waste to prevent cross-contamination.

DisposalLogic Waste Waste Generated Type Physical State? Waste->Type Solid Solid (Gloves, Wipes, Powder) Type->Solid Solid Liquid Liquid (Reaction Mix, Wash) Type->Liquid Liquid Bin1 Solid Hazardous Waste (Incineration) Solid->Bin1 HaloCheck Contains Halogens? (Cl, Br, F, I) Liquid->HaloCheck Bin2 Halogenated Solvent Waste (Red Can/Tag) HaloCheck->Bin2 Yes (Product Present) Bin3 Non-Halogenated Solvent (Fuel Blending) HaloCheck->Bin3 No (Pure Wash Solvents)

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[4][7] The cyclopropyl group adds lipophilicity, meaning the chemical may resist washing. Use an isotonic saline wash if available.

  • Skin Contact: Wash with soap and water immediately. Do not use alcohol on skin, as it may enhance transdermal absorption of the halogenated compound.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Handling and Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 5-chloro-2-methoxybenzoate (CID 118574).[6] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.